molecular formula C19H19ClN2 B562000 3-Hydroxy desloratadine-d4 CAS No. 381727-29-3

3-Hydroxy desloratadine-d4

Cat. No.: B562000
CAS No.: 381727-29-3
M. Wt: 314.8 g/mol
InChI Key: JAUOIFJMECXRGI-MKQHWYKPSA-N
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Description

3-Hydroxy desloratadine-d4, also known as this compound, is a useful research compound. Its molecular formula is C19H19ClN2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661893
Record name 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381727-29-3
Record name 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxy desloratadine-d4, a deuterated analog of the active metabolite of loratadine (B1675096). This document details a plausible multi-step synthetic pathway, outlines detailed experimental protocols, and presents key characterization data. The information herein is intended to support research and development activities in drug metabolism, pharmacokinetics, and bioanalytical studies where a stable isotope-labeled internal standard is essential.

Introduction

3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, which itself is the active metabolite of the second-generation antihistamine, loratadine. The introduction of deuterium (B1214612) atoms into the 3-hydroxy desloratadine molecule to create this compound provides a valuable tool for quantitative bioanalytical assays. The mass shift introduced by the deuterium labels allows for its use as an internal standard in mass spectrometry-based methods, such as LC-MS/MS, ensuring accurate and precise quantification of the parent drug and its metabolite in biological matrices. This guide outlines a feasible synthetic route and the analytical techniques required for its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process. The key strategy involves the synthesis of a deuterated piperidine (B6355638) precursor, which is then incorporated into the tricyclic core of the molecule. This is followed by a series of reactions to build the final structure, mirroring the established synthesis of the non-deuterated compound.[1] The deuteration is strategically placed on the piperidine ring, a common site for metabolic activity.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Synthesis of Deuterated Precursor cluster_1 Step 2: Grignard Reaction and Dehydration cluster_2 Step 3: Synthesis of 3-Methoxy Desloratadine-d4 cluster_3 Step 4: Demethylation A N-Methyl-4-piperidone B N-Methyl-4-piperidone-3,3,5,5-d4 A->B Deuterium Exchange D Tertiary Alcohol Intermediate-d4 B->D Reaction with Grignard Reagent C Grignard Reagent C->D E Desloratadine Precursor-d4 D->E Dehydration G 3-Methoxy Desloratadine-d4 E->G Coupling Reaction F 8-Chloro-5,6-dihydro-3-methoxy- 11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one F->G H This compound G->H Demethylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of N-Methyl-4-piperidone-3,3,5,5-d4

The introduction of deuterium atoms is a critical first step. This can be achieved through a deuterium exchange reaction on N-methyl-4-piperidone.

  • Reaction: N-Methyl-4-piperidone is subjected to a base-catalyzed deuterium exchange using deuterium oxide (D₂O) as the deuterium source.

  • Protocol:

    • To a solution of N-methyl-4-piperidone in a suitable solvent (e.g., methanol-d4), add a catalytic amount of a strong base (e.g., sodium methoxide).

    • Add an excess of deuterium oxide (D₂O).

    • Heat the reaction mixture to reflux and monitor the deuterium incorporation by ¹H NMR or mass spectrometry.

    • Repeat the process with fresh D₂O to achieve high levels of deuteration.

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-4-piperidone-3,3,5,5-d4.

Step 2: Synthesis of the Tricyclic Core with Deuterated Piperidine

This step involves a Grignard reaction to couple the deuterated piperidone with the tricyclic core precursor, followed by dehydration.

  • Reaction: The deuterated piperidone reacts with a suitable Grignard reagent derived from a precursor of the tricyclic system, followed by an acid-catalyzed dehydration to form the exocyclic double bond.

  • Protocol:

    • Prepare the Grignard reagent from the appropriate aryl halide precursor of the desloratadine tricyclic system in anhydrous ether or THF.

    • Add a solution of N-methyl-4-piperidone-3,3,5,5-d4 in the same anhydrous solvent to the Grignard reagent at a controlled temperature (e.g., 0 °C).

    • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the tertiary alcohol intermediate with an organic solvent.

    • The crude alcohol is then subjected to dehydration using a strong acid (e.g., trifluoroacetic acid or sulfuric acid) to form the deuterated loratadine precursor.

    • Purify the product by column chromatography.

Step 3: Formation of 3-Methoxy Desloratadine-d4

The subsequent steps follow the established synthesis of 3-hydroxy desloratadine.

  • Reaction: The deuterated tricyclic intermediate is further elaborated to introduce the methoxy (B1213986) group at the 3-position of the pyridine (B92270) ring. This multi-step process is detailed in the literature for the non-deuterated analog.[1]

  • Protocol: A multi-step sequence starting from 3-methylpyridine (B133936) is employed to construct the 3-methoxy-substituted tricyclic ketone. This ketone is then reacted with the deuterated piperidine fragment via a Wittig or McMurry reaction to yield 3-methoxy loratadine-d4. The N-methyl group is then removed and reintroduced to yield 3-methoxy desloratadine-d4.

Step 4: Demethylation to this compound

The final step is the demethylation of the methoxy group to yield the desired hydroxyl functionality.

  • Reaction: The methyl ether is cleaved using a strong Lewis acid to afford the final product.

  • Protocol:

    • Dissolve 3-methoxy desloratadine-d4 in a dry, aprotic solvent such as dichloromethane (B109758).

    • Cool the solution to a low temperature (e.g., -78 °C) and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Carefully quench the reaction with methanol (B129727), followed by water.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₁₅D₄ClN₂O
Molecular Weight 330.84 g/mol
Appearance Off-white to pale yellow solid
Chemical Purity ≥98% (by HPLC)
Isotopic Purity ≥99% (by HRMS)
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the structure and the positions of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 3 and 5 of the piperidine ring will be absent. The remaining protons on the piperidine ring will appear as singlets or simplified multiplets due to the absence of adjacent protons for coupling.

Predicted ¹H NMR Data (400 MHz, CD₃OD):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9 - 7.1m7HAromatic Protons
~3.6s4HPiperidine Protons (positions 2 and 6)
~2.9s3HN-CH₃

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic distribution. Electrospray ionization (ESI) in positive ion mode is typically employed.

Predicted Mass Spectrometry Data:

Ionm/z
[M+H]⁺331.16
[M+H+2]⁺333.16

The isotopic cluster will show a shift of +4 amu compared to the non-deuterated analog. The relative abundance of the M+0, M+1, M+2, M+3, and M+4 peaks can be used to determine the isotopic enrichment.

LC-MS/MS Parameters for Quantification:

For use as an internal standard, a multiple reaction monitoring (MRM) method can be developed.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxy Desloratadine327.1259.1
This compound 331.2 263.1
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium formate (B1220265) or formic acid).

  • Detection: UV at an appropriate wavelength (e.g., 280 nm).

  • Expected Purity: ≥98%.

Thin-Layer Chromatography (TLC)

TLC is a quick method to monitor reaction progress and assess purity.

  • Stationary Phase: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Visualization: UV light (254 nm) and/or a suitable staining reagent.

Experimental Workflow and Logic Diagrams

Diagram of the Characterization Workflow:

Characterization_Workflow Start Synthesized 3-Hydroxy Desloratadine-d4 Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure Isotopic Isotopic Analysis Start->Isotopic HPLC HPLC Purity->HPLC TLC TLC Purity->TLC NMR ¹H NMR Structure->NMR HRMS High-Resolution MS Structure->HRMS Isotopic->HRMS Final Characterized Product HPLC->Final TLC->Final NMR->Final HRMS->Final

Caption: Workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques:

Analytical_Logic cluster_techniques Analytical Techniques Compound This compound NMR ¹H NMR Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Identity Identity Confirmed Purity Purity Confirmed Deuteration Deuteration Confirmed NMR->Identity NMR->Deuteration MS->Identity MS->Deuteration HPLC->Purity

Caption: Logical relationships of analytical techniques in characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a logical and feasible approach for obtaining this valuable stable isotope-labeled internal standard. The detailed characterization protocols, including spectroscopic and chromatographic methods, are essential for ensuring the quality, purity, and isotopic integrity of the final product. This information is intended to empower researchers and scientists in their drug development efforts, particularly in the fields of bioanalysis and pharmacokinetic studies.

References

Technical Guide: 3-Hydroxy Desloratadine-d4 (CAS No. 1246819-99-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy Desloratadine-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 3-Hydroxy Desloratadine (B1670295), the major active metabolite of the second-generation antihistamine, Desloratadine. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical methods, and illustrates its metabolic context.

Core Compound Data

This compound is a synthetic, isotopically labeled form of 3-Hydroxy Desloratadine. The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations during sample preparation and analysis.[1]

Physicochemical and Analytical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 1246819-99-7[2][3][4][5][6][7]
Molecular Formula C₁₉H₁₅D₄ClN₂O[1][2][5][6][7]
Molecular Weight 330.84 g/mol [1][8][5]
Appearance Light yellow solid[8]
Melting Point >220 °C (decomposes)[8]
Chemical Purity ≥98%[8]
Isotopic Purity 99.1% (d₄)[8]
Solubility Soluble in Methanol (B129727), DMSO, and DMF. Sparingly soluble in aqueous buffers.[2][8]
Storage Conditions Short term: Room Temperature; Long term: -20°C[8]

Metabolic Pathway of Desloratadine

The formation of 3-Hydroxydesloratadine (B129375) from its parent drug, Desloratadine, is a complex, two-step enzymatic process primarily occurring in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data. The process involves an initial glucuronidation of Desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by oxidation by Cytochrome P450 2C8 (CYP2C8). A subsequent deconjugation event then yields 3-Hydroxydesloratadine.

Metabolic Pathway of Desloratadine Metabolic Conversion of Desloratadine to 3-Hydroxydesloratadine Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UDPGA Hydroxy_Desloratadine_Glucuronide 3-OH-Desloratadine-N-glucuronide Desloratadine_Glucuronide->Hydroxy_Desloratadine_Glucuronide NADPH, O₂ UGT2B10 UGT2B10 Desloratadine_Glucuronide->UGT2B10 Hydroxy_Desloratadine 3-Hydroxydesloratadine Hydroxy_Desloratadine_Glucuronide->Hydroxy_Desloratadine CYP2C8 CYP2C8 Hydroxy_Desloratadine_Glucuronide->CYP2C8 Deconjugation Deconjugation Hydroxy_Desloratadine->Deconjugation UGT2B10->Desloratadine_Glucuronide CYP2C8->Hydroxy_Desloratadine_Glucuronide Deconjugation->Hydroxy_Desloratadine

Metabolic pathway of Desloratadine.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below is a detailed protocol for the simultaneous quantification of Desloratadine and 3-Hydroxydesloratadine in human plasma using LC-MS/MS.

Bioanalytical Method for Quantification in Human Plasma

This method is adapted from a validated LC-MS/MS procedure for the pharmacokinetic analysis of Desloratadine and its primary metabolite.[9][10][11][12][13][14]

3.1.1. Materials and Reagents

  • Human plasma with EDTA as anticoagulant

  • This compound (Internal Standard)

  • Desloratadine and 3-Hydroxydesloratadine reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., SPEC SCX) or liquid-liquid extraction solvents (e.g., ethyl ether)

3.1.2. Sample Preparation (Solid-Phase Extraction)

  • Precondition SPE Plate: Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol followed by 400 µL of 2% formic acid.[14]

  • Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the preconditioned SPE plate under vacuum.[14]

  • Washing: Wash the extraction plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v:v).[14]

  • Elution: Elute the analyte and internal standard using two 200 µL aliquots of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v:v:v).[14]

  • Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[14]

3.1.3. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 5 µm)
Mobile Phase A 10 mM ammonium formate in methanol with 0.2% formic acid
Mobile Phase B 10 mM ammonium formate in water with 0.2% formic acid
Flow Rate 250 µL/min
Gradient 20-90% Mobile Phase A over 3.5 minutes
Ionization Mode Positive Ion Electrospray (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (3-OH Desloratadine) m/z 327.2 → m/z 275.1
MRM Transition (3-OH Desloratadine-d4) Approximately m/z 331.2 → m/z 279.1 (to be optimized)

3.1.4. Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the workflow for the analysis of plasma samples using this compound as an internal standard.

Bioanalytical Workflow Workflow for Bioanalytical Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with 3-OH Desloratadine-d4 Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Bioanalytical workflow for sample analysis.

Synthesis Overview

While a specific synthesis protocol for this compound is not publicly available, the synthesis of the non-deuterated analogue, 3-Hydroxy Desloratadine, has been described and involves a multi-step process starting from 3-methyl pyridine.[15][3] The deuterated version is likely synthesized using a similar route, with the introduction of deuterium atoms at a late stage, potentially through a reduction or exchange reaction on a suitable precursor. The final step in the synthesis of the non-deuterated compound involves the demethylation of a methoxy (B1213986) precursor using boron tribromide.[3]

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data for 3-Hydroxydesloratadine. This guide provides the foundational technical information required for its effective application in a research setting.

References

molecular weight of 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Weight of 3-hydroxy desloratadine-d4

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the molecular properties of this compound.

Introduction

3-hydroxy desloratadine (B1670295) is the primary active metabolite of desloratadine, which is itself the major active metabolite of the second-generation antihistamine, loratadine (B1675096). The deuterated isotopologue, this compound, is a critical tool in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document provides a detailed breakdown of its molecular weight and related chemical data.

Molecular Profile and Data

The chemical properties of this compound are fundamentally linked to its non-deuterated counterpart and its precursors. The substitution of hydrogen with deuterium is a key modification for its application in analytical chemistry.

Data Summary

The following table summarizes the molecular formulas and weights of the relevant compounds in the metabolic pathway of loratadine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
DesloratadineC₁₉H₁₉ClN₂310.82[1]Active metabolite of loratadine.
Desloratadine-d4C₁₉H₁₅D₄ClN₂314.85[2]Deuterated internal standard for desloratadine.
3-hydroxy desloratadineC₁₉H₁₉ClN₂O326.82[3][4][5][6]Active metabolite of desloratadine.
This compound C₁₉H₁₅D₄ClN₂O ~330.86 Calculated value; deuterated internal standard.

Determination of Molecular Weight

The is calculated based on the molecular weight of the non-deuterated parent molecule and the mass difference between hydrogen and deuterium.

Experimental Protocols: Calculation Methodology
  • Establish the Base Molecular Weight : The molecular weight of 3-hydroxy desloratadine is 326.82 g/mol , based on its molecular formula C₁₉H₁₉ClN₂O.[3][4][5][6]

  • Determine the Isotopic Mass Contribution : The "-d4" designation signifies the replacement of four hydrogen atoms (H) with four deuterium atoms (D).

    • The atomic weight of a single hydrogen atom is approximately 1.008 g/mol .

    • The atomic weight of a single deuterium atom is approximately 2.014 g/mol .[7][8][9]

  • Calculate the Mass Difference : The net change in mass for each substitution is the difference between the atomic weight of deuterium and hydrogen.

    • Mass Difference per atom = (Atomic Weight of D) - (Atomic Weight of H)

    • Mass Difference per atom = 2.014 g/mol - 1.008 g/mol = 1.006 g/mol

  • Calculate the Total Mass Increase : The total increase in molecular weight is the mass difference per atom multiplied by the number of deuterium substitutions.

    • Total Mass Increase = 4 * 1.006 g/mol = 4.024 g/mol

  • Calculate the Final Molecular Weight : The is the sum of the base molecular weight and the total mass increase.

    • Molecular Weight of this compound = 326.82 g/mol + 4.024 g/mol = 330.844 g/mol

This calculated value is consistent with the mass difference observed between desloratadine (310.82 g/mol ) and desloratadine-d4 (314.85 g/mol ), which is 4.03 g/mol .[1][2]

Visualization of Metabolic and Analytical Pathways

The following diagrams illustrate the metabolic conversion of loratadine and the typical workflow for using a deuterated internal standard in a bioanalytical assay.

G cluster_metabolism Metabolic Pathway Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism (CYP450) 3-hydroxy desloratadine 3-hydroxy desloratadine Desloratadine->3-hydroxy desloratadine Hydroxylation

Metabolic conversion of Loratadine.

G cluster_workflow Analytical Workflow Biological Sample Biological Sample (contains 3-hydroxy desloratadine) Sample Prep Sample Preparation (e.g., SPE, LLE) Biological Sample->Sample Prep Internal Standard Internal Standard (this compound) Internal Standard->Sample Prep Analysis LC-MS/MS Analysis Sample Prep->Analysis Quantification Quantification Analysis->Quantification

Use of deuterated standard in bioanalysis.

References

An In-Depth Technical Guide to the Metabolism of Desloratadine to 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine (B1670295), a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The primary metabolic pathway of desloratadine in humans leads to the formation of 3-hydroxydesloratadine (B129375), a pharmacologically active metabolite that subsequently undergoes glucuronidation prior to excretion. For years, the enzymatic pathway responsible for this hydroxylation remained elusive. Recent research has elucidated a unique, multi-step process involving both Phase II and Phase I metabolic enzymes, challenging the conventional understanding of drug metabolism pathways. This technical guide provides a comprehensive overview of the core aspects of desloratadine's conversion to 3-hydroxydesloratadine, including detailed experimental protocols, quantitative data, and visual representations of the key processes.

The Metabolic Pathway: A Sequential Enzymatic Cascade

The formation of 3-hydroxydesloratadine from desloratadine is not a direct hydroxylation reaction. Instead, it involves an initial N-glucuronidation step, followed by hydroxylation, and subsequent deconjugation.[1][2] This intricate pathway highlights the interplay between different drug-metabolizing enzymes.

The key enzymatic players in this metabolic cascade are:

  • UDP-glucuronosyltransferase 2B10 (UGT2B10): This enzyme catalyzes the initial and obligatory N-glucuronidation of desloratadine.[1][2]

  • Cytochrome P450 2C8 (CYP2C8): Following N-glucuronidation, CYP2C8 is responsible for the 3-hydroxylation of the desloratadine-N-glucuronide intermediate.[3][4]

  • Deconjugation: The final step involves the non-enzymatic or enzymatic removal of the glucuronide moiety to yield 3-hydroxydesloratadine.[2][5]

This sequential process underscores the importance of considering both Phase I and Phase II metabolic pathways in drug development and in vitro studies.

Desloratadine Desloratadine Desloratadine_N_glucuronide Desloratadine_N_glucuronide Desloratadine->Desloratadine_N_glucuronide UGT2B10 3-hydroxydesloratadine 3-hydroxydesloratadine Desloratadine_N_glucuronide->3-hydroxydesloratadine CYP2C8 Desloratadine_N_glucuronide->3-hydroxydesloratadine Deconjugation cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare Incubation Mix Prepare Incubation Mix Pre-incubate (37°C) Pre-incubate (37°C) Prepare Incubation Mix->Pre-incubate (37°C) Add Desloratadine & UDPGA Add Desloratadine & UDPGA Pre-incubate (37°C)->Add Desloratadine & UDPGA Incubate (37°C) Incubate (37°C) Add Desloratadine & UDPGA->Incubate (37°C) Terminate Reaction Terminate Reaction Incubate (37°C)->Terminate Reaction Sample Processing Sample Processing Terminate Reaction->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Solid-Phase Extraction Solid-Phase Extraction Add Internal Standard->Solid-Phase Extraction Evaporation Evaporation Solid-Phase Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

References

The Critical Role of CYP2C8 in 3-Hydroxydesloratadine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic pathway leading to the formation of 3-hydroxydesloratadine (B129375), the primary active metabolite of the antihistamine desloratadine (B1670295). A comprehensive understanding of this metabolic process is crucial for drug development, particularly for predicting drug-drug interactions and understanding inter-individual variability in patient response.

Executive Summary

The formation of 3-hydroxydesloratadine is a complex, multi-step process that remained poorly understood for over two decades. Initial in vitro studies using conventional systems like human liver microsomes (HLM) failed to produce the metabolite. Groundbreaking research has since revealed a novel sequential pathway where the cytochrome P450 enzyme CYP2C8 plays an indispensable role, but only after an obligatory initial step catalyzed by a UDP-glucuronosyltransferase enzyme, UGT2B10 . This guide will detail the evidence supporting this pathway, present key kinetic data, outline experimental protocols used for its elucidation, and provide visual diagrams of the metabolic and experimental workflows.

The Novel Metabolic Pathway: A Sequential Two-Enzyme Process

For many years, the enzyme responsible for the 3-hydroxylation of desloratadine was elusive because experiments with single-enzyme systems were unsuccessful. It is now established that the formation of 3-hydroxydesloratadine involves three sequential reactions:

  • N-glucuronidation: Desloratadine is first conjugated by UGT2B10 to form desloratadine-N-glucuronide.[1][2]

  • 3-hydroxylation: The intermediate, desloratadine-N-glucuronide, serves as the actual substrate for CYP2C8, which catalyzes the 3-hydroxylation reaction.[1][3]

  • Deconjugation: The resulting 3-hydroxydesloratadine-N-glucuronide undergoes rapid, non-enzymatic hydrolysis (deconjugation) to yield the final metabolite, 3-hydroxydesloratadine.[1][2]

This discovery explained why systems lacking both UGT and P450 cofactors (UDPGA and NADPH, respectively) failed to produce the metabolite.[3][4] Both cofactors are required for the sequential reaction to proceed.[3][4]

Metabolic_Pathway cluster_0 Step 1: N-Glucuronidation cluster_1 Step 2: 3-Hydroxylation cluster_2 Step 3: Deconjugation Desloratadine Desloratadine Des_N_Gluc Desloratadine-N-glucuronide (CYP2C8 Substrate) Desloratadine->Des_N_Gluc UGT2B10 Hydroxy_N_Gluc 3-OH-desloratadine-N-glucuronide Des_N_Gluc->Hydroxy_N_Gluc CYP2C8 Metabolite 3-Hydroxydesloratadine (Major Active Metabolite) Hydroxy_N_Gluc->Metabolite Rapid, Non-enzymatic Hydrolysis

Caption: Desloratadine metabolism to 3-hydroxydesloratadine.

Quantitative Analysis: Enzyme Kinetics and Inhibition

Understanding the kinetics of this pathway is essential for predicting its efficiency and susceptibility to inhibition. Studies using cryopreserved human hepatocytes (CHHs), which contain the full complement of metabolic enzymes and cofactors, have been pivotal in determining these parameters.

Table 1: Enzyme Kinetics of 3-Hydroxydesloratadine Formation

Parameter Value Experimental System Reference
Km 1.6 µM Cryopreserved Human Hepatocytes (CHHs) [3][4]

| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHHs) |[3][4] |

The strong correlation (r² of 0.70-0.90) between CYP2C8 marker activity and 3-hydroxydesloratadine formation across a panel of individual human hepatocyte donors further solidifies the central role of this enzyme.[3][4]

Chemical inhibition studies provide compelling evidence for the involvement of specific enzymes. The data clearly show that potent and specific inhibitors of CYP2C8 dramatically reduce the formation of the metabolite.

Table 2: Chemical Inhibition of 3-Hydroxydesloratadine Formation in CHHs

Inhibitor Target Enzyme(s) % Inhibition Reference
Gemfibrozil (B1671426) glucuronide CYP2C8 91% [3][4]
Gemfibrozil CYP2C8 73-100% [3][4]
Montelukast CYP2C8 73-100% [3][4]
Clopidogrel glucuronide CYP2C8 73-100% [3][4]
1-Aminobenzotriazole (1-ABT) Pan-P450 98% [3][4]

| Nicotine (B1678760) | UGT2B10 | Complete |[1] |

Notably, desloratadine itself shows minimal to no inhibition of major CYP enzymes, including CYP2C8, at therapeutic concentrations.[1][5] However, it is a potent competitive inhibitor of UGT2B10, with a Ki value of 1.3 µM.[1]

Experimental Protocols

The elucidation of this metabolic pathway required a systematic approach using multiple in vitro systems. Below are summarized methodologies for the key experiments.

3.1. Enzyme Kinetic Parameter Determination in Cryopreserved Human Hepatocytes (CHHs)

  • Objective: To determine the Km and Vmax for 3-hydroxydesloratadine formation.

  • Methodology:

    • Cell Plating: Cryopreserved human hepatocytes are thawed and plated at a density of 1 million cells/mL in incubation medium.

    • Substrate Addition: Desloratadine is added at a range of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, and 30 µM).[4]

    • Incubation: The incubations are maintained at 37°C for a predetermined linear time, typically 2 hours.[4]

    • Reaction Termination: The reaction is stopped by adding a solvent, such as acetonitrile, often containing an internal standard for analytical quantification.[4]

    • Sample Processing: Samples are centrifuged to precipitate protein, and the supernatant is collected for analysis.

    • LC-MS/MS Analysis: The concentration of 3-hydroxydesloratadine is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]

3.2. Reaction Phenotyping via Chemical Inhibition

  • Objective: To identify the specific P450 and UGT enzymes involved in the metabolic pathway.

  • Methodology:

    • System Setup: Incubations are prepared using either CHHs (1 million cells/mL) or human liver microsomes (HLM, ~1 mg/mL) fortified with both NADPH and UDPGA cofactors.[1][3]

    • Inhibitor Pre-incubation: A known selective inhibitor for a specific enzyme (e.g., gemfibrozil glucuronide for CYP2C8, nicotine for UGT2B10) is pre-incubated with the enzyme system.[1][3]

    • Substrate Incubation: Desloratadine (at a concentration near the Km, e.g., 1 µM) is added to initiate the reaction and incubated for a set time.[1]

    • Analysis: The reaction is terminated and the samples are processed and analyzed by LC-MS/MS as described above.

    • Comparison: The rate of metabolite formation in the presence of the inhibitor is compared to a control incubation without the inhibitor to calculate the percent inhibition.

Experimental_Workflow cluster_0 In Vitro System Screening cluster_1 Metabolite Formation Result cluster_2 Reaction Phenotyping in CHH / Fortified HLM cluster_3 Conclusion start Hypothesis: Identify Enzyme(s) for 3-OH-Desloratadine Formation HLM Human Liver Microsomes (HLM) + NADPH start->HLM CHH Cryopreserved Human Hepatocytes (CHH) start->CHH HLM_UDPGA HLM + NADPH + UDPGA start->HLM_UDPGA Result_HLM No Metabolite HLM->Result_HLM Result_CHH Metabolite Formed CHH->Result_CHH Result_HLM_UDPGA Metabolite Formed HLM_UDPGA->Result_HLM_UDPGA Correlation Correlation Analysis with CYP-specific marker activities Result_CHH->Correlation Inhibition Chemical Inhibition with selective inhibitors Result_CHH->Inhibition Result_HLM_UDPGA->Inhibition Recombinant Incubation with Recombinant CYPs and UGTs Result_HLM_UDPGA->Recombinant Conclusion_Node Conclusion: UGT2B10 followed by CYP2C8 are required for formation Correlation->Conclusion_Node Inhibition->Conclusion_Node Recombinant->Conclusion_Node

Caption: Experimental workflow for identifying the metabolic pathway.

Implications for Drug Development

  • Drug-Drug Interaction (DDI) Potential: The central role of CYP2C8 makes desloratadine a potential victim of DDIs when co-administered with strong CYP2C8 inhibitors like gemfibrozil or clopidogrel.[5] Clinicians should be aware of this potential interaction.

  • Probe Substrate: Desloratadine can be considered a potential probe substrate for assessing CYP2C8 activity in vivo, particularly because its metabolism is highly dependent on this pathway.[5]

  • Pharmacogenomics: The "poor metabolizer" phenotype observed in some populations for desloratadine can now be investigated by focusing on genetic variations in the CYP2C8 and UGT2B10 genes.

  • Preclinical Modeling: In vitro models used to study desloratadine metabolism must be competent in both UGT and P450 activities. Cryopreserved human hepatocytes or HLM/S9 fractions supplemented with both NADPH and UDPGA are required to accurately reflect the in vivo pathway.[3][4]

Conclusion

The 3-hydroxylation of desloratadine is catalyzed by CYP2C8 in a novel metabolic pathway that requires an obligatory, preceding N-glucuronidation step by UGT2B10. This discovery has significant implications for drug development, clinical pharmacology, and personalized medicine. Researchers and drug development professionals must consider this two-enzyme sequential process when evaluating the disposition and interaction potential of desloratadine and when designing preclinical studies. The use of appropriate in vitro systems, such as cryopreserved human hepatocytes, is critical for accurately predicting its metabolic fate.

References

Technical Guide: 3-Hydroxy Desloratadine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Hydroxy Desloratadine-d4, a key deuterated internal standard used in the bioanalysis of desloratadine (B1670295) and its primary active metabolite, 3-hydroxy desloratadine. Desloratadine is a long-acting, non-sedating, second-generation antihistamine that acts as a selective H1-receptor antagonist.[1][2][3] This guide details the typical analytical specifications, experimental protocols for its use, and relevant biological pathways.

Certificate of Analysis Data

The following tables summarize the typical quantitative data and specifications for this compound, as would be presented in a Certificate of Analysis.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 8-Chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1][4]cyclohepta[1,2-b]pyridin-3-ol-d4
Molecular Formula C₁₉H₁₅D₄ClN₂O
Molecular Weight 330.84 g/mol
CAS Number 1246819-99-7
Appearance Pale yellow to off-white solid
Solubility Soluble in Methanol, DMSO
Storage Store at -20°C, protect from light

Table 2: Quality Control Specifications

TestMethodSpecification
Chemical Purity HPLC≥98%
Identity Confirmation ¹H NMR, ¹³C NMRConforms to the structure
Identity Confirmation Mass SpectrometryConforms to the expected molecular weight
Isotopic Purity Mass Spectrometry≥99% Deuterated forms (d₄)
Isotopic Distribution Mass Spectrometryd₄ >97%, d₃ <2%, d₂ <0.5%, d₁ <0.5%, d₀ <0.1%[5]

Biological Pathways

Desloratadine is extensively metabolized in the liver to its principal active metabolite, 3-hydroxy desloratadine.[4] This process involves a two-step sequence: an initial N-glucuronidation of desloratadine by the enzyme UGT2B10, followed by a 3-hydroxylation of the N-glucuronide intermediate by CYP2C8.[4][6] A final non-enzymatic deconjugation step yields 3-hydroxy desloratadine.[6]

G cluster_metabolism Desloratadine Metabolism Desloratadine Desloratadine N_Glucuronide Desloratadine N-glucuronide Desloratadine->N_Glucuronide UGT2B10 Hydroxy_N_Glucuronide 3-hydroxy desloratadine N-glucuronide N_Glucuronide->Hydroxy_N_Glucuronide CYP2C8 Hydroxy_Desloratadine 3-hydroxy desloratadine Hydroxy_N_Glucuronide->Hydroxy_Desloratadine Non-enzymatic deconjugation

Metabolic conversion of Desloratadine to its active metabolite.

Desloratadine functions as an inverse agonist at the histamine (B1213489) H1 receptor.[6] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[7] Upon activation by histamine, the Gq protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and increased vascular permeability, which are characteristic of an allergic reaction.[7][8] Desloratadine blocks this pathway by preventing histamine from activating the H1 receptor.

G cluster_signaling Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Desloratadine Desloratadine Desloratadine->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response Ca->Response PKC->Response

Simplified signaling cascade of the Histamine H1 receptor.

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantitative analysis of 3-hydroxy desloratadine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol describes a general procedure for the extraction of an analyte and the internal standard from a plasma sample.

  • Sample Aliquoting: Transfer 200 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds to adjust the pH.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Isolation: Carefully transfer the upper organic supernatant to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

G cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with IS (this compound) Sample->Spike Extract Sample Preparation (e.g., LLE or SPE) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Data Processing (Analyte/IS Peak Area Ratio) Analyze->Quantify Result Final Concentration Report Quantify->Result

Workflow for quantitative analysis using an internal standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

  • Sample Preparation: Dissolve an appropriate amount of the substance in a deuterated solvent (e.g., Methanol-d₄ or CDCl₃).

  • Acquisition: Record ¹H (Proton) and ¹³C (Carbon) NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra are compared against a reference standard or theoretical values to confirm that the structure is consistent with this compound. The absence of specific proton signals at the deuterated positions confirms the isotopic labeling.

This document is intended for research and informational purposes only.

References

solubility of 3-hydroxy desloratadine-d4 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Hydroxy Desloratadine-D4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 3-hydroxy desloratadine (B1670295), which is the major active metabolite of the second-generation antihistamine, desloratadine.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision in determining the pharmacokinetic profile of desloratadine.[2][3] Understanding the solubility of this compound in various organic solvents is critical for the preparation of stock solutions, analytical standards, and formulations in a laboratory setting. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of 3-hydroxy desloratadine in several common organic solvents has been determined. While specific data for the deuterated (d4) analog is not extensively published, the solubility is expected to be comparable to the non-deuterated form. The available data is summarized in the table below.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~10[4]
Dimethylformamide (DMF)~10[4]
Ethanol~5[4]

Note: The provided solubility data is for 3-hydroxy desloratadine. It is generally accepted that deuteration has a negligible effect on the physicochemical property of solubility.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[5][6] This method involves adding an excess amount of the solid compound to a solvent and allowing it to reach equilibrium.

Saturation Shake-Flask Method

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol)

  • Stoppered flasks or vials

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • An excess amount of this compound is added to a stoppered flask containing a known volume of the organic solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and that solid particles remain undissolved.[5]

  • The flasks are then placed in a temperature-controlled orbital shaker, typically set at a constant temperature (e.g., 25°C or 37°C), and agitated for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] The agitation time should be sufficient to ensure that the concentration of the dissolved solid in the solvent remains constant.

  • After the equilibration period, the samples are removed from the shaker and allowed to stand to permit the sedimentation of the excess solid.[7]

  • Aliquots of the supernatant are carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

  • The filtered supernatant is then appropriately diluted with a suitable solvent.

  • The concentration of this compound in the diluted samples is determined using a validated analytical method, such as HPLC.[8]

  • The equilibrium solubility is calculated from the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.

G cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess 3-hydroxy desloratadine-d4 to solvent start->add_excess stopper Stopper flasks add_excess->stopper shake Agitate in temperature- controlled shaker stopper->shake sediment Allow sedimentation shake->sediment filter Filter supernatant sediment->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the saturation shake-flask solubility determination.

References

In-Depth Technical Guide: Storage and Stability of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of 3-hydroxy desloratadine-d4, a deuterated metabolite of desloratadine (B1670295). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Compound Information

ParameterValue
Chemical Name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene-2,2,6,6-d4)-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol
CAS Number 1246819-99-7[1]
Molecular Formula C₁₉H₁₅D₄ClN₂O[1]
Molecular Weight 330.84 g/mol [1]
Typical Form Solid[3]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The following conditions are recommended based on supplier information.

ConditionTemperatureDurationNotes
Long-Term Storage -20°C[1]For extended periodsRecommended for maintaining long-term stability.
Short-Term Storage Room TemperatureFor short periodsSuitable for transient periods, such as during shipping.
Solution Storage Not RecommendedMaximum 1 dayAqueous solutions of the non-deuterated form are not recommended for storage beyond one day.

Stability Profile

Detailed stability studies for this compound are not extensively published. However, information regarding its non-deuterated counterpart, 3-hydroxy desloratadine, and its parent drug, desloratadine, provides valuable insights into its stability characteristics. The non-deuterated form is reported to be stable for at least four years when stored as a crystalline solid at -20°C.

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are instrumental in determining the intrinsic stability of a drug substance. While specific data for this compound is not available, the following sections detail representative experimental protocols based on studies conducted on desloratadine. These protocols can be adapted to assess the stability of this compound under various stress conditions.

Experimental Protocols for Stability Testing

The following are generalized methodologies for conducting forced degradation studies to evaluate the stability of this compound. These protocols are based on established methods for desloratadine.

Preparation of Stock and Working Solutions

A stock solution of this compound is typically prepared by dissolving the compound in a suitable organic solvent such as methanol (B129727), ethanol (B145695), DMSO, or dimethylformamide (DMF). The non-deuterated form has a solubility of approximately 5 mg/mL in ethanol and about 10 mg/mL in DMSO and DMF. For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with an aqueous buffer.

Forced Degradation (Stress Testing) Protocol

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 3-Hydroxy Desloratadine-d4 acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC/UPLC Method neutralize->hplc characterize Characterize Degradation Products (e.g., LC-MS) hplc->characterize

Caption: General workflow for forced degradation studies.

The following table summarizes the stress conditions typically employed in forced degradation studies for desloratadine, which can be adapted for this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1N HCl60°C20 hours
Base Hydrolysis 1N NaOH60°C20 hours
Oxidative Degradation 6% H₂O₂60°C20 hours
Thermal Degradation Dry Heat105°C24 hours
Photolytic Degradation UV light (254 nm) and fluorescent lightAmbientAs per ICH Q1B
Analytical Method for Stability Assessment

A stability-indicating analytical method is essential to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are commonly used for this purpose.

The following diagram outlines the key steps in developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_development Method Development cluster_validation Method Validation (as per ICH Q2(R1)) col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization col_select->mp_opt flow_rate Flow Rate and Temperature Adjustment mp_opt->flow_rate detection_wl Wavelength Selection flow_rate->detection_wl specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method development and validation.

Typical HPLC Parameters for Desloratadine and its Metabolites:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm or 254 nm
Column Temperature Ambient or controlled (e.g., 25°C - 40°C)

Summary of Stability Findings for Desloratadine (as a proxy)

Forced degradation studies on desloratadine have shown that it is susceptible to degradation under oxidative and thermal stress conditions. It has been found to be relatively stable under acidic, basic, hydrolytic, and photolytic stress. These findings suggest that this compound may exhibit a similar stability profile, with particular attention required to protect it from high temperatures and oxidizing agents.

Conclusion

References

physical appearance of 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxy desloratadine-d4, a deuterated active metabolite of the second-generation antihistamine, loratadine. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 3-hydroxy desloratadine (B1670295).[1] The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry.[1][2]

Physical Appearance:

The compound typically presents as a solid at room temperature.[3] More specifically, it has been described as a light yellow solid .[4]

Quantitative Data Summary:

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 1246819-99-7[5][6][7]
Molecular Formula C₁₉H₁₅D₄ClN₂O[4][5][7]
Molecular Weight 330.84 g/mol [5][8]
Appearance Light yellow solid[4]
Melting Point >220 °C (decomposes)[4]
Solubility Soluble in Methanol (B129727). May also be soluble in DMSO, Water, and Ethanol.[3][4]
Storage Conditions Long-term storage at -20°C is recommended.[3][4][5]
Chemical Purity ≥98%[4]
Isotopic Purity ≥99.1%[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its effective application in research.

A. Synthesis of 3-Hydroxy Desloratadine (Non-deuterated)

A synthetic route for the non-deuterated form, 3-hydroxy desloratadine, has been described and involves a multi-step process starting from 3-methyl pyridine.[9][10] The key final step of this synthesis is the demethylation of a methoxy (B1213986) intermediate to yield the final hydroxylated compound.[9]

  • Final Demethylation Step: To a solution of the methoxy precursor in dry dichloromethane (B109758) (CH₂Cl₂), boron tribromide (BBr₃) in CH₂Cl₂ is added at -20°C.[9] The reaction is then stirred at room temperature for 12 hours.[9] The reaction is quenched with concentrated aqueous ammonia (B1221849) to a pH of 6.[9] The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.[9]

Note: The synthesis of the deuterated form, this compound, would involve the use of a deuterated piperidine (B6355638) precursor during the synthesis of the core structure.

B. Analytical Methodologies

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) in deuterated methanol (CD₃OD) is used to confirm the chemical structure.[4]

  • Mass Spectrometry (MS): Mass spectrometric analysis is employed to verify the molecular weight and the incorporation of deuterium atoms.[4]

  • Thin Layer Chromatography (TLC): TLC can be used for a rapid assessment of purity. A common system involves a C18 stationary phase with a mobile phase of Methanol:Water:Ammonium Hydroxide (8:1:1), visualized with UV light.[4]

C. Bioanalytical Application

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of desloratadine and its metabolites in biological matrices like human plasma.[11]

  • Sample Preparation (Protein Precipitation): A common method for extracting the analytes from plasma involves protein precipitation.[12]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the analytes. A typical setup includes a C18 column with a mobile phase consisting of a mixture of methanol and a potassium phosphate (B84403) buffer.[12]

  • Detection: A PDA detector is often used for quantification.[12]

Visualizations

Metabolic Pathway of Desloratadine

Desloratadine is the major active metabolite of loratadine.[13] In normal metabolizers, desloratadine is further metabolized to 3-hydroxy desloratadine.[13] The following diagram illustrates this metabolic conversion.

Metabolic_Pathway Metabolic Pathway of Desloratadine Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism 3_Hydroxy_Desloratadine 3-Hydroxy Desloratadine Desloratadine->3_Hydroxy_Desloratadine Metabolism (CYP2C8, UGT2B10)

Caption: Metabolic conversion of Loratadine to 3-Hydroxy Desloratadine.

Logical Workflow for Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis. The following diagram outlines the logical workflow for its use in a typical bioanalytical method.

Internal_Standard_Workflow Workflow for Internal Standard Application cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma_Sample Biological Matrix (e.g., Plasma) Add_IS Spike with This compound Plasma_Sample->Add_IS Extraction Analyte Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Bioanalytical workflow using an internal standard.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-hydroxy desloratadine (B1670295), a major active metabolite of desloratadine, in human plasma. The described method employs solid-phase extraction (SPE) for sample clean-up and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence studies, and other drug development applications requiring reliable quantification of 3-hydroxy desloratadine.

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine and the primary active metabolite of loratadine. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Following administration, desloratadine is metabolized to several hydroxylated derivatives, with 3-hydroxy desloratadine being a major active metabolite.[1] Accurate quantification of 3-hydroxy desloratadine in biological matrices is essential for pharmacokinetic and bioequivalence studies.[2][3] This application note presents a validated LC-MS/MS method for the reliable determination of 3-hydroxy desloratadine in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of 3-hydroxy desloratadine in human plasma is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample add_is Spike with Internal Standard (Desloratadine-d5) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_down Evaporation to Dryness elute->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute hplc_separation HPLC Separation reconstitute->hplc_separation ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 3-Hydroxy Desloratadine calibration_curve->quantification

A flowchart illustrating the key stages of the bioanalytical method.

Experimental Protocols

Materials and Reagents
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-hydroxy desloratadine and desloratadine-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 3-hydroxy desloratadine stock solution in a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the desloratadine-d5 stock solution in the mobile phase to a suitable concentration.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile and methanol) and an aqueous solution containing a buffer (e.g., 10 mM ammonium formate). One example is a gradient elution with mobile phase A (10 mM ammonium formate in water with 0.2% formic acid) and mobile phase B (10 mM ammonium formate in methanol with 0.2% formic acid).[4] Another method uses an isocratic mobile phase of acetonitrile, methanol, and 10mM ammonium formate.[5]

  • Elution Solution: A common elution solution for SPE is a mixture of ammonia and methanol (e.g., 3:97 v/v).[6]

Sample Preparation (Solid-Phase Extraction)
  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[6]

  • To 250 µL of human plasma, add a known amount of the internal standard working solution.

  • Dilute the plasma sample with 500 µL of 2% formic acid solution.[4]

  • Load the diluted sample onto the conditioned SPE cartridge under a gentle vacuum.[4]

  • Wash the cartridge sequentially with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.[6] An alternative wash step involves 400 µL of 2% formic acid solution followed by 400 µL of 2% formic acid in an acetonitrile:methanol (70:30, v:v) mixture.[4]

  • Elute the analyte and internal standard with 1 mL of the elution solution.[6]

  • Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[6]

  • Reconstitute the dried residue in 150-400 µL of the mobile phase.[4][6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
HPLC System A system capable of delivering a stable isocratic or gradient flow
Column Hypurity Advance 50 x 4.6 mm, 5 µm[6] or equivalent C18 column
Mobile Phase Example 1 (Isocratic): Mixture of Solution A (acetonitrile:methanol, 40:60) and Solution B (methanol:water, 90:10) in a 90:10 ratio.[6]Example 2 (Gradient): Gradient elution with Mobile Phase A (10 mM ammonium formate in water with 0.2% formic acid) and Mobile Phase B (10 mM ammonium formate in methanol with 0.2% formic acid).[4]
Flow Rate 1.0 mL/min[6]
Injection Volume 15 µL[6]
Column Temperature Ambient or controlled (e.g., 40°C)
Run Time Approximately 5 minutes[6]
Mass Spectrometry
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 3000 V[6]
Source Temperature 500°C[6]
Curtain Gas 25 psi[6]
Nebulizer Gas (GS1) 50 psi[6]
Heater Gas (GS2) 40 psi[6]
Collision Gas (CAD) 7 psi[6]
Dwell Time 200 msec[6]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxy Desloratadine 327.0 - 327.2275.0 - 275.1
Desloratadine (for reference) 311.0 - 311.2259.1 - 259.2
Desloratadine-d5 (IS) 316.0 - 316.2264.2 - 264.3

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of 3-hydroxy desloratadine based on published data.

Calibration Curve and Sensitivity
ParameterValue
Calibration Curve Range 100 - 11,000 pg/mL[6]50 - 10,000 pg/mL[5]25 - 10,000 pg/mL[7]
Regression Model Quadratic regression (1/x²)[6]
Lower Limit of Quantification (LLOQ) 100 pg/mL[6]50 pg/mL[5]25 pg/mL[7]
Precision and Accuracy
AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
3-Hydroxy Desloratadine LLOQ5.1[6]-99.9[6]
Low QC-3.1 - 11.1[7]94.0 - 100.4[6][7]
Medium QC---
High QC---

Note: The table is populated with representative data from the cited literature. Specific values may vary between laboratories and studies.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 3-hydroxy desloratadine in human plasma. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and leading to high recovery. The method has been shown to be accurate and precise over a wide dynamic range, making it well-suited for a variety of applications in drug metabolism and pharmacokinetic research.

References

Application Notes and Protocols for the Sample Preparation of 3-Hydroxy Desloratadine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and sample preparation of 3-hydroxy desloratadine (B1670295) and its deuterated internal standard, 3-hydroxy desloratadine-d4, from human plasma for bioanalytical studies. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Three common extraction techniques are detailed: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Desloratadine is the active metabolite of loratadine (B1675096) and is further metabolized to 3-hydroxy desloratadine, another active metabolite.[1] Accurate quantification of these compounds in plasma is essential for pharmacokinetic and bioequivalence studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for compensating for variability during sample preparation and analysis.[3][4]

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on factors such as required sensitivity, sample throughput, and available resources. Solid-phase extraction is noted for providing excellent results with reduced matrix effects.[5] Liquid-liquid extraction is another effective technique, while protein precipitation offers a simpler, though potentially less clean, extraction.[4][6]

Table 1: Summary of Quantitative Data from Various Sample Preparation Methods

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte(s) Desloratadine & 3-OH DesloratadineDesloratadine & 3-OH Desloratadine
Internal Standard(s) Desloratadine-D5 & 3-OH Desloratadine-d4Desloratadine-d4 & 3-OH Desloratadine-d4
Linearity Range 100 - 11,000 pg/mL[5]0.05 - 10 ng/mL[3]
Lower Limit of Quantification (LLOQ) 100 pg/mL[5]0.05 ng/mL[3]
Mean Extraction Recovery (3-OH Desloratadine) 69.3%[5]Not explicitly stated for 3-OH Desloratadine
Mean Extraction Recovery (Desloratadine) 74.6%[5]90.3%[7]
Inter-day Precision (%CV) < 6.68%[8]0.7 - 2.7%[7]
Inter-day Accuracy (%Bias) -7.80 to 2.60%[8]99.5 - 104.8%[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[5] It is highly effective for isolating the analytes.[1]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Plasma Plasma Sample (e.g., 250 µL) Dilute Dilute with 2% Formic Acid (500 µL) Plasma->Dilute Load Load Diluted Sample Dilute->Load Condition Condition SPE Plate (Methanol, then 2% Formic Acid) Wash1 Wash 1: 2% Formic Acid Load->Wash1 Wash2 Wash 2: 2% Formic Acid in ACN:MeOH (70:30) Wash1->Wash2 Elute Elute with 4% NH4OH in MeOH:ACN:H2O Wash2->Elute Dry Evaporate to Dryness (under Nitrogen) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Materials:

Procedure:

  • Sample Spiking: To a 250 µL aliquot of human plasma, add the internal standard (this compound) to achieve the desired concentration.

  • Sample Dilution: Dilute the plasma sample with 500 µL of a 2% formic acid solution.[1]

  • SPE Plate Conditioning: Condition the wells of the SPEC SCX plate by adding 400 µL of methanol, followed by 400 µL of 2% formic acid.[1]

  • Sample Loading: Apply the diluted plasma sample to the conditioned SPE plate under a gentle vacuum.[1]

  • Washing Steps:

    • Wash the plate with 400 µL of 2% formic acid solution.[1]

    • Wash the plate again with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]

  • Elution: Elute the analyte and internal standard using two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase used for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[3]

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow Start Start with Plasma Sample (spiked with IS) AddSolvent Add Extraction Solvent (e.g., Ethyl Ether) Start->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Transfer Transfer Organic Layer to a Clean Tube Centrifuge->Transfer Dry Evaporate to Dryness (under Nitrogen) Transfer->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Materials:

  • Human plasma

  • This compound (Internal Standard)

  • Ethyl ether (or a suitable organic solvent mixture like ethyl acetate:dichloromethane)[3][7]

  • 0.1 M Sodium Hydroxide (NaOH) (optional, used in some LLE protocols)[7]

Procedure:

  • Sample Spiking: Add the internal standard (this compound) to an aliquot of the plasma sample.

  • Extraction:

    • Add 3 mL of ethyl ether to the plasma sample.[3][7]

    • Vortex the mixture for approximately 10 minutes.[7]

  • Phase Separation: Centrifuge the samples at 4000 rpm for about 5 minutes to ensure complete separation of the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation

This is a rapid method for sample cleanup, suitable for high-throughput environments.[9]

Workflow for Protein Precipitation

PP_Workflow Start Start with Plasma Sample (spiked with IS) AddPrecipitant Add Precipitating Agent (e.g., Methanol) Start->AddPrecipitant Vortex Vortex to Mix AddPrecipitant->Vortex Centrifuge Centrifuge to Pellet Precipitated Proteins Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Analysis Inject Supernatant for LC-MS/MS Analysis CollectSupernatant->Analysis

Caption: Workflow for Protein Precipitation of this compound.

Materials:

  • Human plasma

  • This compound (Internal Standard)

  • Methanol (or Acetonitrile) as the precipitating agent[10]

Procedure:

  • Sample Spiking: Add the internal standard (this compound) to an aliquot of the plasma sample.

  • Precipitation: Add a volume of cold methanol (typically 2-3 times the plasma volume) to the plasma sample.[10]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.

References

Application Notes and Protocols for Pharmacokinetic Analysis Using 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of desloratadine (B1670295) and its major active metabolite, 3-hydroxy desloratadine, in human plasma using 3-hydroxy desloratadine-d4 as an internal standard. The methodologies described are crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and drug-drug interaction studies.

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine. It is the primary active metabolite of loratadine (B1675096) and functions by selectively antagonizing peripheral histamine (B1213489) H1 receptors to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of desloratadine and its active metabolite, 3-hydroxy desloratadine, in biological matrices is essential for clinical and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in bioanalytical methods by compensating for variability during sample preparation and analysis.

Pharmacokinetic Profile

A study involving 113 healthy adult volunteers who received a 5mg oral dose of desloratadine once daily for 10 days provided key pharmacokinetic parameters for both desloratadine and 3-hydroxy desloratadine. Steady-state plasma concentrations were achieved by day 7 of administration.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of desloratadine and its active metabolite, 3-hydroxy desloratadine, in healthy adults.[1][2][3][4]

ParameterDesloratadine3-Hydroxy Desloratadine
Tmax (Time to Peak Concentration) ~3 hours~4.76 hours
Cmax (Peak Plasma Concentration) 3.98 µg/L1.99 µg/L
AUC(24h) (Area Under the Curve) 56.9 µg/L·h32.3 µg/L·h
t½ (Elimination Half-Life) ~27 hours~36 hours
Protein Binding 82-87%85-89%

Mechanism of Action: Histamine H1 Receptor Signaling

Desloratadine acts as an inverse agonist at the histamine H1 receptor. This G-protein coupled receptor (GPCR) is linked to an intracellular Gq protein. Upon activation by histamine, the Gq protein activates phospholipase C (PLC), initiating the inositol (B14025) triphosphate (IP3) signaling pathway, which leads to the physiological effects of an allergic response. Desloratadine binds to the H1 receptor, stabilizing it in an inactive conformation and thereby preventing histamine-induced signaling.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq_inactive Gq Protein (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq Protein (Active) Gq_inactive->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_inactive Binds Desloratadine Desloratadine Desloratadine->H1R_inactive Binds & Inactivates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Histamine H1 Receptor Signaling Pathway

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for the analysis of desloratadine and 3-hydroxy desloratadine in plasma samples involves sample preparation (extraction), followed by chromatographic separation and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Bioanalytical Workflow for Desloratadine

Detailed Experimental Protocols

The following are representative protocols for the extraction and analysis of desloratadine and 3-hydroxy desloratadine from human plasma.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[5][6]

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of desloratadine, 3-hydroxy desloratadine, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the desloratadine and 3-hydroxy desloratadine stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards.

  • Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in a suitable solvent.

3. Sample Preparation:

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard spiking solution.

  • Add 400 µL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution and vortex.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load Sample: Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge sequentially with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.

  • Elute Analytes: Elute the analytes with 1 mL of an elution solution (e.g., 3% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue in 400 µL of the mobile phase. Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the determination of desloratadine in human plasma.[7][8]

1. Materials and Reagents:

  • Same as for SPE protocol, with the addition of ethyl ether or a mixture of ethyl acetate (B1210297) and dichloromethane.

2. Sample Preparation:

  • To 400 µL of a plasma sample in a polypropylene (B1209903) tube, add 100 µL of the internal standard spiking solution.

  • Vortex briefly.

  • Add 100 µL of 0.1 M NaOH solution.

  • Add 3 mL of extraction solvent (e.g., ethyl ether or ethyl acetate:dichloromethane 80:20 v/v) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

The following table summarizes typical liquid chromatography and mass spectrometry conditions for the analysis of desloratadine and 3-hydroxy desloratadine.[6][9]

ParameterCondition
LC System Shimadzu or equivalent
Column Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Methanol:Acetonitrile (e.g., 60:40 v/v)
Gradient/Isocratic Isocratic (e.g., 10% A, 90% B) or a gradient can be optimized
Flow Rate 1.0 mL/min
Injection Volume 15 µL
Column Temperature 40°C
MS System AB SCIEX API-4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)
Ion Spray Voltage 3000 V
Temperature 500°C
Curtain Gas 25 psi
Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Desloratadine 311.10259.20
3-Hydroxy Desloratadine 327.10275.10
This compound (IS) 331.10279.10

Conclusion

The protocols and data presented provide a robust framework for the pharmacokinetic analysis of desloratadine and its active metabolite, 3-hydroxy desloratadine, using this compound as an internal standard. The use of LC-MS/MS with either SPE or LLE sample preparation allows for sensitive, specific, and accurate quantification, which is essential for regulatory submissions and advancing our understanding of the clinical pharmacology of desloratadine.

References

Application Notes and Protocols for Bioequivalence Studies with 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of desloratadine (B1670295), with a specific focus on the quantification of its active metabolite, 3-hydroxy desloratadine, using a deuterated internal standard, 3-hydroxy desloratadine-d4.

Introduction

Desloratadine is a long-acting, non-sedating antihistamine that is the major active metabolite of loratadine.[1] It is further metabolized in the body to 3-hydroxy desloratadine, which is also pharmacologically active.[1] For generic drug development, establishing bioequivalence between a test formulation and a reference listed drug is a critical regulatory requirement. This involves demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient are comparable.

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), bioequivalence studies for desloratadine should measure the plasma concentrations of both desloratadine and its active metabolite, 3-hydroxy desloratadine.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalytical method to ensure accuracy and precision by compensating for variability during sample processing and analysis.[4][5]

Bioanalytical Method for Quantification of 3-Hydroxy Desloratadine

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for the simultaneous quantification of desloratadine and 3-hydroxy desloratadine in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common and effective method for extracting the analytes from human plasma.

Materials:

Protocol:

  • Sample Aliquoting: Pipette a precise volume (e.g., 250 µL) of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard working solution to each plasma sample. This is a critical step to ensure accurate quantification.

  • Sample Pre-treatment: Dilute the plasma sample with an acidic solution (e.g., 500 µL of 2% formic acid in water) and vortex for 30 seconds.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 400 µL of methanol followed by 400 µL of 2% formic acid.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge under a gentle vacuum.[1]

  • Washing: Wash the cartridge sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of a mixture of 2% formic acid in acetonitrile and methanol (e.g., 70:30 v/v).[1] This step removes interfering substances.

  • Elution: Elute the analytes (desloratadine and 3-hydroxy desloratadine) and the internal standard from the cartridge using two aliquots of 200 µL of an elution solvent (e.g., 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water).[1]

  • Drying: Dry the eluate under a stream of nitrogen gas at a controlled temperature.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase used for the LC-MS/MS analysis.[1]

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of 3-hydroxy desloratadine and desloratadine.

ParameterCondition
LC System Agilent HPLC or equivalent
Column C18 column (e.g., 2 mm x 50 mm, 5 µm)[1]
Mobile Phase A 10 mM ammonium formate (B1220265) in water with 0.2% formic acid[1]
Mobile Phase B 10 mM ammonium formate in methanol with 0.2% formic acid[1]
Flow Rate 250 µL/min[1]
Gradient Gradient elution from 20% to 90% Mobile Phase A over 3.5 minutes[1]
Injection Volume 5-10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 3000)[1]
Ionization Mode Positive ion electrospray (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Desloratadine) m/z 311.2 → 259.1[1]
MRM Transition (3-Hydroxy Desloratadine) m/z 327.2 → 275.1[1]
MRM Transition (this compound) m/z 331.2 → 279.1

Bioequivalence Study Protocol

A typical bioequivalence study for desloratadine is designed as a single-dose, two-treatment, two-period, crossover study in healthy volunteers under fasting conditions.[2][3]

Study Design
  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.

  • Design: Randomized, open-label, two-period, two-sequence, crossover design.

  • Treatments:

    • Test Product: Generic desloratadine formulation.

    • Reference Product: Innovator desloratadine formulation.

  • Dose: A single oral dose of the desloratadine tablet (e.g., 5 mg).

  • Washout Period: An adequate washout period between the two treatment periods is crucial due to the long elimination half-life of desloratadine.[2]

Blood Sampling
  • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-specified time points.

  • A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to at least 72 hours.

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.

Pharmacokinetic and Statistical Analysis
  • The plasma concentrations of desloratadine and 3-hydroxy desloratadine are determined using the validated LC-MS/MS method.

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve extrapolated to infinity) are calculated for both analytes.

  • Statistical analysis is performed on the log-transformed pharmacokinetic parameters.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for desloratadine should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.[6] The data for 3-hydroxy desloratadine is typically submitted as supportive evidence.[2]

Data Presentation

The following tables present representative pharmacokinetic data from a hypothetical bioequivalence study of a generic desloratadine formulation against a reference product.

Table 1: Pharmacokinetic Parameters for Desloratadine (Mean ± SD)

ParameterTest ProductReference Product
Cmax (ng/mL) 2.85 ± 0.982.95 ± 1.05
AUC0-t (ng·h/mL) 50.8 ± 22.552.1 ± 24.1
AUC0-∞ (ng·h/mL) 55.2 ± 25.156.8 ± 26.9
Tmax (h) 4.5 (2.0 - 6.0)4.0 (1.5 - 6.0)

Table 2: Pharmacokinetic Parameters for 3-Hydroxy Desloratadine (Mean ± SD)

ParameterTest ProductReference Product
Cmax (ng/mL) 0.95 ± 0.350.92 ± 0.33
AUC0-t (ng·h/mL) 25.1 ± 9.824.5 ± 9.5
AUC0-∞ (ng·h/mL) 28.3 ± 11.227.6 ± 10.8
Tmax (h) 5.0 (3.0 - 8.0)5.5 (3.0 - 8.0)

Table 3: Statistical Analysis of Log-Transformed Pharmacokinetic Data for Desloratadine

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 96.688.5 - 105.4
AUC0-t 97.590.2 - 105.3
AUC0-∞ 97.289.8 - 105.1

Visualizations

The following diagrams illustrate the key processes involved in a bioequivalence study of desloratadine.

Bioequivalence_Study_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing_period_1 Period 1: Dosing (Test or Reference) randomization->dosing_period_1 washout Washout Period dosing_period_1->washout blood_sampling Serial Blood Sampling dosing_period_1->blood_sampling dosing_period_2 Period 2: Dosing (Crossover) washout->dosing_period_2 dosing_period_2->blood_sampling sample_preparation Plasma Sample Preparation (SPE) blood_sampling->sample_preparation lc_ms_analysis LC-MS/MS Analysis sample_preparation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (Cmax, AUC) data_processing->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion final_report Final Study Report be_conclusion->final_report

Caption: Workflow of a Crossover Bioequivalence Study.

Metabolic_Pathway Desloratadine Desloratadine Metabolism Metabolism (CYP Enzymes) Desloratadine->Metabolism Hydroxy_Desloratadine 3-Hydroxy Desloratadine (Active Metabolite) Metabolism->Hydroxy_Desloratadine Further_Metabolism Further Metabolism (e.g., Glucuronidation) Hydroxy_Desloratadine->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Metabolic Pathway of Desloratadine.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy Desloratadine-d4 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desloratadine (B1670295) is the primary active metabolite of desloratadine, a long-acting tricyclic histamine (B1213489) antagonist. Monitoring its concentration in urine is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of 3-hydroxy desloratadine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-hydroxy desloratadine-d4 as the internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability during sample preparation and analysis.[1]

Experimental Protocols

Materials and Reagents
  • 3-Hydroxy desloratadine analytical standard

  • This compound (CAS No. 1246819-99-7)[2][3][4]

  • β-glucuronidase (from Helix pomatia or recombinant)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode polymeric cation exchange)

Urine Sample Preparation

A significant portion of drug metabolites are excreted in urine as glucuronide conjugates, necessitating an enzymatic hydrolysis step to convert them back to their free form for accurate quantification by LC-MS/MS.[1][5][6]

  • Enzymatic Hydrolysis:

    • To 1.0 mL of human urine in a polypropylene (B1209903) tube, add 25 µL of a 100 ng/mL working solution of this compound in methanol.

    • Add 200 µL of 1 M ammonium acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the sample at 55°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugate.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions that may require optimization for individual instruments.

  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components. For example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: m/z 327.2 → 275.1[7]

    • This compound: m/z 331.2 → 279.1 (proposed)

Data Presentation

The following table summarizes the expected quantitative performance of the method based on similar validated assays for desloratadine and its metabolites in biological fluids.

ParameterExpected Performance
Calibration Curve Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%

Experimental Workflow Diagram

experimental_workflow cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) add_is Add this compound Internal Standard urine->add_is add_buffer Add Ammonium Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme vortex1 Vortex add_enzyme->vortex1 incubate Incubate at 55°C for 2h (Enzymatic Hydrolysis) vortex1->incubate load Load Hydrolyzed Sample incubate->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (2% Formic Acid, Methanol) elute Elute Analytes (5% NH4OH in Methanol) evaporate Evaporate to Dryness reconstitute Reconstitute in Mobile Phase inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of 3-hydroxy desloratadine in urine.

References

Application Notes and Protocols for the Detection of 3-Hydroxy Desloratadine-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the quantitative analysis of 3-hydroxy desloratadine-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated internal standard is crucial for the accurate quantification of its unlabeled counterpart, 3-hydroxy desloratadine (B1670295), a major active metabolite of desloratadine.[1][2]

Introduction

Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine.[2][3] It is further metabolized in the body to other active metabolites, with 3-hydroxy desloratadine being a significant one.[2][4] Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic and bioequivalence studies.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1] This document outlines the optimized mass spectrometry settings and a validated protocol for the detection of this compound.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of this compound in human plasma.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting desloratadine and its metabolites from plasma.[4]

  • Precondition SPE Plate: Precondition a SPEC SCX solid-phase extraction plate (15 mg) with 400 µL of methanol (B129727) followed by 400 µL of 2% formic acid.[4]

  • Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the preconditioned SPE plate under a vacuum (approximately 5 in. Hg).[4]

  • Washing: Wash the extraction plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[4]

  • Elution: Elute the analyte and internal standard using two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) solution of methanol:acetonitrile:water.[4]

  • Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[4]

2.2. Liquid Chromatography (LC)

Chromatographic separation is critical to resolve the analyte from potential interferences.

  • LC System: A Shimadzu HPLC system or equivalent.[3]

  • Column: Hypurity Advance C18 column (50 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of Solution A (10 mM ammonium formate (B1220265) in methanol with 0.2% formic acid) and Solution B (10 mM ammonium formate in water with 0.2% formic acid).[4] A common isocratic mobile phase is a mixture of 10 mM ammonium formate and methanol (20:80, v/v).[7]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Injection Volume: 15 µL.[3]

  • Run Time: Approximately 5 minutes.[3]

2.3. Mass Spectrometry (MS)

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Mass Spectrometer: An AB SCIEX API-4000 triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive Ion Electrospray (ESI).[3][4]

  • MRM Transitions: The precursor and product ion transitions are monitored in MRM mode.[8]

Data Presentation: Mass Spectrometry Settings

The following tables summarize the optimized mass spectrometry parameters for the detection of this compound.

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Desloratadine311.10259.20
3-Hydroxy Desloratadine327.10275.10
Desloratadine-d4315.20263.20
This compound 331.10 279.10

Data sourced from Muppavarapu et al. (2014).[8]

Table 2: Optimized Mass Spectrometer Source and Gas Parameters

ParameterSetting
Ion Spray Voltage3000 V
Temperature500°C
Curtain Gas (CUR)25 psi
Gas Source 1 (GS1)50 psi
Gas Source 2 (GS2)40 psi
Collision Gas (CAD)7 psi
Entrance Potential (EP)10 V
Dwell Time200 msec

Data sourced from Trivedi et al. (2014).[3]

Visualization

Metabolic Pathway of Loratadine

metabolic_pathway Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine First-Pass Metabolism Hydroxy_Desloratadine 3-Hydroxy Desloratadine (Major Active Metabolite) Desloratadine->Hydroxy_Desloratadine Hydroxylation

Caption: Metabolic conversion of Loratadine to its active metabolites.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample (with this compound IS) SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution and Reconstitution SPE->Elution LC_Separation Liquid Chromatography Separation Elution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of this compound.

References

Application Note: HPLC Column Selection and Protocol for the Analysis of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, a long-acting tricyclic histamine (B1213489) antagonist.[1] The deuterated analog, 3-hydroxy desloratadine-d4, is a critical internal standard for quantitative bioanalysis in pharmacokinetic and bioequivalence studies, ensuring accuracy and precision.[2][3] This document provides a comprehensive guide to the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column and a detailed protocol for the analysis of this compound, often analyzed alongside desloratadine and its non-deuterated metabolite. The methodologies presented are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][2][3][5]

HPLC Column Selection

The successful chromatographic separation of this compound from endogenous plasma components and other related substances is paramount for accurate quantification. Reversed-phase HPLC columns are predominantly used for this application.

Recommended Column Chemistries:

  • C18 (Octadecyl Silane): This is the most common and recommended stationary phase for the analysis of desloratadine and its metabolites.[1][6][2][3][7][8][9][10] C18 columns provide excellent hydrophobic retention and separation for these compounds. Several publications have successfully employed various C18 columns.[1][6][2][3][7]

  • C8 (Octyl Silane): A C8 column can also be utilized and may offer slightly different selectivity compared to a C18 column, which can be advantageous in resolving closely eluting peaks.

Key Column Parameters to Consider:

ParameterRecommendationRationale
Stationary Phase C18 or C8Provides optimal reversed-phase separation for the analytes.
Particle Size ≤ 5 µmSmaller particle sizes (e.g., 5 µm) offer higher efficiency and better resolution.[3] UPLC systems can utilize sub-2 µm particles for even faster analysis times.[11]
Column Dimensions 50 mm x 2.0 mm or 50 mm x 4.6 mmShorter columns with smaller internal diameters are suitable for rapid analysis and are compatible with mass spectrometry.[1][3]
Column Temperature 35-40°CElevated temperatures can improve peak shape and reduce viscosity of the mobile phase.[7][8]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a composite of established methods for the simultaneous determination of desloratadine and 3-hydroxy desloratadine, where this compound is used as an internal standard. The same conditions are suitable for the analysis of this compound as the primary analyte.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a robust method for extracting desloratadine and its metabolites from biological matrices like human plasma.[1][4]

Materials:

  • Human plasma with EDTA as an anticoagulant

  • This compound standard solution

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (deionized or HPLC grade)

  • SPE cartridges (e.g., Oasis HLB or SPEC SCX)[1][4]

Procedure:

  • Pre-conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: To 200 µL of human plasma, add the internal standard working solution (this compound). Dilute the sample with a weak acidic solution (e.g., 2% formic acid) and load it onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence includes 1 mL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution followed by two washes with 1 mL of water.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent. A common eluent is a mixture of ammonia (B1221849) and methanol (e.g., 3:97 v/v).[4]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C.[1] Reconstitute the residue in a specific volume (e.g., 150-400 µL) of the mobile phase.[1]

HPLC-MS/MS Conditions

Instrumentation:

  • HPLC system (e.g., Shimadzu, Agilent)[4]

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)[4]

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column Hypurity Advance C18 (50 x 4.6 mm, 5 µm)CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[3]Kromasil C18 (150mm x 4.6mm, 5µm)[2]
Mobile Phase A Acetonitrile:Methanol (40:60)5mM Ammonium formate (B1220265) in water[3]10mM Ammonium formate[2]
Mobile Phase B Methanol:Water (90:10)Methanol[3]Methanol:Acetonitrile (60:40 v/v)[2]
Gradient/Isocratic Isocratic (90:10 A:B)Isocratic (50:30:20 Water:Methanol:Acetonitrile)[3]Isocratic (30:70 A:B)[2]
Flow Rate 1.0 mL/min[2]Not specified, typical for 2.0mm ID is 0.2-0.4 mL/min1.0 mL/min[2]
Injection Volume 15 µLNot specifiedNot specified
Column Temperature AmbientNot specifiedNot specified
Run Time ~5 minNot specifiedNot specified

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 331.10 → 279.10[2]

  • MRM Transition for 3-hydroxy desloratadine (for reference): m/z 327.2 → 275.1[1][2]

  • MRM Transition for Desloratadine (for reference): m/z 311.2 → 259.1[1][2]

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of desloratadine and 3-hydroxy desloratadine, which are indicative of the expected performance for this compound analysis.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Reference
Desloratadine & 3-OH Desloratadine0.025 - 100.025[11]
Desloratadine & 3-OH Desloratadine0.1 - 110.1
Desloratadine & 3-OH Desloratadine0.05 - 100.05[3]
Desloratadine & 3-OH Desloratadine0.05 - 60.05[5]
Desloratadine & 3-OH Desloratadine0.05 - 100.05[2]

Table 2: Precision and Accuracy

AnalyteQC LevelInter-run Accuracy (%)Between-run Precision (%CV)Reference
DesloratadineLow, Med, High> 94.72.6 - 9.8[11]
3-OH DesloratadineLow, Med, High> 94.03.1 - 11.1[11]
DesloratadineLLOQ100.44.6
3-OH DesloratadineLLOQ99.95.1

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)Reference
DesloratadineLow, Med, High74.6
3-OH DesloratadineLow, Med, High69.3
Desloratadine-d5 (IS)-72.9
Desloratadine & 3-OH Desloratadine1 - 10 ng/mL~85[1]

Workflow Diagram

HPLC_Workflow Plasma_Sample Plasma Sample (with this compound) SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Sample Preparation Precondition 1. Pre-condition Cartridge (Methanol, Water) SPE->Precondition Dry_Reconstitute Dry Down & Reconstitute in Mobile Phase SPE->Dry_Reconstitute Load 2. Load Sample Precondition->Load Wash 3. Wash Cartridge (Aqueous Buffer) Load->Wash Elute 4. Elute Analyte (Organic Solvent) Wash->Elute HPLC_Injection HPLC Injection Dry_Reconstitute->HPLC_Injection C18_Column Reversed-Phase C18 Column HPLC_Injection->C18_Column Chromatographic Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) C18_Column->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The analysis of this compound is readily achievable using reversed-phase HPLC, with C18 columns being the most prevalent choice, coupled with tandem mass spectrometry. The provided protocols for sample preparation and LC-MS/MS conditions, derived from validated methods for the non-deuterated analog, offer a robust starting point for method development and validation. Careful selection of the HPLC column and optimization of the mobile phase are critical for achieving the desired sensitivity, selectivity, and run time for high-throughput bioanalysis.

References

Application Notes and Protocols for the Chromatographic Analysis of 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of 3-hydroxy desloratadine-d4, a deuterated internal standard for the active metabolite of desloratadine (B1670295), using liquid chromatography-mass spectrometry (LC-MS). The following sections detail the mobile phase compositions, experimental protocols, and a visual workflow to guide researchers in developing and implementing robust analytical methods.

Introduction

3-hydroxy desloratadine is the major active metabolite of desloratadine, a tricyclic H1-antihistamine. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the analyte in biological matrices. The selection of an appropriate mobile phase is critical for achieving optimal chromatographic separation, peak shape, and mass spectrometric ionization. This note summarizes various mobile phase compositions and provides a generalized protocol for the LC-MS/MS analysis of this compound.

Chromatographic Conditions: A Comparative Summary

The mobile phase composition is a key parameter in liquid chromatography that influences the retention and separation of analytes. Several different mobile phase systems have been successfully employed for the analysis of 3-hydroxy desloratadine and its deuterated analog. The choice of organic solvent, aqueous phase, and additives can be tailored to the specific column chemistry and mass spectrometer used.

Mobile Phase ComponentCompositionChromatographic ModeReference
Organic Phase Methanol (B129727):Acetonitrile (60:40, v/v)Isocratic[1]
AcetonitrileGradient[2]
Methanol and AcetonitrileIsocratic[3][4]
Acetonitrile and MethanolIsocratic[5]
Aqueous Phase 10mM Ammonium (B1175870) formate (B1220265)Isocratic
5mM Ammonium formate in waterGradient[2]
10mM Ammonium formate in water with 0.2% formic acidGradient
5mM Ammonium formate in waterIsocratic[3][4]
Methanol and Water (90:10, v/v)Isocratic[5]
Mobile Phase Ratio (Methanol:Acetonitrile, 60:40 v/v) : 10mM Ammonium formate (70:30, v/v)Isocratic
Acetonitrile : 5mM Ammonium formate in waterGradient: 20-85% Acetonitrile[2]
10mM Ammonium formate in methanol with 0.2% formic acid : 10mM Ammonium formate in water with 0.2% formic acidGradient: 20-90% Organic[6]
5mM Ammonium formate in water : Methanol : Acetonitrile (50:30:20, v/v/v)Isocratic[3][4]
(Acetonitrile:Methanol, 40:60 v/v) : (Methanol:Water, 90:10 v/v) (90:10, v/v)Isocratic[5]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a generalized procedure for the analysis of this compound. It is recommended to optimize the parameters based on the specific instrumentation and analytical requirements.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol or a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare working standard solutions at desired concentrations.

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous):

    • To prepare a 10mM ammonium formate solution, dissolve the appropriate amount of ammonium formate in water. Adjust the pH with formic acid if necessary.

  • Mobile Phase B (Organic):

    • Use methanol, acetonitrile, or a mixture of both as the organic mobile phase.

  • Final Mobile Phase (Isocratic):

    • Mix Mobile Phase A and Mobile Phase B at the desired ratio (e.g., 30:70 v/v).

  • Final Mobile Phase (Gradient):

    • Use Mobile Phase A and Mobile Phase B as separate channels for gradient elution.

  • Degas the mobile phase(s) using sonication or vacuum filtration before use.

4. Chromatographic System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used. Typical dimensions are 50-150 mm in length, 2.1-4.6 mm in internal diameter, and 1.8-5 µm particle size.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[1][2][5]

  • Injection Volume: Inject an appropriate volume of the sample (e.g., 2-15 µL).[2][5]

5. Mass Spectrometer Conditions

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor to product ion transitions for this compound should be optimized. A common transition is m/z 331.10 → 279.10.[1]

6. Data Acquisition and Processing

  • Acquire and process the data using the instrument's software.

  • Integrate the peak area of the this compound chromatogram.

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of this compound.

Workflow Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling prep_standards Prepare Standard Solutions inject_sample Inject Sample prep_standards->inject_sample prep_mobile_phase Prepare Mobile Phase lc_system LC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->lc_system lc_system->inject_sample ms_system MS System Setup (Ion Source, MRM) data_acquisition Data Acquisition ms_system->data_acquisition inject_sample->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing reporting Reporting data_processing->reporting

Caption: Experimental workflow for this compound analysis.

References

Application Note and Protocol: Preparation of a Calibration Curve for the Quantification of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of a calibration curve for the quantitative analysis of 3-hydroxy desloratadine (B1670295) in a biological matrix, typically human plasma, using 3-hydroxy desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is a robust method to correct for variability during sample preparation and analysis, ensuring high accuracy and precision in bioanalytical studies.[1][2] This protocol is intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is applicable to pharmacokinetic, bioequivalence, and other drug development studies.

Principle of the Method

The core of this method is the addition of a constant, known concentration of the internal standard, this compound, to all calibration standards, quality control (QC) samples, and unknown study samples.[1][3] Since this compound is chemically and physically almost identical to the analyte, 3-hydroxy desloratadine, it experiences similar extraction efficiencies and matrix effects during sample processing and ionization.[1][2] By measuring the peak area ratio of the analyte to the internal standard, variations in the analytical process can be normalized.[1][3] A calibration curve is then generated by plotting this peak area ratio against the known concentrations of the analyte in the prepared standards.[1][4] The concentration of the analyte in unknown samples is subsequently determined by interpolating their measured peak area ratios onto this calibration curve.[2][3]

Materials and Reagents

Material/ReagentSupplier/Grade
3-Hydroxy DesloratadineReference Standard Grade
This compoundReference Standard Grade[5][6][7]
MethanolHPLC or LC-MS Grade
Acetonitrile (B52724)HPLC or LC-MS Grade
WaterDeionized, 18 MΩ·cm or higher
Formic AcidLC-MS Grade
Ammonium (B1175870) Formate (B1220265)LC-MS Grade
Blank Human Plasma (with anticoagulant, e.g., K2EDTA)Sourced ethically and screened for interferences
Volumetric flasks, pipettes, and other standard laboratory glassware/plasticwareCalibrated

Experimental Protocols

Preparation of Stock Solutions

4.1.1 Analyte Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh approximately 10 mg of 3-hydroxy desloratadine reference standard.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as methanol, and bring to volume.

  • Stopper the flask and vortex thoroughly to ensure complete dissolution.

  • Label clearly and store at -20°C.

4.1.2 Internal Standard Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Quantitatively transfer the weighed standard into a 1 mL volumetric flask.

  • Dissolve the standard in the same solvent used for the analyte stock solution (e.g., methanol) and bring to volume.

  • Stopper the flask and vortex thoroughly.

  • Label clearly and store at -20°C.

Preparation of Working Solutions

4.2.1 Analyte Working Solutions: Prepare a series of intermediate working solutions by performing serial dilutions of the analyte stock solution with a suitable diluent (e.g., 50:50 methanol:water). The concentrations of these working solutions should be designed to cover the desired calibration range.

4.2.2 Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust signal in the final samples when added. A typical concentration might be in the range of 1-10 ng/mL. This is achieved by diluting the internal standard stock solution with the appropriate diluent.

Preparation of Calibration Curve Standards

Calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with the analyte working solutions. A constant amount of the internal standard working solution is added to each standard.

  • Aliquot a fixed volume of blank human plasma into a series of labeled tubes.

  • Spike each tube with a small volume of the corresponding analyte working solution to achieve the desired final concentrations. The volume of the spiking solution should be kept small (e.g., ≤ 5% of the plasma volume) to minimize matrix effects.

  • To each tube, add a constant volume of the internal standard working solution.

  • Include a "zero sample" (blank matrix with internal standard) to check for interferences at the retention time of the analyte.

  • Also, prepare a "blank sample" (blank matrix without analyte or internal standard) to assess for any endogenous interferences.

Table 1: Example Calibration Curve Preparation Scheme

Standard LevelAnalyte Concentration (pg/mL)Volume of Blank Plasma (µL)Volume of Analyte Working Solution (µL)Volume of IS Working Solution (µL)
Blank010000
Zero0100010
CAL 1509010 of 0.5 ng/mL10
CAL 21009010 of 1 ng/mL10
CAL 35009010 of 5 ng/mL10
CAL 410009010 of 10 ng/mL10
CAL 525009010 of 25 ng/mL10
CAL 650009010 of 50 ng/mL10
CAL 780009010 of 80 ng/mL10
CAL 8100009010 of 100 ng/mL10

Note: The concentration range should be adjusted based on the expected concentrations in study samples and the sensitivity of the instrument. The range of 50.0 pg/mL to 10000 pg/mL has been successfully validated in published methods.[8]

Sample Preparation (Example: Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, and unknown sample, add the pre-determined constant amount of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for approximately 2 minutes.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase (e.g., 150 µL of 10 mM ammonium formate in 20:80 methanol:water).[9]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The specific parameters for the LC-MS/MS system should be optimized for the analysis of 3-hydroxy desloratadine and its deuterated internal standard. The following table provides a starting point based on published methods.

Table 2: Example LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)e.g., m/z 327.1 → 275.1[8][10]
MRM Transition (IS)e.g., m/z 331.1 → 279.1[8]
Dwell TimeOptimized for sufficient data points across the peak
Collision EnergyOptimized for each transition

Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for the specified MRM transitions of the analyte (3-hydroxy desloratadine) and the internal standard (this compound) for all injections.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the concentration range.[11][12]

  • The regression equation (y = mx + c) is then used to calculate the concentration of 3-hydroxy desloratadine in unknown samples based on their measured peak area ratios.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve & Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (3-OH Desloratadine) working_analyte Analyte Working Solutions stock_analyte->working_analyte Serial Dilution stock_is Internal Standard Stock (3-OH Desloratadine-d4) working_is IS Working Solution stock_is->working_is Dilution cal_standards Calibration Standards (Spiked Plasma) working_analyte->cal_standards Spike working_is->cal_standards Spike (Constant Amount) blank_matrix Blank Plasma blank_matrix->cal_standards sample_prep Sample Preparation (e.g., Protein Precipitation) cal_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Workflow for Calibration Curve Preparation and Sample Analysis.

References

Application Notes & Protocols: 3-Hydroxy Desloratadine-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of 3-Hydroxy Desloratadine-d4

Desloratadine (B1670295) is a long-acting tricyclic H1-antihistamine and the major active metabolite of loratadine.[1][2][3] In drug metabolism and pharmacokinetic (DMPK) studies, understanding the concentration-time profile of both the parent drug and its significant metabolites is crucial. Desloratadine is extensively metabolized in the liver to its principal active metabolite, 3-hydroxy desloratadine, which is subsequently inactivated by glucuronidation.[3][4]

This compound is a stable isotope-labeled (SIL) form of this major metabolite. Its primary and critical application in drug metabolism studies is to serve as an internal standard (IS) for the quantitative bioanalysis of 3-hydroxy desloratadine.[5][6][7] The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and shares near-identical physicochemical properties, allowing it to accurately correct for variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects, and instrument response).[8][9][10]

This document provides detailed protocols and data for the application of this compound in a typical bioanalytical workflow using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Desloratadine Metabolism Pathway

Desloratadine undergoes a multi-step metabolic conversion to 3-hydroxy desloratadine. The process primarily involves N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and a final deconjugation step.[1][4] This pathway highlights the importance of quantifying the 3-hydroxy metabolite to fully characterize the drug's pharmacokinetics.

Metabolism_Pathway cluster_0 Metabolic Conversion of Desloratadine Desloratadine Desloratadine N_Glucuronide Desloratadine N-Glucuronide Desloratadine->N_Glucuronide UGT2B10 Hydroxy_N_Glucuronide 3-Hydroxy Desloratadine N-Glucuronide N_Glucuronide->Hydroxy_N_Glucuronide CYP2C8 Metabolite 3-Hydroxy Desloratadine (Active Metabolite) Hydroxy_N_Glucuronide->Metabolite Non-enzymatic Deconjugation

Caption: Metabolic pathway of Desloratadine to its active metabolite.

Application: Internal Standard in LC-MS/MS Bioanalysis

This compound is indispensable for developing robust and validated LC-MS/MS methods to quantify 3-hydroxy desloratadine in biological matrices such as human plasma.[5][6] These methods are fundamental for pharmacokinetic, bioequivalence, and toxicokinetic studies, providing reliable data on metabolite exposure.

Principle of SIL Internal Standard

The logic behind using a SIL internal standard is to add a known quantity of the labeled compound (e.g., this compound) to an unknown sample at the beginning of the workflow. Any loss or variation that affects the endogenous analyte during sample processing and analysis will affect the SIL internal standard to the same degree. The final measurement is a ratio of the analyte response to the internal standard response, which remains constant and allows for precise quantification.

SIL_IS_Logic Workflow for SIL Internal Standard Correction cluster_workflow Bioanalytical Workflow cluster_correction Correction Principle A 1. Plasma Sample (Unknown Analyte Conc.) B 2. Spike with Internal Standard (Known 3-OH-Des-d4 Conc.) A->B C 3. Sample Extraction (e.g., SPE or LLE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (Calculate Peak Area Ratio) D->E Loss Potential for Variability (e.g., Extraction Loss, Matrix Effect) Analyte Analyte (3-OH Desloratadine) Loss->Analyte IS Internal Standard (3-OH Desloratadine-d4) Loss->IS Ratio Ratio (Analyte / IS) Remains Constant Analyte->Ratio IS->Ratio

Caption: Logical workflow for quantification using a SIL internal standard.

Experimental Protocols

The following are representative protocols for the simultaneous quantification of desloratadine and 3-hydroxy desloratadine in human plasma using their respective deuterated internal standards.

Protocol 1: Solid-Phase Extraction (SPE)

This method is suitable for high-throughput analysis using 96-well plates.[5][11]

  • Sample Preparation:

    • Aliquot 250 µL of human plasma into a 96-well plate.

    • Add 25 µL of the internal standard working solution containing both desloratadine-d4 and this compound.

    • Add 500 µL of 2% formic acid solution to each well and mix.

  • Solid-Phase Extraction (SCX Plate):

    • Precondition a 96-well SPEC SCX 15 mg plate by washing with 400 µL of methanol, followed by 400 µL of 2% formic acid.[11]

    • Load the prepared plasma samples onto the SPE plate and apply a vacuum.

    • Wash the plate sequentially with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in 70:30 acetonitrile:methanol.[11]

    • Elute the analytes with 2 x 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 mixture of methanol:acetonitrile:water.[11]

  • Final Processing:

    • Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a classic extraction technique also widely used for this analysis.[6][7][12]

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing desloratadine-d4/d5 and this compound).[13]

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.[13]

    • Add 3 mL of an appropriate extraction solvent (e.g., ethyl ether or ethyl acetate) and vortex vigorously for 10 minutes.[6][13]

    • Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Final Processing:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS injection.

Quantitative Data and Method Parameters

The following tables summarize typical parameters from validated LC-MS/MS methods for the quantification of 3-hydroxy desloratadine using its deuterated internal standard.

Table 1: LC-MS/MS Operating Conditions
ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 50 x 2.0 mm, 5 µm)[6]
Mobile Phase Gradient or isocratic mixture of Methanol/Acetonitrile and an aqueous buffer (e.g., 5-10 mM Ammonium Formate)[6][7][12]
Flow Rate 0.7 - 1.0 mL/min[7][12][14]
Injection Volume 15 µL[14]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
Table 2: Mass Spectrometry MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
3-Hydroxy Desloratadine327.1 / 327.2275.1[7][11]
This compound (IS) 331.1 279.1 [7]
Desloratadine311.1 / 311.2259.1 / 259.2[7][11][12]
Desloratadine-d4 (IS)315.2263.2[7]
Table 3: Method Validation & Performance Characteristics
ParameterTypical Value RangeReference
Linear Range 25 - 10,000 pg/mL or 50 - 10,000 pg/mL[5][7]
Lower Limit of Quantitation (LLOQ) 25 - 100 pg/mL[5][14]
Inter/Intra-day Precision (%CV) < 15% (Typically < 7%)[5][14][15]
Inter/Intra-day Accuracy (%Bias) 85-115% (Typically 90-110%)[5][14]
Extraction Recovery > 85%[11]

Conclusion

This compound is a vital tool in modern drug metabolism and pharmacokinetic research. Its use as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of the main active metabolite of desloratadine. The protocols and data presented here provide a comprehensive framework for researchers to implement this critical bioanalytical application, ensuring high-quality data for regulatory submissions and clinical development programs.

References

Application Notes and Protocols for the Quantification of Desloratadine and its Metabolites Using 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the simultaneous quantification of desloratadine (B1670295) and its active metabolite, 3-hydroxydesloratadine (B129375), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-hydroxy desloratadine-d4, for accurate and precise quantification, making it suitable for pharmacokinetic studies, bioequivalence studies, and clinical drug monitoring.

Introduction

Desloratadine is a long-acting, non-sedating, second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It is the major active metabolite of loratadine. The primary active metabolite of desloratadine is 3-hydroxydesloratadine, which also exhibits antihistaminic activity. Monitoring the plasma concentrations of both desloratadine and 3-hydroxydesloratadine is crucial for assessing the pharmacokinetic profile and ensuring therapeutic efficacy.

This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma. The use of this compound as an internal standard (IS) compensates for potential variability during sample preparation and analysis, ensuring high accuracy and precision.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents
  • Desloratadine reference standard

  • 3-hydroxydesloratadine reference standard

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (deionized or Milli-Q)

  • Human plasma (with EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, dichloromethane).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18 column, 50 x 2.0 mm, 5 µm)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desloratadine, 3-hydroxydesloratadine, and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the desloratadine and 3-hydroxydesloratadine primary stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 ng/mL.

Sample Preparation

Two common methods for sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (10 ng/mL this compound). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (10 ng/mL this compound). Vortex for 30 seconds.

  • Extraction: Add 100 µL of 0.1 M NaOH solution and 3 mL of an extraction solvent mixture (e.g., ethyl acetate:dichloromethane 80:20 v/v). Vortex for 10 minutes.[1]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.[1]

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]

LC-MS/MS Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry conditions for the analysis.

ParameterCondition
Liquid Chromatography
HPLC SystemShimadzu HPLC or equivalent[2]
ColumnHypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent[2]
Mobile PhaseA: 5mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
GradientStart with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate0.7 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerAB SCIEX API-4000 or equivalent[2]
Ionization ModePositive Ion Electrospray (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
Desloratadinem/z 311.1 → 259.2
3-hydroxydesloratadinem/z 327.1 → 275.1[3]
This compound (IS)m/z 331.1 → 279.1[3]
Ion Spray Voltage5500 V
Temperature500°C[2]
Curtain Gas25 psi[2]

Data Presentation

The following tables summarize the quantitative performance of the method based on published literature.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (pg/mL)Regression ModelCorrelation Coefficient (r²)
Desloratadine50.0 - 10000Linear (1/x² weighting)≥ 0.99[3]
3-hydroxydesloratadine50.0 - 10000Linear (1/x² weighting)≥ 0.99[3]
Table 2: Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DesloratadineLLOQ QC< 5.71[3]< 5.47[3]-6.67 to 5.00[3]
Low QC< 5.71[3]< 5.47[3]-7.80 to 2.60[3]
Mid QC< 5.71[3]< 5.47[3]-4.00 to 3.75[3]
High QC< 5.71[3]< 5.47[3]-6.00 to -0.25[3]
3-hydroxydesloratadineLLOQ QC< 5.10[3]< 6.68[3]-6.67 to 5.00[3]
Low QC< 5.10[3]< 6.68[3]-7.80 to 2.60[3]
Mid QC< 5.10[3]< 6.68[3]-4.00 to 3.75[3]
High QC< 5.10[3]< 6.68[3]-6.00 to -0.25[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Desloratadine & 3-hydroxydesloratadine Calibrate->Quantify

Caption: Experimental workflow for the quantification of desloratadine and its metabolite.

G Loratadine Loratadine Desloratadine Desloratadine (Active Drug) Loratadine->Desloratadine Metabolism Metabolite 3-hydroxydesloratadine (Active Metabolite) Desloratadine->Metabolite Metabolism Analysis LC-MS/MS Analysis Desloratadine->Analysis Metabolite->Analysis IS This compound (Internal Standard) IS->Analysis Analysis->Desloratadine Analysis->Metabolite Analysis->IS

Caption: Metabolic pathway and analytical relationship of the target compounds.

References

Solid-Phase Extraction Protocol for 3-Hydroxy Desloratadine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-hydroxy desloratadine-d4 from human plasma. 3-hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, a potent and long-acting tricyclic histamine (B1213489) H1 receptor antagonist.[1] Accurate and reliable quantification of this metabolite and its deuterated internal standard (this compound) in biological matrices is crucial for pharmacokinetic and bioequivalence studies in drug development.

The protocol outlined below utilizes a strong cation exchange (SCX) SPE mechanism. This approach is highly effective due to the basic nature of the this compound molecule. The parent compound, desloratadine, has two pKa values: 4.41 and 9.97. The higher pKa is associated with the piperidine (B6355638) ring, indicating that this functional group will be protonated and carry a positive charge in an acidic environment. This positive charge allows for strong retention on a cation exchange sorbent. By carefully manipulating the pH and solvent strength during the loading, washing, and elution steps, a clean extract with high recovery of the analyte can be achieved.

This document provides a step-by-step experimental protocol, a summary of the required reagents and materials, and a visual workflow diagram to ensure successful implementation in a laboratory setting.

Data Presentation

The following table summarizes the quantitative parameters of the solid-phase extraction protocol.

Parameter Value/Composition Purpose
SPE Sorbent Strong Cation Exchange (SCX), 15 mgAnalyte Retention
Sample Pre-treatment Dilute 250 µL plasma with 500 µL of 2% formic acid in waterEnsure analyte is protonated for binding to SCX sorbent
Conditioning Solvent 1 400 µL Methanol (B129727)Activate the sorbent
Conditioning Solvent 2 400 µL 2% Formic Acid in WaterEquilibrate the sorbent to the loading pH
Sample Loading Apply the pre-treated sample to the SPE plateBind the analyte to the sorbent
Wash Solvent 1 400 µL 2% Formic Acid in WaterRemove polar interferences
Wash Solvent 2 400 µL 2% Formic Acid in Acetonitrile:Methanol (70:30, v/v)Remove non-polar and weakly bound interferences
Elution Solvent 2 x 200 µL of 4% Ammonium (B1175870) Hydroxide (B78521) in Methanol:Acetonitrile:Water (45:45:10, v/v/v)Neutralize the analyte's charge and elute from the sorbent
Post-Elution Dry eluent under nitrogen and reconstitute in 150 µL of mobile phasePrepare the sample for LC-MS/MS analysis
Expected Extraction Efficiency Approximately 85%[1]

Experimental Protocol

This protocol is adapted from a method developed for the extraction of desloratadine and 3-hydroxy desloratadine from human plasma.[1]

Materials and Reagents:

  • This compound standard

  • Human plasma (with EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ammonium hydroxide (ACS grade)

  • Water (deionized or HPLC grade)

  • Strong Cation Exchange (SCX) SPE cartridges or 96-well plates (e.g., Varian SPEC SCX)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 250 µL of human plasma in a microcentrifuge tube, add 500 µL of 2% formic acid in water.

    • Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • The supernatant will be loaded onto the SPE plate.

  • SPE Cartridge/Plate Conditioning:

    • Place the SCX SPE cartridges or plate on a vacuum manifold.

    • Condition the sorbent by passing 400 µL of methanol through each well/cartridge.

    • Equilibrate the sorbent by passing 400 µL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE sorbent.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the sorbent with 400 µL of 2% formic acid in water to remove polar interferences.

    • Wash the sorbent with 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v) to remove less polar interferences. Ensure the sorbent is completely dry after this step by applying vacuum for 5 minutes.

  • Elution:

    • Place a clean collection plate or tubes in the manifold.

    • Elute the this compound by adding two aliquots of 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v).

    • Allow the solvent to soak for 30 seconds before applying vacuum to elute into the collection plate.

  • Post-Elution and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 150 µL of the initial mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer to an autosampler vial for analysis.

Workflow Visualization

The following diagram illustrates the solid-phase extraction workflow for this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SCX) cluster_conditioning 1. Conditioning cluster_loading 2. Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_post_elution Post-Elution plasma 250 µL Human Plasma acid 500 µL 2% Formic Acid plasma->acid vortex Vortex & Centrifuge acid->vortex supernatant Collect Supernatant vortex->supernatant load Load Pre-treated Sample supernatant->load condition_meoh 400 µL Methanol condition_acid 400 µL 2% Formic Acid condition_meoh->condition_acid wash1 400 µL 2% Formic Acid load->wash1 wash2 400 µL 2% Formic Acid in ACN:MeOH wash1->wash2 elute 2 x 200 µL 4% NH4OH in Org. Mix wash2->elute dry Dry Down (Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction of 3-hydroxy desloratadine-d4 from biological matrices, specifically human plasma, using the liquid-liquid extraction (LLE) technique. This method is designed for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Introduction

3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, a second-generation antihistamine. The deuterated internal standard, this compound, is crucial for accurate quantification in bioanalytical studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts, making it suitable for sensitive LC-MS/MS analysis. This protocol outlines a reproducible LLE method for the efficient extraction of this compound from human plasma.

Data Summary

The following tables summarize typical quantitative data associated with the liquid-liquid extraction of 3-hydroxy desloratadine and its related compounds. This data is compiled from various bioanalytical methods and serves as a reference for expected performance.

Table 1: Extraction Recovery

AnalyteMatrixExtraction SolventRecovery (%)Reference
3-Hydroxy DesloratadineHuman PlasmaEthyl Ether> 85% (expected)[1]
DesloratadineHuman PlasmaEthyl Ether> 85% (expected)[1]
DesloratadineHuman PlasmaEthyl AcetateNot Specified[2]

Table 2: Linearity and Range

AnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Reference
3-Hydroxy DesloratadineHuman Plasma0.05–10 ng/mL> 0.99[1]
DesloratadineHuman Plasma5.0–5000.0 pg/mL≥0.9994[3][4]
DesloratadineBeagle Plasma0.8–800 ng/mL0.999[5][6]

Experimental Protocol

This protocol details the liquid-liquid extraction of this compound from human plasma.

Materials and Reagents
  • This compound (Internal Standard)

  • Blank Human Plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ethyl Ether (HPLC grade)

  • 0.1 M Sodium Hydroxide (B78521)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Equipment
  • Calibrated pipettes

  • LC-MS/MS system

Procedure
  • Sample Preparation:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Spiking of Internal Standard:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

  • Alkalinization:

    • Add 100 µL of 0.1 M sodium hydroxide to the plasma sample.[2]

    • Vortex the mixture for 30 seconds to ensure proper mixing and to adjust the pH.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl ether to the microcentrifuge tube.

    • Vortex the tube vigorously for 10 minutes to facilitate the extraction of the analyte into the organic solvent.[2]

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (supernatant) to a new clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly to ensure the complete dissolution of the analyte.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Visualization

The following diagram illustrates the workflow of the liquid-liquid extraction protocol.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Start: Human Plasma Sample spike Spike with 3-Hydroxy Desloratadine-d4 IS start->spike alkalinize Add 0.1M NaOH and Vortex spike->alkalinize add_solvent Add Ethyl Ether alkalinize->add_solvent vortex_extract Vortex for 10 min add_solvent->vortex_extract centrifuge Centrifuge at 4000 rpm vortex_extract->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of this compound.

References

Application Note: Determination of Limit of Detection for 3-Hydroxy Desloratadine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, a potent and long-acting H1-antihistamine.[1][2] Accurate and sensitive quantification of its deuterated stable isotope, 3-hydroxy desloratadine-d4, is crucial for its use as an internal standard (IS) in pharmacokinetic and bioequivalence studies.[3][4] This application note provides a detailed protocol for determining the limit of detection (LOD) of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The LOD is defined as the lowest concentration of an analyte that the bioanalytical procedure can reliably differentiate from the background noise.[5]

The protocol herein is synthesized from established bioanalytical method validation guidelines and published literature on the analysis of desloratadine and its metabolites.[1][3][6][7][8][9]

Experimental Workflow

The overall workflow for determining the LOD of this compound is depicted in the following diagram.

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution of this compound prep_spiking Prepare Serial Dilutions (Spiking Solutions) prep_stock->prep_spiking prep_plasma Spike Blank Plasma at Low Concentrations prep_spiking->prep_plasma sample_prep Sample Preparation (e.g., SPE or LLE) prep_plasma->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration and Signal Measurement lcms_analysis->peak_integration sn_ratio Calculate Signal-to-Noise Ratio (S/N) peak_integration->sn_ratio lod_determination Determine LOD (S/N ≥ 3) sn_ratio->lod_determination

Caption: Workflow for LOD determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Blank human plasma (with EDTA as anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., SPEC SCX) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate).[10][11]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. Typical instrument configurations are provided in the table below.

Table 1: Typical LC-MS/MS Instrumental Parameters

ParameterTypical Setting
HPLC System
Analytical ColumnC18 column (e.g., 2.0 x 50 mm, 5 µm)[4][11]
Mobile Phase A10 mM Ammonium formate in water with 0.2% formic acid[11]
Mobile Phase B10 mM Ammonium formate in methanol with 0.2% formic acid[11]
Flow Rate0.250 - 1.0 mL/min[3][11]
Injection Volume10 - 20 µL
Column TemperatureAmbient or controlled (e.g., 40 °C)
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), positive mode
Monitored Transitionm/z 331.10 → 279.10[3]
Ionization Voltage~5500 V
Source Temperature~500 °C
Collision GasNitrogen
Preparation of Stock and Spiking Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • Working Stock Solutions: Prepare a series of working stock solutions by diluting the primary stock solution with methanol:water (50:50, v/v).

  • Spiking Solutions: Prepare a series of low-concentration spiking solutions (e.g., ranging from 1 pg/mL to 100 pg/mL) by further diluting the working stock solutions.

Sample Preparation (Solid-Phase Extraction)
  • Precondition SPE Cartridge: Condition an SPE cartridge (e.g., SPEC SCX 15 mg) with 400 µL of methanol followed by 400 µL of 2% formic acid.[11]

  • Sample Loading: To 250 µL of blank human plasma, add a known small volume of a spiking solution. Dilute the sample with 500 µL of 2% formic acid and load it onto the preconditioned SPE plate under vacuum.[11]

  • Washing: Wash the cartridge sequentially with 400 µL of 2% formic acid solution and then 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[11]

  • Elution: Elute the analyte with two 200 µL aliquots of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).[11]

  • Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase.[11]

LOD Determination Protocol
  • Prepare a series of spiked plasma samples at very low concentrations (e.g., 1, 2, 5, 10, 20, 50 pg/mL) of this compound.

  • Prepare at least six replicate blank plasma samples (processed without the analyte).

  • Process all samples according to the sample preparation protocol described in section 3.4.

  • Analyze the processed samples using the LC-MS/MS method.

  • Measure the peak height or area of this compound in the spiked samples and any corresponding signal in the blank samples at the expected retention time.

  • Calculate the signal-to-noise ratio (S/N) for each spiked concentration. The noise level can be determined from the baseline of the chromatogram in the blank samples around the retention time of the analyte.

  • The LOD is the lowest concentration at which the analyte's signal can be reliably distinguished from the background noise, typically defined as a S/N ratio of ≥ 3.

Data Presentation

The results of the LOD determination experiment should be summarized in a table for clear comparison.

Table 2: Example Data for LOD Determination of this compound

Spiked Concentration (pg/mL)Mean Peak Area (n=3)Mean Noise LevelCalculated S/N Ratio
1.0150503.0
2.0295486.1
5.07805215.0
10.016505033.0
20.032005162.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on the example data, the LOD for this compound would be 1.0 pg/mL, as this is the lowest concentration that yields a S/N ratio of at least 3.

Relationship to Lower Limit of Quantification (LLOQ)

It is important to distinguish the LOD from the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically within 20%).[5][6] The LLOQ is generally higher than the LOD. For bioanalytical methods, the LLOQ is a more critical parameter for routine quantitative analysis. Published methods for the analysis of 3-hydroxy desloratadine have reported LLOQ values in the range of 25-100 pg/mL.[1][3][12]

Conclusion

This application note provides a comprehensive protocol for determining the limit of detection of this compound in human plasma by LC-MS/MS. A systematic approach involving the preparation of low-level spiked samples, robust sample extraction, sensitive LC-MS/MS analysis, and careful data evaluation based on the signal-to-noise ratio is essential for establishing a reliable LOD. This parameter, while distinct from the LLOQ, is a fundamental characteristic of a bioanalytical method's sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 3-hydroxy desloratadine-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] In the bioanalysis of this compound, endogenous substances from biological samples like plasma or serum, such as phospholipids (B1166683), proteins, and salts, can cause these effects.[2][3] Matrix effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantitative results.[4][5]

Q2: My internal standard is this compound, a stable isotope-labeled version of the analyte. Shouldn't this automatically correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction. However, this correction can be compromised if the chromatographic separation is not adequate, leading to differential matrix effects on the analyte and the IS. Even with a SIL-IS, significant ion suppression can reduce the signal of both the analyte and the IS to a level that compromises the sensitivity of the assay.[6] Therefore, regulatory guidance requires that matrix effects are evaluated as part of method validation.[4][7]

Q3: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?

A3: The primary causes of matrix effects are co-eluting compounds from the biological matrix.[4] In plasma or serum samples, phospholipids are a major contributor to ion suppression in electrospray ionization (ESI).[3][8] Other sources include salts, proteins, and metabolites of the drug or other co-administered medications.[2] The sample preparation technique can also influence the severity of matrix effects; for instance, protein precipitation is a common method that can result in less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), potentially leading to more significant matrix effects.[5][6]

Q4: How can I determine if my this compound analysis is being affected by matrix effects?

A4: There are two main experimental approaches to assess matrix effects: a qualitative method and a quantitative method.

  • Qualitative Assessment (Post-Column Infusion): This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal indicates a matrix effect at that retention time.[9][10]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. The peak area of this compound spiked into an extracted blank matrix is compared to the peak area of the analyte in a neat solution (e.g., mobile phase).[9] The FDA recommends evaluating the matrix effect in at least six different sources (lots) of the biological matrix.[1]

Troubleshooting Guide

Issue: Poor sensitivity or inconsistent results for this compound.

This guide will walk you through a systematic approach to troubleshooting potential matrix effects.

Step 1: Is a matrix effect the cause of the issue?

  • Action: Perform a post-column infusion experiment to qualitatively assess ion suppression or enhancement at the retention time of this compound.

  • Expected Outcome: A significant drop in the baseline signal at the analyte's retention time confirms ion suppression. An increase would indicate ion enhancement.

Step 2: How severe is the matrix effect?

  • Action: Quantify the matrix effect using the post-extraction spike method. Calculate the matrix factor (MF) for this compound and its non-labeled counterpart.

  • Expected Outcome: An ideal MF is between 0.85 and 1.15 (or 85% and 115%). Values outside this range suggest a significant matrix effect that needs to be addressed. The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should not be greater than 15%.[1]

Example Data: Quantitative Matrix Effect Assessment

Matrix LotAnalyte Peak Area (Post-Spike)Analyte Peak Area (Neat Solution)Matrix Factor (MF)
1650,0001,000,0000.65
2720,0001,000,0000.72
3580,0001,000,0000.58
4690,0001,000,0000.69
5750,0001,000,0000.75
6620,0001,000,0000.62
Average 0.67
%CV 9.8%

In this example, the average Matrix Factor of 0.67 indicates significant ion suppression.

Step 3: How can the matrix effect be mitigated?

Based on the findings from the previous steps, consider the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components.

    • If using protein precipitation , consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) , which generally provide cleaner extracts.[6][11] For desloratadine (B1670295) and its metabolites, SPE has been shown to be effective.[11][12]

    • For LLE, experiment with different organic solvents and pH adjustments to selectively extract the analyte while leaving interferences behind.[6]

  • Modify Chromatographic Conditions:

    • Increase the chromatographic resolution to separate this compound from co-eluting matrix components.

    • Adjust the mobile phase composition or gradient profile.

    • Consider using a different column chemistry (e.g., HILIC if using reverse phase).

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components.[10] However, this also dilutes the analyte, which may not be feasible for assays requiring high sensitivity.[13]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment
  • Preparation: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and high-intensity signal (e.g., 100 ng/mL).

  • Apparatus Setup:

    • Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path using a T-junction placed between the analytical column outlet and the mass spectrometer inlet.

  • Procedure:

    • Begin infusing the this compound solution and acquire data on the mass spectrometer to establish a stable baseline signal.

    • Inject a blank matrix sample that has been processed through your standard sample preparation procedure.

    • Monitor the baseline signal during the chromatographic run.

  • Interpretation: A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations points to the elution of interfering matrix components.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Junction T-Junction Column->T_Junction Column Effluent Syringe_Pump Syringe Pump (3-OH Desloratadine-d4) Syringe_Pump->T_Junction Analyte Infusion MS Mass Spectrometer T_Junction->MS Combined Flow

Diagram of a post-column infusion experimental setup.
Protocol 2: Post-Extraction Spike for Quantitative Matrix Effect Assessment

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Neat Solution): Spike this compound at low and high QC concentrations into the mobile phase or reconstitution solvent.

    • Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with this compound at the same low and high QC concentrations as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot:

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the IS-Normalized MF :

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Calculate the precision (%CV) of the MF across the different matrix lots.

MatrixEffectWorkflow cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spike Spike_Neat Spike Analyte into Reconstitution Solvent Analyze_A Analyze by LC-MS/MS Spike_Neat->Analyze_A Calculate Calculate Matrix Factor: (Peak Area Set B) / (Peak Area Set A) Analyze_A->Calculate Extract_Blank Extract Blank Matrix (Multiple Lots) Spike_Post Spike Analyte into Extracted Matrix Extract_Blank->Spike_Post Analyze_B Analyze by LC-MS/MS Spike_Post->Analyze_B Analyze_B->Calculate Evaluate Evaluate Results: - MF close to 1? - %CV < 15%? Calculate->Evaluate

Workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing 3-Hydroxy Desloratadine-d4 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the peak shape of 3-hydroxy desloratadine-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for this compound?

A1: Poor peak shape for this compound, a polar metabolite of a basic compound, can stem from several factors. These include secondary interactions with the stationary phase, issues with the mobile phase, column contamination or degradation, and extra-column effects.[1][2][3][4] Specifically, interactions between the basic amine groups in the molecule and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[1][4][5]

Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?

A2: Peak tailing for this compound is commonly caused by secondary interactions with residual silanol groups on the silica-based column packing material.[1][4][5] Here are several strategies to address this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing their interaction with the protonated analyte.[1]

  • Use an End-Capped Column: Employing a high-purity, end-capped column will reduce the number of available silanol groups for secondary interactions.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 10-50 mM) can help maintain a consistent pH at the silica (B1680970) surface and improve peak symmetry.[1][3]

Q3: Can the choice of organic modifier in the mobile phase affect the peak shape?

A3: Yes, the choice of organic modifier can influence peak shape. While acetonitrile (B52724) is commonly used, switching to methanol (B129727) can sometimes alter the selectivity and improve peak shape for certain compounds by changing the interaction with the stationary phase.[3]

Q4: My peak shape is poor for both this compound and the non-deuterated analyte. What does this suggest?

A4: If both the deuterated internal standard and the analyte exhibit poor peak shape, it generally points to a broader chromatographic issue rather than a problem specific to the deuterated compound.[6] Common causes include column degradation, a mismatch between the sample solvent and the mobile phase, or physical issues like dead volumes from improper fittings.[6]

Q5: Could the deuterium (B1214612) label on this compound itself cause chromatographic issues?

A5: While less common for peak shape issues, the deuterium label can cause a slight shift in retention time compared to the non-deuterated analog, known as the deuterium isotope effect.[7][8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[7] However, this typically does not cause peak distortion. If you observe peak splitting or broadening specifically for the deuterated compound, it could indicate on-column hydrogen/deuterium exchange, which can be influenced by the mobile phase pH.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Problem: Peak Tailing

This is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_silanol Primary Suspect: Secondary Silanol Interactions start->check_silanol check_overload Possible Cause: Column Overload start->check_overload check_contamination Possible Cause: Column Contamination/Degradation start->check_contamination action_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->action_ph Modify Mobile Phase action_buffer Action: Increase Buffer Strength (e.g., 10-20 mM Ammonium Formate) check_silanol->action_buffer Modify Mobile Phase action_column Action: Use a High-Purity, End-Capped Column check_silanol->action_column Change Hardware result Improved Peak Shape action_ph->result action_buffer->result action_column->result action_dilute Action: Dilute Sample or Reduce Injection Volume check_overload->action_dilute action_dilute->result action_flush Action: Flush Column with Strong Solvent or Replace Column check_contamination->action_flush action_flush->result

Caption: Troubleshooting workflow for peak tailing of this compound.

Problem: Peak Fronting or Splitting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge. Split peaks appear as two or more distinct peaks for a single analyte.

Troubleshooting Workflow for Peak Fronting/Splitting

start Peak Fronting or Splitting Observed check_solvent Primary Suspect: Sample Solvent Mismatch start->check_solvent check_column_issue Possible Cause: Column Void or Blockage start->check_column_issue check_temp Possible Cause: Temperature Mismatch start->check_temp action_solvent Action: Dissolve Sample in Initial Mobile Phase or a Weaker Solvent check_solvent->action_solvent result Improved Peak Shape action_solvent->result action_reverse_flush Action: Reverse-flush Column (if permissible by manufacturer) check_column_issue->action_reverse_flush action_replace_frit Action: Replace Column Inlet Frit check_column_issue->action_replace_frit action_replace_column Action: Replace Column check_column_issue->action_replace_column action_reverse_flush->result action_replace_frit->result action_replace_column->result action_preheat Action: Ensure adequate mobile phase pre-heating check_temp->action_preheat action_preheat->result

Caption: Troubleshooting workflow for peak fronting or splitting.

Experimental Protocols & Data

Literature-Derived LC-MS Parameters for Desloratadine (B1670295) and Metabolites

The following table summarizes chromatographic conditions reported in the literature for the analysis of desloratadine and 3-hydroxy desloratadine, which can serve as a starting point for method optimization.

ParameterCondition 1Condition 2Condition 3
Column Hypurity Advance, 50 x 4.6 mm, 5 µm[9]C18 column[10]Kromasil C18, 150 x 4.6 mm, 5 µm[11]
Mobile Phase A Acetonitrile:Methanol (40:60)[9]10 mM Ammonium Acetate with 0.1% Formic Acid[10]Methanol:Acetonitrile (60:40)[11]
Mobile Phase B Methanol:Water (90:10)[9]Methanol[10]10 mM Ammonium Formate[11]
Gradient/Isocratic Isocratic (90:10 A:B)[9]Gradient Elution[10]Isocratic (70:30 A:B)[11]
Flow Rate 1.0 mL/min[9]Not Specified1.0 mL/min[11]
Injection Volume 15 µL[9]Not SpecifiedNot Specified
Run Time 5 min[9]Not SpecifiedNot Specified
Protocol: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes a systematic approach to optimizing the mobile phase pH to mitigate peak tailing due to silanol interactions.

  • Prepare Stock Solutions:

    • Mobile Phase A: 100% Acetonitrile

    • Mobile Phase B1: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B2: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid

    • Mobile Phase B3: 10 mM Ammonium Formate in water, pH adjusted to 4.0 with Formic Acid

  • Column Equilibration:

    • Install a suitable C18 column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Mobile Phase B1:A) for at least 20-30 column volumes.

  • Analysis:

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the peak asymmetry factor. An ideal value is close to 1.0.

  • Sequential Testing:

    • Sequentially switch to mobile phases containing B2 and then B3.

    • Ensure the column is thoroughly equilibrated with each new mobile phase before injection.

    • Compare the peak asymmetry from each run to determine the optimal pH.

General Experimental Workflow

prep Sample and Standard Preparation injection Inject Sample prep->injection lc_setup LC System Setup (Column, Mobile Phase) lc_setup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc eval Evaluate Peak Shape (Asymmetry, Tailing Factor) data_proc->eval good_shape Acceptable Peak Shape eval->good_shape Yes troubleshoot Troubleshoot (See Guides Above) eval->troubleshoot No troubleshoot->lc_setup

Caption: General experimental workflow for LC-MS analysis and peak shape evaluation.

References

Technical Support Center: Troubleshooting Low Recovery of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the bioanalysis of 3-hydroxy desloratadine-d4. This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges with low recovery of this stable isotope-labeled internal standard during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the extraction and analysis of this compound.

Q1: I am experiencing low and inconsistent recovery of this compound using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

Low and inconsistent recovery during SPE can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Solutions:

  • Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE sorbent can lead to poor retention of the analyte.

  • Incorrect Sample pH During Loading: The pH of the sample can significantly impact the ionization state of this compound and its interaction with the sorbent.

  • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte of interest.

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent effectively.

  • Sorbent Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and loss.

Below is a troubleshooting workflow to address these potential issues:

G cluster_0 Troubleshooting Low SPE Recovery start Low Recovery of this compound check_conditioning Verify SPE Cartridge Conditioning & Equilibration Protocol start->check_conditioning check_ph Optimize Sample Load pH (Adjust to be ~2 units away from pKa) check_conditioning->check_ph Protocol Correct solution Improved Recovery check_conditioning->solution Protocol Incorrect -> Corrected check_wash Evaluate Wash Solvent Strength (Decrease organic content or change solvent) check_ph->check_wash pH Optimized check_ph->solution pH Not Optimal -> Adjusted check_elution Optimize Elution Solvent (Increase organic content or add modifier) check_wash->check_elution Wash Solvent Appropriate check_wash->solution Wash Too Strong -> Modified check_capacity Assess Sorbent Capacity (Dilute sample or use higher capacity cartridge) check_elution->check_capacity Elution Optimized check_elution->solution Elution Too Weak -> Modified check_capacity->solution Capacity Sufficient check_capacity->solution Overloaded -> Adjusted

SPE Troubleshooting Workflow
Q2: My this compound recovery is poor when using Liquid-Liquid Extraction (LLE). What steps can I take to improve it?

Poor LLE recovery is often related to the partitioning of the analyte between the aqueous and organic phases. Optimizing the extraction conditions is key to improving recovery.

Potential Causes & Solutions:

  • Incorrect pH of the Aqueous Phase: For basic compounds like 3-hydroxy desloratadine (B1670295), the pH of the aqueous sample should be adjusted to be basic to ensure the analyte is in its neutral, more organic-soluble form.[1]

  • Inappropriate Organic Solvent: The choice of extraction solvent is critical. The solvent should have a high affinity for the analyte and be immiscible with water.

  • Insufficient Mixing/Vortexing: Thorough mixing is required to maximize the surface area for analyte transfer between phases.

  • Emulsion Formation: Emulsions can trap the analyte and prevent clear phase separation.

The following diagram outlines a decision-making process for optimizing your LLE protocol:

G cluster_1 Optimizing LLE for this compound start Low LLE Recovery adjust_ph Adjust Sample pH to > 10 (e.g., with 1M Sodium Carbonate) start->adjust_ph select_solvent Select Appropriate Organic Solvent (e.g., MTBE, Ethyl Acetate) adjust_ph->select_solvent optimize_mixing Ensure Thorough Mixing (Vortex for 5-10 min) select_solvent->optimize_mixing address_emulsion Address Emulsion Formation (Centrifuge at high speed, add salt) optimize_mixing->address_emulsion address_emulsion->optimize_mixing Persistent Emulsion -> Re-evaluate solvent/mixing result Improved Recovery address_emulsion->result Emulsion Resolved

LLE Optimization Workflow
Q3: I am observing a variable or inconsistent response for this compound across my sample batch. What could be the cause?

Inconsistent internal standard response can compromise the accuracy and precision of your quantitative analysis.[2][3] Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Inconsistent Addition of Internal Standard: Ensure the same volume of internal standard is added to every sample, calibrator, and quality control sample.[3]

  • Variable Extraction Recovery: If the extraction process is not consistent across all samples, the recovery of the internal standard will also be variable.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement, leading to variability in the mass spectrometry signal.[4][5]

  • Instability of the Internal Standard: this compound may be degrading in the sample matrix or under the analytical conditions.[3][6]

The following diagram illustrates the relationship between these potential causes and the observed issue:

G cluster_2 Causes of Inconsistent Internal Standard Response issue Inconsistent 3-Hydroxy Desloratadine-d4 Response cause1 Inconsistent IS Addition issue->cause1 cause2 Variable Extraction Recovery issue->cause2 cause3 Matrix Effects (Ion Suppression/Enhancement) issue->cause3 cause4 Analyte Instability issue->cause4

Potential Causes of IS Variability

To address these issues, verify your pipetting techniques, re-optimize your extraction procedure for consistency, and evaluate matrix effects by comparing the response in neat solution versus an extracted blank matrix.[1] If instability is suspected, perform stability studies under your specific sample handling and storage conditions.[6]

Experimental Protocols

General Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application. A mixed-mode or polymeric sorbent is often effective for this analyte.[1]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).[7]

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., 250 µL) by diluting with 500 µL of 2% formic acid.[7]

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[7]

    • A second wash with a weak organic solvent (e.g., 400 µL of 2% formic acid in 70:30 acetonitrile:methanol) can be performed to remove less polar interferences.[7]

  • Elution:

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

General Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol provides a starting point for developing an LLE method.

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of the this compound internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) and vortex briefly.[1]

  • Extraction:

    • Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[1]

    • Vortex vigorously for 5-10 minutes.

  • Phase Separation:

    • Centrifuge at approximately 4000 rpm for 10 minutes to achieve clear phase separation.[1]

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of mobile phase for injection.

Data Presentation

The choice of extraction method can significantly impact the recovery of 3-hydroxy desloratadine. Below is a table summarizing typical recovery data from different extraction techniques.

Extraction MethodAnalyteMean Recovery (%)Reference
Solid-Phase Extraction (SPE)3-OH Desloratadine69.3[4]
Solid-Phase Extraction (SPE)Desloratadine74.6[4]
Solid-Phase Extraction (SPE)Desloratadine & 3-OH Desloratadine~85[7]

Note: Recovery can be influenced by the specific SPE sorbent, wash and elution solvents, and the biological matrix. The data presented should be considered as a general guide. It is crucial to validate the recovery in your own laboratory setting. A study by Xu et al. reported lower recovery compared to a more optimized SPE method which yielded recoveries of 74.6% for desloratadine and 69.3% for 3-OH desloratadine.[4] Another SPE method reported an extraction efficiency of 85% for both desloratadine and 3-hydroxydesloratadine.[7]

References

Technical Support Center: Optimizing MS/MS Transitions for 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing tandem mass spectrometry (MS/MS) transitions for 3-hydroxy desloratadine-d4. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ionization mode?

A1: For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. The most common multiple reaction monitoring (MRM) transition is m/z 331.10 → 279.10.[1] This transition is monitored for quantitative analysis.

Q2: How do the transitions for this compound differ from its non-deuterated analog?

A2: The precursor and product ions for this compound are shifted by +4 mass units compared to the non-deuterated 3-hydroxy desloratadine (B1670295). For the non-deuterated compound, the typical transition is m/z 327.10 → 275.10.[1][2]

Q3: What are the recommended starting points for collision energy (CE) and other MS parameters?

A3: While optimal parameters are instrument-dependent, a good starting point for collision energy can be derived from methods analyzing similar compounds. For desloratadine and its metabolites, collision energies are often in the range of 30 V. It is crucial to perform a compound-specific optimization by infusing a standard solution and varying the CE to find the value that yields the most stable and intense product ion signal.

Q4: Which ionization mode is most suitable for the analysis of this compound?

A4: Positive electrospray ionization (ESI+) is the most effective and commonly used ionization mode for the analysis of this compound and related compounds.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of MS/MS transitions for this compound.

Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Suboptimal MS/MS parameters (e.g., collision energy, declustering potential).2. Poor ionization efficiency.3. Inefficient sample extraction or matrix effects.1. Perform a full optimization of all compound-dependent parameters.2. Ensure the mobile phase is compatible with ESI+ (e.g., acidic pH with organic solvent).3. Evaluate and optimize the sample preparation method (e.g., SPE, LLE) to improve recovery and minimize ion suppression.
No Product Ion Observed 1. Incorrect precursor ion selection.2. Insufficient collision energy.3. Compound instability in the source.1. Verify the mass of the protonated molecule for this compound.2. Increase the collision energy in a stepwise manner.3. Check for in-source fragmentation by reducing the source temperature and declustering potential.
High Background Noise 1. Chemical noise from the mobile phase or sample matrix.2. Selection of a non-specific product ion.1. Use high-purity solvents and reagents.2. Ensure adequate chromatographic separation from matrix components.3. Evaluate alternative product ions that may be more specific to the analyte.
Inconsistent Signal 1. Unstable spray in the ESI source.2. Fluctuations in gas flows or temperatures.3. Contaminated ion source.1. Check for blockages in the sample capillary and ensure a stable spray.2. Verify that all MS gas and temperature settings are stable.3. Clean the ion source according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for this compound and its non-deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound331.10279.10ESI+[1]
3-Hydroxy Desloratadine327.10275.10ESI+[1]
3-Hydroxy Desloratadine326.97274.97ESI+[3]
3-Hydroxy Desloratadine327.2275.1ESI+[2]

Note: The minor differences in reported m/z values are likely due to variations in instrumentation and calibration.

Experimental Protocols

Protocol for Optimization of MS/MS Transitions

This protocol outlines the steps for optimizing the collision energy for this compound using direct infusion.

  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Selection: In the mass spectrometer software, set the instrument to Q1 scan mode to confirm the presence and isolation of the precursor ion (m/z 331.1).

  • Product Ion Scan: Switch to product ion scan mode, selecting m/z 331.1 as the precursor ion.

  • Collision Energy Ramp: Program the instrument to ramp the collision energy over a range (e.g., 10-50 V) while monitoring the intensity of the resulting product ions.

  • Identify Optimal CE: Identify the collision energy that produces the most intense and stable signal for the desired product ion (m/z 279.1).

  • MRM Method Creation: Create an MRM method using the optimized precursor ion → product ion transition and the determined optimal collision energy.

Sample Preparation Protocol using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of 3-hydroxy desloratadine from plasma, which can be adapted for samples containing the deuterated internal standard.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[4]

  • Sample Loading: Load the plasma sample (e.g., 500 µL) that has been spiked with this compound as the internal standard.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

MSMS_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization MS Optimization cluster_method Method Development prep_solution Prepare Standard Solution (1 µg/mL) infuse Infuse into MS (5-10 µL/min) prep_solution->infuse q1_scan Q1 Scan: Confirm Precursor Ion (m/z 331.1) infuse->q1_scan product_scan Product Ion Scan q1_scan->product_scan ce_ramp Ramp Collision Energy (10-50 V) product_scan->ce_ramp identify_ce Identify Optimal CE for Product Ion (m/z 279.1) ce_ramp->identify_ce create_mrm Create MRM Method identify_ce->create_mrm

Caption: Workflow for optimizing MS/MS transitions.

Troubleshooting_Logic start Low/No Signal? check_ms_params Optimize MS Parameters (CE, DP, etc.) start->check_ms_params Yes signal_ok Signal Improved start->signal_ok No check_infusion Check Infusion/Spray Stability check_ms_params->check_infusion check_sample_prep Evaluate Sample Prep & Matrix Effects check_infusion->check_sample_prep signal_not_ok Signal Still Low check_sample_prep->signal_not_ok

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Mitigating Ion Suppression in the Bioanalysis of 3-Hydroxy Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression during the quantitative analysis of 3-hydroxy desloratadine (B1670295), with a focus on the effective use of its deuterated internal standard, 3-hydroxy desloratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my results for 3-hydroxy desloratadine analysis?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, 3-hydroxy desloratadine, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This suppression leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor reproducibility, and reduced sensitivity of the assay.[1][2]

Q2: How does using this compound help in reducing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and structurally almost identical to the analyte, 3-hydroxy desloratadine, with the only difference being the replacement of four hydrogen atoms with deuterium.[3] This similarity ensures that the internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[4] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by ion suppression is normalized, leading to more accurate and precise quantification.[2]

Q3: Can I use a different internal standard, like a structural analog, instead of this compound?

A3: While structural analogs can be used as internal standards, they are not ideal. The primary drawback is that their physicochemical properties are not identical to the analyte.[5] This can lead to differences in extraction efficiency, chromatographic retention time, and ionization response, which may not fully compensate for matrix effects and could compromise the accuracy and precision of your assay.[5] Therefore, a SIL-IS like this compound is the gold standard for quantitative bioanalysis.[6]

Q4: What are the common causes of ion suppression in bioanalytical methods?

A4: Ion suppression can be caused by various components present in biological matrices, including salts, phospholipids (B1166683), proteins, and other endogenous compounds.[7][8] Exogenous substances, such as formulation excipients and contaminants from collection tubes or solvents, can also contribute to ion suppression.[9] Inadequate sample cleanup and poor chromatographic separation are common reasons for the co-elution of these interfering substances with the analyte.[10]

Troubleshooting Guides

Problem 1: Inconsistent or low signal intensity for 3-hydroxy desloratadine.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring.[1]

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. One study demonstrated an 80% reduction in matrix effects for desloratadine and its metabolite in human plasma using SPE.[1][10]

      • Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup.[4]

      • Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[10]

    • Improve Chromatographic Separation: Adjust your chromatographic method to separate 3-hydroxy desloratadine from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[10]

    • Ensure Proper Use of this compound: Verify that the concentration of the internal standard is appropriate and that it is added to all samples, calibrators, and quality controls at the same concentration.

Problem 2: Poor accuracy and precision in quality control (QC) samples.

  • Possible Cause: Differential matrix effects between samples, where the analyte and internal standard are not experiencing the same degree of ion suppression.

  • Troubleshooting Steps:

    • Check for Chromatographic Shift: A slight difference in retention time between 3-hydroxy desloratadine and this compound (isotopic effect) can lead to differential matrix effects if they elute into regions with varying ion suppression. Optimize chromatography to ensure co-elution.

    • Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to mimic the matrix effects.

    • Evaluate Multiple Matrix Lots: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the quantification of 3-hydroxy desloratadine using a deuterated internal standard. This data demonstrates the effectiveness of using a SIL-IS in achieving high accuracy and precision, which is indicative of successful mitigation of ion suppression.

Table 1: Accuracy and Precision of 3-Hydroxy Desloratadine Quantification

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
LLOQ1005.1-99.9
Low (LQC)2842.22.2100.4
Medium (MQC)45001.81.899.8
High (HQC)90001.41.4100.2

Data summarized from a representative LC-MS/MS method using a deuterated internal standard for 3-hydroxy desloratadine analysis.[1]

Table 2: Matrix Effect and Recovery

AnalyteQC LevelMatrix Effect (%CV)Mean Recovery (%)
3-Hydroxy DesloratadineLow (LQC)2.269.3
High (HQC)1.4
Desloratadine-d5 (IS)--72.9

The low coefficient of variation (%CV) for the matrix effect indicates that the use of a deuterated internal standard effectively compensates for ion suppression. Data summarized from a representative LC-MS/MS method.[1]

Experimental Protocols

1. Protocol for Evaluation of Matrix Effect

This protocol describes how to quantitatively assess the matrix effect for 3-hydroxy desloratadine using this compound as the internal standard.

  • Objective: To determine the extent of ion suppression or enhancement from the biological matrix.

  • Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Prepare standards of 3-hydroxy desloratadine and this compound in the reconstitution solvent at low and high concentrations.

      • Set B (Post-extraction Spike): Extract blank biological matrix (at least 6 different lots) and then spike the extracts with the same concentrations of 3-hydroxy desloratadine and this compound as in Set A.

      • Set C (Pre-extraction Spike): Spike the blank biological matrix with 3-hydroxy desloratadine and this compound at the same concentrations as in Set A before performing the extraction.

    • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

    • Calculate Matrix Factor (MF) and IS-Normalized MF:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • IS-Normalized MF = (Analyte MF) / (IS MF)

    • Calculate Recovery (RE) and IS-Normalized RE:

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

      • IS-Normalized RE = (Analyte RE) / (IS RE)

    • Interpretation: An IS-Normalized MF close to 1.0 with a low %CV across different matrix lots indicates that the internal standard is effectively compensating for ion suppression.

2. Sample Preparation Protocol: Solid-Phase Extraction (SPE)

  • Objective: To extract 3-hydroxy desloratadine and this compound from human plasma and minimize matrix components.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol (B129727), Deionized water, Elution solvent (e.g., 3:97 ammonia:methanol)

    • Nitrogen evaporator

    • Reconstitution solvent (mobile phase)

  • Procedure:

    • Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

    • Add a small volume (e.g., 50 µL) of the this compound internal standard working solution and vortex.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with an appropriate wash solution to remove interfering components.

    • Elute the analyte and internal standard with the elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add 3-Hydroxy Desloratadine-d4 (IS) plasma->add_is spe Solid-Phase Extraction (Condition, Load, Wash, Elute) add_is->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for the bioanalysis of 3-hydroxy desloratadine.

troubleshooting_logic start Inconsistent/ Low Signal check_is Is a Deuterated IS (3-OH Desloratadine-d4) being used? start->check_is use_is Implement a Deuterated IS check_is->use_is No eval_matrix Evaluate Matrix Effect (Post-column Infusion) check_is->eval_matrix Yes use_is->check_is optimize_prep Optimize Sample Prep (SPE or LLE) eval_matrix->optimize_prep optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate

References

addressing carryover issues with 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the analysis of 3-hydroxy desloratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern for this compound analysis?

A1: Carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample.[1] For this compound, which is a deuterated internal standard, carryover can lead to inaccurate quantification of the target analyte, 3-hydroxy desloratadine (B1670295). This is because the residual internal standard from a previous injection can artificially inflate the internal standard response in the subsequent sample, leading to a lower calculated concentration of the analyte. In regulated bioanalysis, carryover in a blank sample following the highest calibration standard should not exceed 20% of the response of the lower limit of quantification (LLOQ).[2]

Q2: What are the common sources of carryover in an LC-MS/MS system?

A2: The most common sources of carryover are the autosampler, including the injection needle and valve, and the analytical column.[3][4] Adsorption of the analyte to surfaces within the LC system is a primary cause.[5] For basic compounds like 3-hydroxy desloratadine, ionic interactions with metallic surfaces can contribute to carryover.[6]

Q3: Can the mobile phase composition affect carryover?

A3: Yes, the mobile phase composition, particularly the strength of the organic solvent in the final part of the gradient, can significantly impact carryover. A mobile phase that is too weak may not effectively elute all of the this compound from the column, leading to its appearance in subsequent injections.[3]

Q4: How does the choice of autosampler wash solution impact carryover?

A4: The autosampler wash solution is critical for cleaning the injection needle and port between injections. An inappropriate or weak wash solution may not effectively remove all residues of this compound, leading to carryover. The composition of the wash solution should be strong enough to solubilize the analyte.

Troubleshooting Guide

Issue: I am observing a peak for this compound in my blank injections.

This guide will walk you through a systematic approach to identify and resolve the source of the carryover.

Step 1: Classify the Carryover

First, determine the nature of the carryover by injecting a series of blank samples after a high-concentration standard of this compound.

  • Classic Carryover: The peak area of the carryover decreases with each subsequent blank injection. This suggests that the source is likely within the injection path (e.g., autosampler needle, valve).[1]

  • Constant Carryover: The peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution, mobile phase, or a persistent source of contamination in the system.[1]

Step 2: Isolate the Source of Carryover

The following diagram illustrates a systematic workflow to pinpoint the source of the carryover.

Carryover_Troubleshooting cluster_start cluster_check_blank Step 2a: Verify Blank Solution cluster_isolate_column Step 2b: Isolate the Column cluster_troubleshoot_autosampler Step 3a: Troubleshoot Autosampler cluster_troubleshoot_column Step 3b: Troubleshoot Column cluster_end start Start: Carryover Detected check_blank Prepare fresh blank solution. Inject fresh blank. start->check_blank is_carryover_gone_blank Carryover Gone? check_blank->is_carryover_gone_blank remove_column Remove analytical column. Replace with a union. is_carryover_gone_blank->remove_column No end_contaminated_blank Issue Resolved: Contaminated Blank is_carryover_gone_blank->end_contaminated_blank Yes inject_high_then_blank_no_column Inject high concentration standard, then a blank. remove_column->inject_high_then_blank_no_column is_carryover_present_no_column Carryover Still Present? inject_high_then_blank_no_column->is_carryover_present_no_column troubleshoot_autosampler Optimize wash method (stronger solvent, increased volume/time). Inspect/clean/replace needle, seat, and injection valve rotor seal. is_carryover_present_no_column->troubleshoot_autosampler Yes troubleshoot_column Develop a more rigorous column wash method. Increase organic content at the end of the gradient. Consider a different column chemistry. is_carryover_present_no_column->troubleshoot_column No end_autosampler_issue Issue Resolved: Autosampler Carryover troubleshoot_autosampler->end_autosampler_issue end_column_issue Issue Resolved: Column Carryover troubleshoot_column->end_column_issue

Caption: Troubleshooting workflow for identifying the source of carryover.

Step 3: Implement Corrective Actions

Based on the findings from Step 2, implement the following corrective actions.

If the carryover is from the autosampler:

  • Optimize the Wash Method: The composition and volume of the autosampler wash solvent are critical. For a basic compound like this compound, a wash solution with a high percentage of organic solvent and a small amount of acid or base may be more effective.

  • Increase Wash Volume and Time: Increasing the volume of the wash solution and the duration of the wash cycle can improve cleaning efficiency.

  • Inspect and Clean/Replace Components: Inspect the injection needle, needle seat, and injection valve rotor seal for any signs of wear or contamination. Clean or replace these components if necessary.

If the carryover is from the column:

  • Improve Column Washing: Extend the run time and incorporate a high-percentage organic wash at the end of the gradient to ensure all analytes are eluted from the column.

  • Consider a Different Column: If carryover persists, the stationary phase of the column may have a strong affinity for this compound. Consider a column with a different chemistry.

Data Presentation

The following tables present illustrative data on the effect of different wash solvents and injection volumes on the carryover of this compound. This data is hypothetical and intended for demonstration purposes.

Table 1: Effect of Autosampler Wash Solvent Composition on Carryover

Wash Solvent CompositionCarryover in Blank 1 (% of LLOQ)Carryover in Blank 2 (% of LLOQ)
100% Water35.2%18.5%
50:50 Methanol:Water15.8%5.1%
90:10 Acetonitrile:Water8.2%< 1.0%
90:10 Acetonitrile:Water w/ 0.1% Formic Acid< 1.0%Not Detected

Table 2: Effect of Injection Volume on Carryover

Injection VolumeCarryover in Blank 1 (% of LLOQ)
1 µL2.5%
5 µL12.8%
10 µL28.9%

Experimental Protocols

Protocol 1: Carryover Assessment

This protocol outlines the procedure for assessing carryover during method validation.

Carryover_Assessment_Workflow cluster_start cluster_injections Injection Sequence cluster_analysis Data Analysis cluster_evaluation Acceptance Criteria cluster_end start Start: Carryover Assessment inject_blank1 Inject Blank 1 start->inject_blank1 inject_uloq Inject Upper Limit of Quantification (ULOQ) Standard inject_blank1->inject_uloq inject_blank2 Inject Blank 2 inject_uloq->inject_blank2 analyze_blank1 Analyze Blank 1 for interference at the retention time of this compound. inject_blank2->analyze_blank1 analyze_blank2 Analyze Blank 2 for carryover. Calculate the peak area of any carryover peak. analyze_blank1->analyze_blank2 acceptance_criteria Carryover peak area in Blank 2 should be ≤ 20% of the peak area of the LLOQ standard. analyze_blank2->acceptance_criteria end End of Assessment acceptance_criteria->end

Caption: Experimental workflow for carryover assessment.

Methodology:

  • Injection Sequence:

    • Inject a blank sample (matrix without analyte or internal standard).

    • Inject the highest concentration standard, known as the Upper Limit of Quantification (ULOQ).

    • Inject another blank sample immediately after the ULOQ.

  • Data Analysis:

    • Examine the chromatogram of the first blank to ensure there is no interference at the retention time of this compound.

    • Examine the chromatogram of the second blank for a peak at the retention time of this compound.

  • Acceptance Criteria:

    • The peak area of the carryover in the second blank should be no more than 20% of the peak area of the Lower Limit of Quantification (LLOQ) standard for the analyte and should not interfere with the quantification of the analyte.[2][7]

Protocol 2: Optimizing Autosampler Wash Method

Methodology:

  • Establish Baseline Carryover: Following Protocol 1, determine the baseline carryover with the current wash method.

  • Test Different Wash Solvents:

    • Prepare a series of wash solutions with varying compositions (e.g., different organic solvents, different percentages of organic to aqueous, addition of acid or base).

    • For each wash solution, repeat the carryover assessment as described in Protocol 1.

  • Optimize Wash Volume and Duration:

    • Using the most effective wash solution identified in the previous step, vary the wash volume and the duration of the wash cycle.

    • Repeat the carryover assessment for each condition.

  • Data Analysis:

    • Compare the carryover percentage for each wash method to identify the optimal conditions that minimize carryover to an acceptable level.

References

Technical Support Center: Stability of 3-Hydroxy Desloratadine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-hydroxy desloratadine-d4 in biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated form of 3-hydroxy desloratadine (B1670295), the major active metabolite of desloratadine (the active metabolite of loratadine).[1] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of 3-hydroxy desloratadine in biological samples.[2] The stability of an internal standard is critical because it is assumed to behave identically to the analyte during sample collection, processing, storage, and analysis. Any degradation of the internal standard can lead to inaccurate and unreliable quantification of the target analyte.

Q2: Is there specific stability data available for this compound?

A2: While published literature extensively documents the use of this compound as an internal standard, specific, quantitative stability data for the deuterated compound itself is not always reported separately.[2] In bioanalytical method validation, the stability of a deuterated internal standard is generally inferred from the stability of the non-deuterated analyte. This is based on the principle that the physicochemical properties of a stable isotope-labeled compound are nearly identical to the parent compound. Therefore, the stability data for 3-hydroxy desloratadine is considered a reliable surrogate for the stability of this compound.

Q3: What are the typical storage conditions for ensuring the long-term stability of 3-hydroxy desloratadine in plasma?

A3: For long-term storage, it is recommended to keep plasma samples containing 3-hydroxy desloratadine at -20°C or colder. Studies have demonstrated that desloratadine and 3-hydroxy desloratadine are stable in human plasma for at least 40 days when stored at -20°C.[3] Another study confirmed the stability of desloratadine for up to 89 days at -15°C to -25°C and for up to 54 days at -60°C to -80°C.[4]

Q4: How many freeze-thaw cycles can samples containing 3-hydroxy desloratadine undergo without compromising stability?

A4: Samples containing desloratadine and 3-hydroxy desloratadine have been shown to be stable for up to five freeze-thaw cycles.[4][5] It is crucial to minimize the number of freeze-thaw cycles to prevent potential degradation.

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of this compound during sample preparation.

  • Question: My internal standard signal for this compound is variable or lower than expected after extraction from plasma. What could be the cause?

  • Answer:

    • Suboptimal pH during extraction: The recovery of 3-hydroxy desloratadine can be pH-dependent. Ensure the pH of the sample and extraction solvent is optimized for consistent partitioning. For example, in liquid-liquid extraction (LLE), basifying the plasma sample with a suitable buffer is a common step.

    • Inadequate mixing/vortexing: Incomplete mixing during the extraction process can lead to poor and inconsistent recovery. Ensure thorough vortexing for the recommended duration to allow for proper partitioning of the analyte and internal standard into the extraction solvent.

    • Precipitation issues: If using protein precipitation, ensure the complete precipitation of plasma proteins by using an adequate volume of cold precipitation solvent and sufficient vortexing. Incomplete protein removal can lead to matrix effects and poor recovery.

    • Evaporation to dryness: If an evaporation step is included, avoid excessive heat or a strong nitrogen stream, as this can lead to the loss of the analyte and internal standard.

Issue 2: Degradation of 3-hydroxy desloratadine or its internal standard in the autosampler.

  • Question: I am observing a decrease in the analyte/internal standard peak area over the course of an analytical run. What could be the problem?

  • Answer:

    • Autosampler temperature: Ensure the autosampler is maintained at a cool temperature (e.g., 4°C) to minimize degradation of the processed samples. Studies have shown that 3-hydroxy desloratadine is stable in the autosampler at 4°C for at least 24 hours.[3]

    • Light sensitivity: Although not extensively reported for 3-hydroxy desloratadine, some analytes are light-sensitive. Using amber vials or protecting the autosampler from direct light can be a precautionary measure.

Issue 3: High variability in results between different sample batches.

  • Question: I am seeing significant variation in my quality control (QC) sample results across different analytical runs. What should I investigate?

  • Answer:

    • Inconsistent sample handling: Ensure that all samples, calibrators, and QCs are handled consistently. This includes thawing time, bench-top time, and extraction procedures.

    • Matrix effects: Variations in the biological matrix between different lots of plasma can lead to ion suppression or enhancement in the mass spectrometer. A thorough validation of the method using at least six different sources of blank matrix is recommended to assess and mitigate matrix effects.

    • Internal standard addition: Inaccurate or inconsistent addition of the internal standard is a common source of variability. Ensure that the pipettes used for adding the internal standard are properly calibrated and that the addition is performed consistently for all samples.

Data on Stability of Desloratadine and 3-Hydroxy Desloratadine in Human Plasma

The following tables summarize the stability data for desloratadine and 3-hydroxy desloratadine in human plasma under various conditions, as reported in validated bioanalytical methods. As previously mentioned, this data is considered indicative of the stability of their respective deuterated analogs.

Table 1: Freeze-Thaw Stability

AnalyteNumber of CyclesStorage TemperatureMatrixConclusionReference
Desloratadine & 3-OH Desloratadine3-20°CHuman PlasmaStable[3]
Desloratadine & 3-OH Desloratadine5Not SpecifiedHuman PlasmaStable[5]
Desloratadine5-15°C to -25°C and -60°C to -80°CHuman PlasmaStable[4]

Table 2: Bench-Top (Room Temperature) Stability

AnalyteDurationMatrixConclusionReference
Desloratadine & 3-OH Desloratadine4 hoursHuman PlasmaStable[3]
Desloratadine & 3-OH Desloratadine6.4 hoursHuman PlasmaStable[5]
Desloratadine24 hoursHuman PlasmaStable[4]
3-OH Desloratadine24 hoursHuman PlasmaStable[4]

Table 3: Autosampler and Processed Sample Stability

AnalyteDurationStorage ConditionMatrixConclusionReference
Desloratadine & 3-OH Desloratadine24 hours4°C (in extract)Human PlasmaStable[3]

Table 4: Long-Term Stability

AnalyteDurationStorage TemperatureMatrixConclusionReference
Desloratadine & 3-OH Desloratadine40 days-20°CHuman PlasmaStable[3]
Desloratadine89 days-15°C to -25°CHuman PlasmaStable[4]
Desloratadine54 days-60°C to -80°CHuman PlasmaStable[4]

Experimental Protocols

Example Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis [2]

  • Sample Preparation:

    • To a 200 µL aliquot of human plasma, add the internal standard solution (this compound).

    • Add a basifying agent (e.g., 100 µL of 0.1 M NaOH) and vortex.

    • Add an organic extraction solvent (e.g., 3 mL of ethyl ether) and vortex thoroughly.

    • Centrifuge to separate the organic and aqueous layers.

  • Extraction:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Example Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis [6]

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., SCX) with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).

  • Sample Loading:

    • Dilute the plasma sample with an acidic solution and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with an acidic solution and then with an acidified organic solvent mixture to remove interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample Aliquot add_is Add 3-Hydroxy Desloratadine-d4 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject into LC-MS/MS System reconstitution->lc_injection data_acquisition Data Acquisition & Quantification lc_injection->data_acquisition

Caption: A generalized experimental workflow for the bioanalysis of 3-hydroxy desloratadine.

troubleshooting_workflow action_node action_node issue_node issue_node start Inconsistent or Inaccurate Results check_is Internal Standard Response Variable? start->check_is check_recovery Analyte Recovery Low or Variable? check_is->check_recovery No issue_node_is Check IS Stock Solution Verify Pipetting Accuracy Ensure Consistent Addition check_is->issue_node_is Yes check_stability Degradation Observed Over Time? check_recovery->check_stability No action_node_recovery Optimize Extraction pH Ensure Thorough Mixing Evaluate Matrix Effects check_recovery->action_node_recovery Yes action_node_stability Check Autosampler Temp. Minimize Bench-Top Time Review Freeze-Thaw Cycles check_stability->action_node_stability Yes end_node Consult Instrument Performance Logs check_stability->end_node No

References

minimizing analytical variability with 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxy desloratadine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing analytical variability and troubleshooting common issues encountered during bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its fundamental role is to serve as an internal reference to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Because its physicochemical properties are nearly identical to the unlabeled analyte (3-hydroxy desloratadine), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known quantity of the SIL-IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1][2]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A2: A SIL-IS is considered the gold standard in quantitative mass spectrometry.[4][5] The key advantage is that it co-elutes with the analyte.[6] This co-elution ensures that both the analyte and the IS are subjected to the same degree of matrix effects at the same point in time, allowing for more effective compensation.[7][8] Structural analogs, while similar, have different chemical properties and retention times, which can lead to differential matrix effects and less accurate correction.[9]

Q3: What are the ideal characteristics for a deuterated internal standard?

A3: For reliable quantification, a deuterated internal standard should possess:

  • High Chemical and Isotopic Purity: Generally, chemical purity should be >99% and isotopic enrichment ≥98%.[1][5][8] Impurities, especially the presence of the unlabeled analyte, can lead to an overestimation of the analyte's concentration.[5]

  • Stable Isotope Labels: The deuterium (B1214612) atoms must be placed on stable positions within the molecule (e.g., an aromatic ring) to prevent H-D back-exchange with hydrogen atoms from the solvent or matrix, which would alter the IS concentration.[1][8][10]

  • Sufficient Mass Shift: Typically, 3 to 10 deuterium atoms are incorporated to shift the mass-to-charge ratio (m/z) sufficiently outside the natural isotopic distribution of the analyte to prevent signal overlap or "cross-talk".[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

IssuePotential CausesRecommended Actions & Troubleshooting Steps
High Variability in IS Response Across Samples • Inconsistent sample preparation (e.g., extraction recovery). • Inaccurate or inconsistent IS spiking.[4] • Lot-to-lot differences in biological matrix causing variable matrix effects. • Instrument-related issues (e.g., inconsistent injection volume, ion source instability).1. Verify Pipettes: Check the calibration and performance of all pipettes used for spiking. 2. Review Extraction Procedure: Ensure uniform treatment of all samples (e.g., consistent vortexing times, evaporation temperatures).[4] 3. Evaluate Matrix Effects: Analyze pre-dose (blank) samples from multiple sources to check for interferences and assess matrix factor variability.[11] 4. Perform System Suitability Test: Inject the IS solution multiple times at the start of the run to confirm instrument performance and reproducibility.
Low or No IS Signal • Degradation of the IS during sample storage or processing (e.g., pH or temperature instability). • Inefficient extraction of the IS from the sample matrix.[4] • Severe ion suppression from matrix components.[9] • Errors in IS stock/working solution preparation or addition.[4]1. Check IS Stability: Assess the stability of the IS under various conditions (e.g., freeze-thaw cycles, bench-top stability in matrix).[12] 2. Optimize Extraction: Evaluate different extraction techniques (e.g., LLE, SPE) and optimize solvent and pH to ensure efficient recovery.[4][13] 3. Investigate Matrix Effects: Use post-column infusion to identify regions of ion suppression. Modify chromatography to separate the analyte/IS from the suppressive region.[1] 4. Confirm Solution Integrity: Prepare fresh IS stock and working solutions and re-analyze affected samples.
Analyte & IS Do Not Co-elute Perfectly • "Chromatographic Isotope Effect": The replacement of hydrogen with heavier deuterium can slightly alter the molecule's physicochemical properties (e.g., lipophilicity), causing a small shift in retention time.[8][9]1. Assess Impact: A small, consistent shift may be acceptable. The critical concern is if this shift causes differential matrix effects.[8] 2. Overlay Chromatograms: Overlay the chromatograms of the analyte and IS to visually confirm the degree of separation. 3. Evaluate Matrix Effects Across the Peaks: If separation is observed, ensure that matrix effects are consistent across the elution window of both peaks. If not, chromatographic optimization is required.
Poor Accuracy/Precision in QC Samples • Cross-talk from analyte to IS channel (or vice-versa) due to insufficient mass resolution or isotopic impurity. • Ionization competition between high-concentration analyte and the IS.[14] • Inappropriate concentration of the IS.[2]1. Check for Cross-Interference: Inject high-concentration solutions of the analyte and IS separately and monitor both MRM channels. 2. Optimize IS Concentration: The IS response should be sufficient for good precision but not so high that it saturates the detector. It should be within the linear range of the instrument.[2] 3. Dilute High-Concentration Samples: If ionization saturation is suspected in high-concentration samples, dilute them and re-analyze.[14]

Experimental Protocols

Representative Bioanalytical Method: LC-MS/MS Quantification

This protocol provides a general framework for the quantification of 3-hydroxy desloratadine (B1670295) in human plasma.

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare separate stock solutions of 3-hydroxy desloratadine (analyte) and this compound (IS) in methanol.

  • Generate a series of calibration curve (CC) standards by spiking blank, screened human plasma with the analyte stock solution to achieve a concentration range of 0.05 to 10 ng/mL.[15]

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[12]

  • Prepare a working solution of this compound (e.g., 50 ng/mL) in an appropriate solvent mixture.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 250 µL of plasma sample (CC, QC, or unknown), add 25 µL of the IS working solution.

  • Precondition an SCX (Strong Cation Exchange) SPE plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.[13]

  • Dilute the plasma sample with 500 µL of 2% formic acid and load it onto the SPE plate.[13]

  • Wash the plate sequentially with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[13]

  • Elute the analyte and IS with 2 x 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).[13]

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of mobile phase for LC-MS/MS analysis.[13]

3. LC-MS/MS Conditions The following tables summarize typical instrument parameters.

Table 1: Chromatographic Conditions

Parameter Setting
HPLC System Shimadzu or equivalent[12]
Column C18, 50 x 2.0 mm, 5 µm[15]
Mobile Phase A: 5mM Ammonium Formate in Water B: Methanol/Acetonitrile (50:50)
Gradient Isocratic or Gradient (e.g., 80% B)
Flow Rate 0.5 - 1.0 mL/min[12]
Injection Volume 10 - 15 µL[12]

| Column Temp | 40°C |

Table 2: Mass Spectrometric Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000)[12]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 3-OH Desloratadine: m/z 327.2 → 275.1[13] 3-OH Desloratadine-d4: m/z 331.2 → 279.1 (approx.)
Ion Spray Voltage 3000 - 5500 V[12]
Temperature 500°C[12]

| Dwell Time | 200 msec[12] |

4. Data Analysis and Acceptance Criteria

  • Quantification is performed by calculating the peak area ratio of the analyte to the IS.

  • A calibration curve is constructed using a weighted (e.g., 1/x²) linear regression.[12][15]

  • The performance of the method is assessed based on regulatory guidelines from agencies like the FDA and EMA.[16][17][18][19]

Table 3: Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Precision (%CV) Within-run and between-run precision should be ≤15% (≤20% at LLOQ).[12]
Accuracy (% Nominal) Within-run and between-run accuracy should be within 85-115% (80-120% at LLOQ).[12]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.[12]
Matrix Effect IS-normalized matrix factor should have a CV ≤15%.

| Recovery | Should be consistent, precise, and reproducible.[11] |

Visual Guides

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) spike Spike with 3-OH Desloratadine-d4 (IS) plasma->spike extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Detection (MRM Mode) ionize->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify report Report Concentration quantify->report

Bioanalytical Workflow for 3-Hydroxy Desloratadine.

cluster_investigation Troubleshooting Path start High Variability or Poor IS Response? check_prep Review Sample Preparation Steps start->check_prep is_prep_ok Preparation Consistent? check_prep->is_prep_ok check_solutions Verify IS Stock & Working Solutions is_solution_ok Solutions Correct? check_solutions->is_solution_ok check_system Run System Suitability Test is_system_ok System Passes? check_system->is_system_ok is_prep_ok->check_solutions Yes fix_prep Re-train on SOPs, Check Pipettes is_prep_ok->fix_prep No is_solution_ok->check_system Yes fix_solutions Prepare Fresh Solutions is_solution_ok->fix_solutions No fix_system Perform Instrument Maintenance is_system_ok->fix_system No eval_matrix Evaluate Matrix Effects (Post-Column Infusion) is_system_ok->eval_matrix Yes end_node Problem Resolved fix_prep->end_node fix_solutions->end_node fix_system->end_node eval_matrix->end_node

Troubleshooting Logic for Internal Standard Issues.

References

Technical Support Center: Quantification of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 3-hydroxy desloratadine (B1670295). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of 3-hydroxy desloratadine and its deuterated internal standard, 3-hydroxy desloratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying 3-hydroxy desloratadine with this compound as an internal standard?

A1: The main challenges include managing matrix effects from biological samples like plasma, ensuring chromatographic separation from isomeric metabolites, maintaining the stability of the analyte and internal standard throughout the sample preparation and analysis process, and avoiding isotopic crosstalk between the analyte and the internal standard.[1][2]

Q2: Which sample preparation technique is most effective for minimizing matrix effects?

A2: Solid-phase extraction (SPE) has been shown to be highly effective in reducing matrix effects, with one study reporting an 80% reduction in matrix effects for desloratadine and its metabolites in human plasma.[1][2] Liquid-liquid extraction (LLE) is also a robust method for sample cleanup and has been successfully used.[3][4] While simpler, protein precipitation (PPT) is often less effective at removing phospholipids, which are major contributors to matrix effects.[2]

Q3: What are the typical mass transitions (MRM) for 3-hydroxy desloratadine and this compound?

A3: In positive ion electrospray ionization (ESI) mode, a common mass transition for 3-hydroxy desloratadine is m/z 327.10 → 275.10. For the deuterated internal standard, this compound, the transition is m/z 331.10 → 279.10.[5]

Q4: Why is chromatographic separation of 3-hydroxy desloratadine from other hydroxylated metabolites important?

A4: In preclinical studies, other hydroxylated metabolites of desloratadine with the same molecular mass and similar product ion spectra may be present.[1] Co-elution of these isomers with 3-hydroxy desloratadine can lead to inaccurate quantification. Therefore, a robust chromatographic method is essential to ensure selectivity.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (this compound) Peak Area
  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol (SPE or LLE).[1][3][6] Use automated liquid handlers if available to minimize human error. Verify that the internal standard is fully equilibrated in the sample matrix before extraction.

  • Possible Cause 2: Matrix Effects.

    • Solution: The internal standard is designed to compensate for matrix effects, but significant ion suppression or enhancement can still lead to variability.[2] Optimize the sample cleanup process to remove interfering substances like phospholipids.[2] Consider modifying the chromatographic conditions to separate the analyte and internal standard from the highly suppressing regions of the chromatogram.[2]

  • Possible Cause 3: Instability of the Internal Standard.

    • Solution: Evaluate the stability of this compound in the sample matrix and in the final reconstituted solution under the storage and analytical conditions used.[1][4] Studies have shown that desloratadine and its metabolites are stable through several freeze-thaw cycles and for extended periods at room temperature.[1][4] However, this should be confirmed for your specific laboratory conditions.

Issue 2: Poor Peak Shape for 3-hydroxy desloratadine and/or this compound
  • Possible Cause 1: Suboptimal Chromatographic Conditions.

    • Solution: Adjust the mobile phase composition, gradient profile, and flow rate.[1][3][6] Ensure the pH of the mobile phase is appropriate for the analyte's chemical properties. A C18 column is commonly used for separation.[3][4][5]

  • Possible Cause 2: Column Contamination or Degradation.

    • Solution: Implement a column washing protocol to remove contaminants. If peak shape does not improve, consider replacing the column. Use a guard column to extend the life of the analytical column.

  • Possible Cause 3: Incompatibility of Reconstitution Solvent.

    • Solution: The solvent used to reconstitute the sample after evaporation should be compatible with the mobile phase to ensure good peak shape. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase.

Issue 3: Inaccurate Quantification or Poor Reproducibility
  • Possible Cause 1: Crosstalk between Analyte and Internal Standard.

    • Solution: Crosstalk can occur if the isotopic purity of the internal standard is low or if there is in-source fragmentation. Verify the isotopic purity of the this compound standard. Optimize the mass spectrometer's collision energy to minimize fragmentation that could lead to overlapping signals.

  • Possible Cause 2: Non-linearity of the Calibration Curve.

    • Solution: Ensure the calibration range is appropriate for the expected sample concentrations.[3][5] A quadratic regression with a weighting factor (e.g., 1/x² or 1/concentration) may provide a better fit for the calibration curve over a wide dynamic range.[1][3][4]

  • Possible Cause 3: Differential Matrix Effects.

    • Solution: Although a stable isotope-labeled internal standard is used, in rare cases, the analyte and internal standard may experience slightly different matrix effects, leading to inaccuracies.[2] This can sometimes be addressed by further optimizing the sample cleanup procedure or chromatographic separation to minimize the impact of co-eluting matrix components.[2]

Experimental Protocols

Representative LC-MS/MS Method

This protocol is a synthesis of methodologies reported in the literature.[1][3][5]

  • Sample Preparation (Solid-Phase Extraction):

    • Precondition an SPE cartridge (e.g., SCX) with methanol (B129727) followed by 2% formic acid.[6]

    • Dilute 250 µL of plasma with 500 µL of 2% formic acid.[6]

    • Add the this compound internal standard to the diluted plasma.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2% formic acid, followed by a mixture of acetonitrile (B52724) and methanol containing 2% formic acid.[6]

    • Elute the analyte and internal standard with a solution of 4% ammonium (B1175870) hydroxide (B78521) in a mixture of methanol, acetonitrile, and water.[6]

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Kromasil C18, 150mm x 4.6mm, 5µm).[5]

    • Mobile Phase: A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (B1220265) (70:30 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 15 µL.[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-hydroxy desloratadine: m/z 327.10 → 275.10[5]

      • This compound: m/z 331.10 → 279.10[5]

Quantitative Data Summary

Parameter3-hydroxy desloratadineThis compound (IS)Reference
Linearity Range 50.0 pg/mL to 10000 pg/mLN/A[5]
Lower Limit of Quantification (LLOQ) 50.0 pg/mLN/A[5]
Intra-day Precision (%CV) < 5.10N/A[5]
Inter-day Precision (%CV) < 6.68N/A[5]
Intra-day Accuracy -4.00 to 3.75%N/A[5]
Inter-day Accuracy -6.00 to -0.25%N/A[5]
Recovery 68.1 - 70.4%~72.9% (for Desloratadine-d5)[1]

Visualizations

experimental_workflow sample Plasma Sample Collection add_is Addition of This compound (IS) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation to Dryness spe->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms data Data Processing and Quantification lc_ms->data

Caption: Experimental workflow for the quantification of 3-hydroxy desloratadine.

troubleshooting_guide start Inaccurate Quantification check_is Check Internal Standard Response Variability start->check_is check_cal Review Calibration Curve start->check_cal check_peaks Examine Peak Shape and Integration start->check_peaks is_stable Consistent IS Response? check_is->is_stable cal_linear Linear and Good Fit? check_cal->cal_linear peaks_good Symmetric and Correctly Integrated? check_peaks->peaks_good sol_is Investigate Sample Prep and Matrix Effects is_stable->sol_is No sol_cal Adjust Range, Weighting, or Re-prepare Standards cal_linear->sol_cal No sol_peaks Optimize Chromatography and Re-integrate peaks_good->sol_peaks No

Caption: Troubleshooting logic for inaccurate quantification results.

References

enhancing sensitivity for low concentrations of 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of 3-hydroxy desloratadine-d4, with a focus on enhancing sensitivity for low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

A1: 3-hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, which in turn is the active metabolite of loratadine.[1][2] this compound is a stable isotope-labeled (deuterated) version of this metabolite. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard as it mimics the chemical and physical properties of the analyte during sample preparation and analysis, compensating for variability and improving the accuracy and precision of the method.

Q2: What is a typical lower limit of quantification (LLOQ) for 3-hydroxy desloratadine in human plasma?

A2: Several highly sensitive LC-MS/MS methods have been developed for the quantification of 3-hydroxy desloratadine in human plasma. Reported LLOQs typically range from 25 pg/mL to 100 pg/mL.[1][5][6] Achieving a low LLOQ is crucial for pharmacokinetic and bioequivalence studies.[3][4]

Q3: What analytical technique is best suited for achieving high sensitivity for this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the bioanalysis of 3-hydroxy desloratadine and its deuterated internal standard.[1] This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations in complex biological matrices like plasma.[1][3] Triple quadrupole mass spectrometers are frequently used for this purpose.[1][2]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)

Q: My LC-MS/MS method for this compound is not sensitive enough. What are the key areas for optimization?

A: To enhance sensitivity, consider a systematic approach focusing on sample preparation, chromatography, and mass spectrometry settings.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Extraction Method: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are known to provide cleaner extracts and reduce matrix effects.[1][2] SPE, in particular, can offer high recovery and cleaner samples.[1][2]

    • Extraction Solvent: For LLE, ensure the chosen solvent (e.g., ethyl ether) efficiently extracts 3-hydroxy desloratadine.[3][4] For SPE, the choice of sorbent and elution solvents is critical.[2]

    • Sample Volume: Increasing the initial plasma volume can concentrate the analyte, but be mindful of potential increases in matrix components.

  • Enhance Chromatographic Performance:

    • Column Choice: Utilize a high-efficiency column, such as a sub-2 µm particle size column (UPLC) or a solid-core particle column. A C18 column is commonly used for this analysis.[1][3]

    • Mobile Phase Composition: Optimize the mobile phase to improve peak shape and retention. A common mobile phase consists of a mixture of methanol (B129727), acetonitrile, and an aqueous buffer like ammonium (B1175870) formate.[3][4][5]

    • Gradient Elution: A well-designed gradient elution can help to focus the analyte peak, thereby increasing its height and improving sensitivity.[2]

  • Maximize Mass Spectrometer Response:

    • Ionization Source: Use a TurboIonspray or similar high-efficiency electrospray ionization (ESI) source.[1][2] Ensure the source parameters (e.g., temperature, gas flows) are optimized for 3-hydroxy desloratadine.

    • MRM Transitions: Confirm that you are using the optimal multiple reaction monitoring (MRM) transitions for both 3-hydroxy desloratadine and its d4-labeled internal standard. The transition for 3-hydroxy desloratadine is typically m/z 327.1 → 275.1, and for the d4 version, it is m/z 331.1 → 279.1.[5]

    • Compound-Dependent Parameters: Fine-tune parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for your specific instrument.

Issue 2: High Background Noise and Matrix Effects

Q: I am observing high background noise and significant ion suppression/enhancement in my analysis of this compound. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge in bioanalysis and can severely impact sensitivity and reproducibility. The following strategies can help to reduce their impact.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][2] Consider using a mixed-mode SPE cartridge for orthogonal cleanup.[6]

    • Liquid-Liquid Extraction (LLE): Optimize the pH of the sample and the extraction solvent to selectively extract the analyte while leaving behind interfering substances.[3][4]

  • Optimize Chromatography:

    • Chromatographic Separation: Ensure that 3-hydroxy desloratadine is chromatographically resolved from the bulk of the matrix components that co-elute. Adjusting the mobile phase composition or gradient profile can achieve this.

    • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute, respectively.

  • Internal Standard Selection:

    • Stable Isotope-Labeled IS: The use of this compound as an internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published LC-MS/MS methods for the analysis of 3-hydroxy desloratadine.

ParameterMethod 1Method 2Method 3
LLOQ 50.0 pg/mL[5]0.05 ng/mL[3][4]100 pg/mL[1]
Linearity Range 50.0 - 10000 pg/mL[5]0.05 - 10 ng/mL[3][4]100 - 11,000 pg/mL[1]
Sample Preparation Liquid-Liquid Extraction[5]Liquid-Liquid Extraction[3][4]Solid-Phase Extraction[1]
Recovery Not SpecifiedNot Specified68.1% - 70.4%[1]
Intra-day Precision < 5.71%[5]Not SpecifiedNot Specified
Inter-day Precision < 5.47%[5]Not SpecifiedNot Specified
Intra-day Accuracy -6.67% to 5.00%[5]Not SpecifiedNot Specified
Inter-day Accuracy -7.80% to 2.60%[5]Not SpecifiedNot Specified

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a composite of best practices from published methods.[1][2][3][4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Plate Conditioning: Precondition an SPE plate with methanol followed by 2% formic acid.[2]

  • Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the conditioned SPE plate.[2]

  • Washing: Wash the SPE plate sequentially with 2% formic acid solution and then with 2% formic acid in an acetonitrile:methanol mixture.[2]

  • Elution: Elute the analyte and internal standard using aliquots of 4% ammonium hydroxide (B78521) in a methanol:acetonitrile:water mixture.[2]

  • Drying and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of an organic phase (e.g., methanol and/or acetonitrile) and an aqueous phase containing a modifier (e.g., 10 mM ammonium formate).[2][5]

  • Flow Rate: A typical flow rate is between 0.25 and 1.0 mL/min.[2][5]

  • Injection Volume: 15-20 µL.[1][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[3]

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: m/z 327.1 → 275.1[5]

    • This compound: m/z 331.1 → 279.1[5]

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using standards of known concentrations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection AddIS Addition of 3-Hydroxy Desloratadine-d4 (IS) SampleCollection->AddIS Extraction Solid-Phase or Liquid-Liquid Extraction AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the bioanalysis of this compound.

Troubleshooting_Sensitivity Start Low Sensitivity Issue Identified CheckMS Verify MS Parameters (MRM, Voltages) Start->CheckMS CheckLC Evaluate Chromatography (Peak Shape, Retention) Start->CheckLC CheckSamplePrep Assess Sample Preparation (Recovery, Matrix Effects) Start->CheckSamplePrep OptimizeMS Optimize Source and Compound Parameters CheckMS->OptimizeMS OptimizeLC Improve Mobile Phase and/or Column CheckLC->OptimizeLC OptimizeSamplePrep Enhance Extraction (SPE, LLE) CheckSamplePrep->OptimizeSamplePrep Revalidate Re-evaluate Sensitivity (LLOQ) OptimizeMS->Revalidate OptimizeLC->Revalidate OptimizeSamplePrep->Revalidate Revalidate->Start If not resolved Resolved Issue Resolved Revalidate->Resolved

Caption: Troubleshooting guide for low sensitivity in this compound analysis.

References

Technical Support Center: Robust 3-Hydroxy Desloratadine-D4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of 3-hydroxy desloratadine-d4. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard (IS) for the bioanalysis of 3-hydroxy desloratadine (B1670295)?

A1: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis to ensure accuracy and precision.[1][2] For the analysis of 3-hydroxy desloratadine, this compound is the most suitable internal standard. When analyzing desloratadine and its metabolite 3-hydroxy desloratadine simultaneously, deuterated analogs such as desloratadine-d4 or desloratadine-d5 (B602666) are commonly used.[1][3][4][5] These SIL ISs co-elute with the analyte, experiencing similar matrix effects and thus providing more reliable quantification.[1]

Q2: What are the typical mass transitions (MRM) for 3-hydroxy desloratadine and its deuterated internal standard?

A2: In positive ion electrospray ionization (ESI) mode, the following multiple reaction monitoring (MRM) transitions are commonly used:

  • 3-hydroxy desloratadine: m/z 327.1 → 275.1[3][6]

  • This compound: m/z 331.10 → 279.10[3]

It is always recommended to optimize these transitions on your specific mass spectrometer.

Q3: What are the common sample preparation techniques for plasma samples?

A3: The most common sample preparation techniques for the analysis of 3-hydroxy desloratadine from plasma are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[4][5][6][7] Protein precipitation is another option, though it may result in a less clean extract and potentially higher matrix effects.[8]

Troubleshooting Guides

Issue 1: High Matrix Effect (Ion Suppression or Enhancement)

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Inconsistent analyte/IS peak area ratios.

  • Significant difference in analyte response between neat solutions and post-extraction spiked samples.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Sample Cleanup Protein precipitation is a quick but non-specific cleanup method that may leave behind significant matrix components like phospholipids.[8] Consider switching to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.
Co-elution with Endogenous Components Modify the chromatographic conditions to improve the separation of the analyte from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[7]
Inappropriate Ionization Source While Electrospray Ionization (ESI) is commonly used, it can be susceptible to matrix effects. If available, consider evaluating Atmospheric Pressure Chemical Ionization (APCI), which has been found to be less prone to matrix effects in some studies.
High Flow Rate High flow rates in ESI can sometimes exacerbate ion suppression. Experiment with reducing the flow rate to see if it improves the signal-to-noise ratio and reduces matrix effects.[7]
Issue 2: Poor Peak Shape or Low Sensitivity

Symptoms:

  • Tailing or fronting peaks.

  • Broad peaks leading to poor resolution.

  • Low signal-to-noise ratio, especially at the lower limit of quantification (LLOQ).

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Mobile Phase The pH and composition of the mobile phase are critical. For 3-hydroxy desloratadine, a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.[3][4][5][7] Adjusting the pH or the organic-to-aqueous ratio can significantly improve peak shape.
Column Degradation Ensure the column is not old or contaminated. A guard column can help extend the life of the analytical column. If performance degrades, try flushing the column or replacing it.
Analyte Instability Desloratadine is known to be unstable in light and heat.[7] Ensure samples are handled appropriately and stored in a protected environment.
Injector Issues A dirty or partially blocked injector can lead to poor peak shape. Perform regular maintenance on the autosampler and injection port.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of desloratadine and 3-hydroxy desloratadine.

Table 1: Method Performance Using Desloratadine-d5 as Internal Standard

ParameterPerformance MetricResult
Linearity Concentration Range100–11,000 pg/mL[7]
Correlation Coefficient (r²)Not explicitly stated, but a quadratic regression (1/x²) was the best fit.[7]
Precision Intra-day (%CV) at LLOQ4.6% (Desloratadine), 5.1% (3-OH Desloratadine)[7]
Accuracy Intra-day (% Nominal) at LLOQ100.4% (Desloratadine), 99.9% (3-OH Desloratadine)[7]
Matrix Effect %CV at LQC and HQCLQC: 2.0% (Desloratadine), 2.2% (3-OH Desloratadine); HQC: 0.9% (Desloratadine), 1.4% (3-OH Desloratadine)[7]

Table 2: Method Performance Using Desloratadine-d4 and this compound as Internal Standards

ParameterPerformance MetricResult
Linearity Concentration Range50.0–10,000 pg/mL[3]
Precision Intra- and Inter-day (%CV)< 5.71% and < 5.47% for Desloratadine; < 5.10% and < 6.68% for 3-OH Desloratadine[3]
Accuracy Intra- and Inter-day (% Nominal)-6.67 to 5.00% and -7.80 to 2.60% for Desloratadine; -4.00 to 3.75% and -6.00 to -0.25% for 3-OH Desloratadine[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is a representative example for the extraction of desloratadine and 3-hydroxy desloratadine from human plasma.[6]

  • Precondition a SPEC SCX SPE plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.

  • Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution.

  • Load the diluted sample onto the preconditioned SPE plate under vacuum.

  • Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).

  • Elute the analytes with two 200 µL aliquots of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v/v/v).

  • Dry the eluent under a stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This protocol is a representative example for the extraction of desloratadine and 3-hydroxy desloratadine from human plasma.[4][5]

  • To a plasma sample, add the internal standards (desloratadine-d4 and this compound).

  • Add ethyl ether as the extraction solvent.

  • Vortex to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (3-OH Desloratadine-d4) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction wash Wash Step (SPE specific) extraction->wash if SPE dry_down Evaporation to Dryness extraction->dry_down if LLE elute Elution (SPE specific) wash->elute elute->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute injection Injection into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (Positive ESI, MRM) hplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (Quadratic Regression) integration->calibration quantification Quantification of 3-OH Desloratadine calibration->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_matrix Matrix Effect Investigation cluster_sensitivity Sensitivity Investigation start Inaccurate or Imprecise Results check_is Verify Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) is_ok->improve_cleanup No check_signal Low Signal Intensity? is_ok->check_signal Yes optimize_chroma Optimize Chromatography (separate interferences) improve_cleanup->optimize_chroma signal_ok Signal OK? check_signal->signal_ok optimize_ms Optimize MS Parameters (e.g., source, collision energy) signal_ok->optimize_ms No check_mobile_phase Check Mobile Phase Composition and pH signal_ok->check_mobile_phase Yes

Caption: Logical troubleshooting workflow for method refinement.

References

Validation & Comparative

Comparative Guide to Bioanalytical Method Validation for 3-Hydroxy Desloratadine-d4 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of published method validation parameters for the quantification of 3-hydroxy desloratadine (B1670295), a major active metabolite of desloratadine, using its deuterated analog, 3-hydroxy desloratadine-d4, as an internal standard. The data presented is compiled from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Performance Characteristics of Validated Methods

The following tables summarize the key performance characteristics of different LC-MS/MS methods for the analysis of 3-hydroxy desloratadine. These parameters are critical for evaluating the reliability and suitability of a method for a specific bioanalytical application.

ParameterMethod 1Method 2Method 3
Linearity Range (pg/mL) 50.0 - 10000100 - 1100025 - 10000
Correlation Coefficient (r) > 0.99Not explicitly stated≥ 0.99
Lower Limit of Quantification (LLOQ) (pg/mL) 50.010025
Intra-day Precision (%CV) < 5.105.1 (at LLOQ)3.1 - 11.1
Inter-day Precision (%CV) < 6.68Not explicitly stated3.1 - 11.1
Intra-day Accuracy (% Nominal) -4.00 to 3.7599.9 (at LLOQ)94.0 - 106.0
Inter-day Accuracy (% Nominal) -6.00 to -0.25Not explicitly stated94.0 - 106.0
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionSolid-Phase Extraction
Internal Standard This compoundDesloratadine-d5This compound

Table 1: Comparison of Linearity, LLOQ, Precision, and Accuracy.

ParameterMethod 1Method 2
Analyte Recovery (%) Not explicitly statedDouble that of a previous method
Internal Standard Recovery (%) Not explicitly statedNot explicitly stated
Matrix Effect Not explicitly statedMinimized by SPE
Freeze-Thaw Stability StableStable for five cycles
Room Temperature Stability StableStable for 23.8 hours
Bench Top Stability StableStable for 6.4 hours

Table 2: Comparison of Recovery, Matrix Effect, and Stability.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are generalized experimental protocols based on the reviewed literature for the quantification of 3-hydroxy desloratadine using LC-MS/MS.

Sample Preparation

Liquid-Liquid Extraction (LLE):

  • To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex for 30 seconds.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl ether or ethyl acetate) and vortex for 10 minutes.[1]

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).[2]

  • Dilute 250 µL of the plasma sample with an acidic solution (e.g., 500 µL of 2% formic acid) and load it onto the conditioned cartridge.[2]

  • Wash the cartridge with an acidic solution followed by a mixture of acetonitrile (B52724) and methanol containing formic acid to remove interferences.[2]

  • Elute the analyte and internal standard with an ammoniated organic solvent mixture (e.g., 4% ammonium (B1175870) hydroxide (B78521) in methanol:acetonitrile:water).[2]

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 analytical column is commonly used for separation (e.g., Kromasil C18, 150mm x 4.6mm, 5µm or Hypurity Advance, 50 x 4.6 mm, 5-μm).[3][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10mM ammonium formate) and an organic component (e.g., a mixture of methanol and acetonitrile).[1][3] Isocratic or gradient elution may be employed.

  • Flow Rate: Flow rates are generally in the range of 0.7 to 1.0 mL/min.[3][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with an electrospray ionization (ESI) source is typically used.[1][4]

  • MRM Transitions: The multiple reaction monitoring (MRM) mode is used for quantification. The specific mass transitions are:

    • 3-hydroxy desloratadine: m/z 327.10 → 275.10[3]

    • This compound: m/z 331.10 → 279.10[3]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for a this compound assay, adhering to regulatory guidelines.

G cluster_prep Method Development & Optimization cluster_val Method Validation cluster_app Application dev Method Development opt Optimization of MS and LC Parameters dev->opt select Selectivity & Specificity opt->select lin Linearity & LLOQ select->lin prec_acc Precision & Accuracy lin->prec_acc rec_mat Recovery & Matrix Effect prec_acc->rec_mat stab Stability rec_mat->stab app Application to Pharmacokinetic/ Bioequivalence Studies stab->app

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

The presented data demonstrates that robust and sensitive LC-MS/MS methods have been successfully developed and validated for the quantification of 3-hydroxy desloratadine in human plasma using this compound as an internal standard. While specific parameters may vary between laboratories and methods, the core validation elements of linearity, precision, accuracy, and stability are consistently addressed. The choice between different extraction techniques, such as liquid-liquid extraction and solid-phase extraction, will depend on the specific requirements of the study, including throughput needs and the desire to minimize matrix effects. Researchers should carefully consider the performance characteristics of each method to select the most appropriate approach for their drug development programs.

References

The Analytical Edge: A Comparative Guide to 3-Hydroxy Desloratadine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of 3-hydroxy desloratadine (B1670295), the active metabolite of the widely used antihistamine desloratadine, the choice of a suitable internal standard is paramount for achieving accurate and precise quantification. This guide provides a comprehensive comparison of 3-hydroxy desloratadine-d4 with an alternative deuterated internal standard, desloratadine-d5 (B602666), supported by experimental data from published studies.

The gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard. An ideal SIL internal standard is chemically identical to the analyte, ensuring it mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability and matrix effects. This guide delves into the performance of this compound and compares it with another commonly used deuterated standard in the analysis of desloratadine and its metabolites.

Performance Data: A Head-to-Head Comparison

The selection of an internal standard is a critical step in method development. The following tables summarize the performance characteristics of bioanalytical methods using this compound and desloratadine-d5 for the quantification of 3-hydroxy desloratadine.

Parameter Method using this compound Method using Desloratadine-d5
Linearity Range 50.0 - 10,000 pg/mL[1]100 - 11,000 pg/mL[2]
Correlation Coefficient (r²) Not explicitly statedNot explicitly stated, but method validated
Lower Limit of Quantification (LLOQ) 50.0 pg/mL[1]100 pg/mL[2]
Intra-day Precision (%CV) < 5.10[1]5.1 (at LLOQ)[2]
Inter-day Precision (%CV) < 6.68[1]5.0 (between batches)[2]
Intra-day Accuracy (% Bias) -4.00 to 3.75[1]99.9 (at LLOQ)[2]
Inter-day Accuracy (% Bias) -6.00 to -0.25[1]100 (between batches)[2]
Mean Recovery (%) >98% (for 3-OH Desloratadine)[3]69.3[2]

Table 1: Performance Characteristics of Bioanalytical Methods.

Discussion on Accuracy and Precision

The data presented demonstrates that both this compound and desloratadine-d5 are suitable internal standards for the precise and accurate quantification of 3-hydroxy desloratadine.

A method employing This compound as an internal standard exhibited excellent linearity over a range of 50.0 to 10,000 pg/mL.[1] The intra- and inter-day precision were well within the accepted limits for bioanalytical methods, with %CV values below 5.10 and 6.68, respectively.[1] The accuracy of this method was also high, with intra- and inter-day bias ranging from -4.00 to 3.75 and -6.00 to -0.25, respectively.[1] Furthermore, the overall recovery for 3-hydroxy desloratadine using a method with this compound was reported to be greater than 98%.[3]

In a comparative method utilizing desloratadine-d5 for the simultaneous analysis of desloratadine and 3-hydroxy desloratadine, the linearity for 3-hydroxy desloratadine was established from 100 to 11,000 pg/mL.[2] At the lower limit of quantification (LLOQ) of 100 pg/mL, the precision (%CV) was 5.1% and the accuracy was 99.9%.[2] The between-batch precision and accuracy for 3-hydroxy desloratadine were 5.0% and 100%, respectively.[2] The mean recovery of 3-hydroxy desloratadine in this method was 69.3%.[2]

While both internal standards facilitate reliable quantification, the use of this compound, the deuterated analog of the specific analyte, is theoretically the most ideal choice. This is because it will most closely mimic the chromatographic and mass spectrometric behavior of 3-hydroxy desloratadine, potentially offering superior correction for any analyte-specific matrix effects or extraction variability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of 3-hydroxy desloratadine using a deuterated internal standard.

Method Using this compound Internal Standard

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[4][5]

  • Sample Preparation: Liquid-liquid extraction was performed using ethyl ether.[4][5]

  • Internal Standards: [(2)H(4)]desloratadine and [(2)H(4)]3-OH desloratadine were used.[4][5]

  • Chromatography: Separation was achieved on a CAPCELL PAK C18 column (50 mm x 2.0 mm, 5 µm). The mobile phase consisted of 5mM ammonium (B1175870) formate (B1220265) in water, methanol, and acetonitrile (B52724) (50:30:20).[4][5]

  • Detection: A Sciex API3000 mass spectrometer with positive ion electrospray was used for detection.[4][5]

  • Quantification: A quadratic regression (weighted 1/concentration) was used for the calibration curves over a concentration range of 0.05-10 ng/mL for both analytes.[4][5] The method was reported to be accurate and rapid.[4][5]

Method Using Desloratadine-d5 Internal Standard

This method was developed and validated for the simultaneous determination of desloratadine (DES) and 3-OH desloratadine (3-OHD) in human plasma.[2]

  • Sample Preparation: Solid-phase extraction was used for sample preparation.[2]

  • Internal Standard: Deutrated desloratadine (DES-D5) was used as the internal standard.[2]

  • Chromatography: An Advance 50 × 4.6 mm, 5-μm particle size column was used. The mobile phase was a mixture of solution A and B in a 90:10 ratio with a flow rate of 1 ml/min. The total run time was 5 minutes.[2]

  • Detection: An AB SCIEX API-4000 triple quadrupole mass spectrometer with positive ion mode turbo ion spray ionization was used. The mass transitions monitored were m/z 326.97 to m/z 274.97 for 3-OHD and m/z 316.02 to 264.20 for DES-D5.[2]

  • Quantification: A quadratic regression (1/x²) was used to fit the calibration curve over a range of 100-11,000 pg/ml.[2]

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale for internal standard selection, the following diagrams are provided.

Figure 1. A generalized experimental workflow for the bioanalysis of 3-hydroxy desloratadine.

Internal Standard Selection Logic start Start: Need to Quantify 3-Hydroxy Desloratadine ideal_is Ideal Internal Standard: Stable Isotope-Labeled Analog of the Analyte start->ideal_is choice Is this compound Available and Feasible? ideal_is->choice use_d4 Use this compound choice->use_d4 Yes alternative Consider Alternative (e.g., Desloratadine-d5) choice->alternative No validate Thorough Method Validation (Accuracy, Precision, Recovery) use_d4->validate alternative->validate

Figure 2. Logical workflow for the selection of an internal standard.

References

The Analytical Edge: A Comparative Guide to Internal Standards for 3-Hydroxy Desloratadine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of desloratadine (B1670295) and its active metabolite, 3-hydroxy desloratadine, the choice of an appropriate internal standard is paramount to ensure the accuracy, reliability, and robustness of quantitative assays. This guide provides an objective comparison of 3-hydroxy desloratadine-d4 with other commonly used internal standards, supported by experimental data from published literature.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard that is a deuterated analog of the analyte is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability.

This guide will delve into a comparison of three types of internal standards for the quantification of 3-hydroxy desloratadine:

  • This compound: The deuterated analog of the analyte itself.

  • Desloratadine-d5 (B602666): A deuterated analog of the parent drug, desloratadine, often used for the simultaneous quantification of both the parent and its metabolite.

  • Structural Analogs: Non-deuterated compounds that are structurally similar to the analyte.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key parameters for evaluation include linearity, precision, accuracy, recovery, and matrix effect. The following table summarizes the performance characteristics of methods using different internal standards for the quantification of 3-hydroxy desloratadine.

Performance MetricThis compoundDesloratadine-d5Structural Analog (Generic)
Linearity Range 50.0 - 10,000 pg/mL100 - 11,000 pg/mL[1]Variable, method-dependent
Intra-day Precision (%CV) < 5.10[2]5.1[1]Typically < 15%
Inter-day Precision (%CV) < 6.68[2]5.0[1]Typically < 15%
Intra-day Accuracy -4.00 to 3.75%[2]99.9% (at LLOQ)[1]Typically 85-115%
Inter-day Accuracy -6.00 to -0.25%[2]100%[1]Typically 85-115%
Mean Recovery Data not available69.3%[1]Variable, may differ from analyte
Matrix Effect (%CV) Data not available2.2% (at LQC), 1.4% (at HQC)Higher potential for differential matrix effects

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the analysis of 3-hydroxy desloratadine using different internal standards.

Method Using this compound

This method is designed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.

  • Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes and the internal standard from human plasma.[2]

  • Chromatographic Separation: Separation is achieved on a Kromasil C18 column (150mm x 4.6mm, 5µm) with an isocratic mobile phase consisting of a mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (B1220265) (70:30 v/v) at a flow rate of 1.0 mL/min.[2]

  • Mass Spectrometric Detection: A tandem mass spectrometer with a turbo ion spray source operating in positive mode is used. The precursor to product ion transitions monitored are m/z 327.10 → 275.10 for 3-hydroxy desloratadine and m/z 331.10 → 279.10 for this compound.[2]

Method Using Desloratadine-d5

This validated method allows for the simultaneous quantification of desloratadine and 3-hydroxy desloratadine in human plasma.

  • Sample Preparation: Solid-phase extraction is utilized for sample clean-up and concentration.[1]

  • Chromatographic Separation: An analytical column such as a Hypurity Advance (50 x 4.6 mm, 5-µm) is used with a mobile phase mixture of solution A and B in a 90:10 ratio, at a flow rate of 1 mL/min.[1] The retention time for 3-hydroxy desloratadine is approximately 0.52 min.[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer in positive ion mode with turbo ion spray ionization is used. The specific mass transitions for 3-hydroxy desloratadine are m/z 326.97 → 274.97.[1]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Internal Standard Selection Workflow cluster_start Start cluster_evaluation Internal Standard Evaluation cluster_validation Method Validation cluster_decision Decision start Define Analytical Requirements (Analyte: 3-Hydroxy Desloratadine) IS_type Consider Internal Standard Type start->IS_type deuterated Deuterated Analog (e.g., this compound) IS_type->deuterated Ideal Choice parent_deuterated Deuterated Parent Drug (e.g., Desloratadine-d5) IS_type->parent_deuterated Common Practice for Parent/Metabolite Analysis structural_analog Structural Analog (Non-deuterated) IS_type->structural_analog Alternative (Less Ideal) validate Perform Method Validation (Linearity, Precision, Accuracy, Recovery, Matrix Effect) deuterated->validate parent_deuterated->validate structural_analog->validate decision Select Optimal Internal Standard validate->decision

Workflow for selecting an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporate Evaporation & Reconstitution extraction->evaporate lcms LC-MS/MS Analysis evaporate->lcms quantification Quantification (Analyte/IS Peak Area Ratio) lcms->quantification results Concentration Calculation quantification->results

A general experimental workflow for bioanalysis.

Discussion

The data presented highlights the superiority of using a stable isotope-labeled internal standard for the bioanalysis of 3-hydroxy desloratadine. Both this compound and desloratadine-d5 demonstrate excellent performance in terms of precision and accuracy.

This compound is, in theory, the most ideal internal standard as it is the deuterated analog of the analyte itself. This ensures the closest possible physicochemical properties and co-elution, leading to the most effective compensation for analytical variability. The available data, although from a single study, shows excellent precision and accuracy.

Desloratadine-d5 , the deuterated analog of the parent drug, has also been successfully used for the quantification of 3-hydroxy desloratadine. This approach is often practical and cost-effective, especially in studies where both the parent drug and its metabolite are of interest. The comprehensive validation data available for this method demonstrates its robustness, with good recovery and minimal matrix effects.[1]

Structural analogs are generally considered a less desirable option. While they are often more readily available and less expensive, their different chemical structures can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can result in less reliable compensation for matrix effects and other sources of error, potentially compromising the accuracy of the results.

Conclusion

For researchers and scientists aiming for the highest level of accuracy and precision in the quantification of 3-hydroxy desloratadine, the use of a deuterated internal standard is strongly recommended. This compound represents the optimal choice, providing the most accurate and reliable data by closely mimicking the behavior of the analyte throughout the analytical process. When simultaneous analysis of desloratadine and its metabolite is required, desloratadine-d5 has been shown to be a robust and well-validated alternative. The use of structural analogs should be approached with caution and would require extensive validation to ensure it meets the rigorous demands of bioanalytical assays. The ultimate selection of an internal standard should be based on a thorough evaluation of the specific requirements of the study and in-house validation data.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount, particularly when methods are transferred between laboratories or when data from different studies are combined. The cross-validation of analytical methods is a critical process to ensure that different methodologies yield comparable results. This guide provides an objective comparison of hypothetical bioanalytical methods for the quantification of 3-hydroxy desloratadine (B1670295), with a focus on the use of 3-hydroxy desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is due to its ability to mimic the analyte throughout sample preparation and analysis, thereby correcting for variability.[2] When a change in methodology or internal standard is necessary, a cross-validation study is essential to maintain data integrity.[3]

This guide presents a comparative analysis of two distinct LC-MS/MS methods for the determination of 3-hydroxy desloratadine in human plasma. Method A employs this compound as the internal standard with liquid-liquid extraction, while Method B utilizes a different internal standard, desloratadine-d5, with a solid-phase extraction protocol.

Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of two hypothetical, yet representative, bioanalytical methods. This data is compiled from established and validated methods for desloratadine and its metabolites.[4][5][6][7]

Table 1: Method Performance Characteristics

ParameterMethod A (with this compound)Method B (with desloratadine-d5)
Linearity Range 0.05 - 10 ng/mL[6]100 - 11,000 pg/mL[4]
Regression Model Quadratic (weighted 1/concentration)[6]Quadratic (1/x²)[4]
Correlation Coefficient (r²) > 0.99[8]Not explicitly stated
Lower Limit of Quantification (LLOQ) 50 pg/mL[8]100 pg/mL[4]

Table 2: Precision and Accuracy Data

AnalyteQC LevelMethod A (with this compound)Method B (with desloratadine-d5)
Intra-day Precision (%CV) / Accuracy (%) Intra-day Precision (%CV) / Accuracy (%)
3-hydroxy desloratadineLLOQ< 5.10 / -4.00 to 3.75[8]5.1 / 99.9[4]
Low< 5.10 / -4.00 to 3.75[8]Not explicitly stated
Medium< 5.10 / -4.00 to 3.75[8]Not explicitly stated
High< 5.10 / -4.00 to 3.75[8]Not explicitly stated
Inter-day Precision (%CV) / Accuracy (%) Inter-day Precision (%CV) / Accuracy (%)
3-hydroxy desloratadineLLOQ< 6.68 / -6.00 to -0.25[8]Not explicitly stated
Low< 6.68 / -6.00 to -0.25[8]Not explicitly stated
Medium< 6.68 / -6.00 to -0.25[8]Not explicitly stated
High< 6.68 / -6.00 to -0.25[8]Not explicitly stated

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the successful implementation and cross-validation of these analytical methods.

Method A: Liquid-Liquid Extraction with this compound

This method is based on a validated procedure for the simultaneous determination of desloratadine and 3-hydroxy desloratadine.[6]

  • Sample Preparation:

    • To a plasma sample, add the internal standard working solution of this compound.

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl ether).[6]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

  • LC-MS/MS Conditions:

    • LC Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm)[6]

    • Mobile Phase: A mixture of 5mM ammonium (B1175870) formate (B1220265) in water, methanol, and acetonitrile (B52724) (50:30:20, v/v/v).[6]

    • Flow Rate: Isocratic flow.

    • Injection Volume: Not specified.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with positive ion electrospray ionization.[6]

    • MRM Transitions:

      • 3-hydroxy desloratadine: m/z 327.10 → 275.10[8]

      • This compound: m/z 331.10 → 279.10[8]

Method B: Solid-Phase Extraction with desloratadine-d5

This protocol is adapted from a validated method for desloratadine and 3-hydroxy desloratadine.[4]

  • Sample Preparation:

    • To a plasma sample, add the internal standard working solution of desloratadine-d5.

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: Hypurity Advance (50 x 4.6 mm, 5-μm)[4]

    • Mobile Phase: A mixture of solution A and B in a 90:10 ratio.[4]

    • Flow Rate: 1 mL/min[4]

    • Injection Volume: 15 µL[4]

    • Mass Spectrometry: AB SCIEX API-4000 triple quadrupole mass spectrometer with turbo ion spray ionization in positive ion mode.[4]

    • MRM Transitions:

      • 3-hydroxy desloratadine: Not explicitly stated in the provided text, but would be similar to Method A.

      • desloratadine-d5 (IS): Not explicitly stated in the provided text.

Visualizing the Cross-Validation Workflow

To ensure data comparability between two distinct analytical methods, a structured cross-validation workflow is essential. The following diagram illustrates the key steps in this process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion A Prepare QC Samples (Low, Medium, High) C Analyze QCs and Study Samples with Method A A->C D Analyze QCs and Study Samples with Method B A->D B Select Incurred Study Samples B->C B->D E Compare QC Results (Accuracy and Precision) C->E F Correlate Study Sample Results C->F D->E D->F G Assess for Bias E->G F->G H Determine Comparability of Methods G->H

Caption: Workflow for the cross-validation of two bioanalytical methods.

The diagram above outlines the logical progression of a cross-validation study. It begins with the preparation of quality control (QC) and study samples, followed by their analysis using both Method A and Method B. The resulting data is then rigorously compared to evaluate accuracy, precision, and any potential bias between the two methods. The final step is to determine if the methods are comparable and if the data generated by each can be used interchangeably.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standards for 3-Hydroxy Desloratadine Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of deuterated internal standards for the calibration of 3-hydroxy desloratadine (B1670295), the major active metabolite of desloratadine, focusing on linearity and range.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it closely mimics the analyte throughout the sample preparation and analysis process, effectively compensating for variability and matrix effects. This guide delves into the performance of various deuterated analogs of 3-hydroxy desloratadine used in calibration, supported by experimental data from published studies.

Linearity and Range: A Comparative Analysis

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. The following table summarizes the reported linearity and calibration ranges for 3-hydroxy desloratadine using different deuterated internal standards.

Internal StandardAnalyte(s)Linearity RangeMatrixAnalytical MethodReference
3-Hydroxy desloratadine-d4 Desloratadine & 3-Hydroxy desloratadine50.0 - 10,000 pg/mLHuman PlasmaLC-MS/MS[1]
[²H₄]3-OH desloratadine Desloratadine & 3-Hydroxy desloratadine0.05 - 10 ng/mLHuman PlasmaLC-MS/MS[2][3][4][5]
Desloratadine-d5 Desloratadine & 3-Hydroxy desloratadine100 - 11,000 pg/mLHuman PlasmaLC-MS/MS[2][6]

Experimental Protocols

The following sections detail representative experimental protocols for the quantification of 3-hydroxy desloratadine in human plasma using a deuterated internal standard and LC-MS/MS.

Method 1: Using this compound as Internal Standard

This method is suitable for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a volume of human plasma, add the internal standard solution (this compound).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

  • Mass Spectrometric Detection:

    • Ionization: Turbo Ion Spray, Positive Mode

    • Monitored Transitions (MRM):

      • 3-Hydroxy desloratadine: m/z 327.10 → 275.10

      • This compound: m/z 331.10 → 279.10[1]

Method 2: Using [²H₄]3-OH desloratadine as Internal Standard

This protocol is designed for the simultaneous quantification of desloratadine and 3-hydroxy desloratadine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike plasma samples with [²H₄]desloratadine and [²H₄]3-OH desloratadine as internal standards.

    • Perform liquid-liquid extraction with ethyl ether.[2][3]

    • Evaporate the ether layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[2][3]

    • Mobile Phase: 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20)[2][3]

  • Mass Spectrometric Detection:

    • Ionization: Positive Ion Electrospray[2][3]

    • Regression: A quadratic regression (weighted 1/concentration) is typically used for the calibration curve.[2][3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioanalysis of 3-hydroxy desloratadine using a deuterated internal standard and LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Deuterated Internal Standard (e.g., 3-OH desloratadine-d4) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of 3-Hydroxy Desloratadine calibration->quantification

Caption: A generalized workflow for the quantification of 3-hydroxy desloratadine.

Conclusion

The selection of an appropriate deuterated internal standard is a critical step in developing a robust and reliable bioanalytical method for 3-hydroxy desloratadine. Both This compound and [²H₄]3-OH desloratadine have been successfully used, demonstrating good linearity over wide concentration ranges suitable for pharmacokinetic studies. While the available data indicates comparable performance, the ultimate choice may depend on factors such as commercial availability, cost, and the specific requirements of the analytical laboratory. It is imperative that any chosen internal standard undergoes rigorous in-house validation to ensure it meets the stringent criteria for accuracy, precision, and reliability demanded in regulated bioanalysis.

References

robustness testing of analytical methods with 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Robustness Testing of Analytical Methods for 3-Hydroxy Desloratadine (B1670295) and its Analogs

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. Robustness testing is a critical component of method validation, providing confidence that minor variations in experimental conditions do not significantly impact the accuracy and precision of the results. This guide provides a comparative overview of robustness testing for analytical methods used in the quantification of 3-hydroxy desloratadine, a major active metabolite of desloratadine. The principles and protocols described are directly applicable to its deuterated analog, 3-hydroxy desloratadine-d4, which is often used as an internal standard in bioanalytical studies.

Comparison of Robustness Testing Parameters

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters.[1] The following table summarizes the robustness parameters investigated in various published high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for the analysis of desloratadine and its related compounds.

Parameter VariedMethod 1: RP-HPLC for Desloratadine[2][3]Method 2: RP-UPLC for Desloratadine and Sodium Benzoate[4]
Flow Rate Variation in flow rate studied; %RSD found to be 0.33 to 1.13.[2][3]Flow rate varied by ± 0.04 mL/min.
Wavelength Variation in wavelength investigated; %RSD was 0.73 to 1.02.[2][3]Not explicitly mentioned.
Mobile Phase pH Not explicitly mentioned.pH of the mobile phase buffer varied by ± 0.2.[4]
Column Temperature Not explicitly mentioned.Column temperature varied by ± 5°C.[4]
Mobile Phase Organic Content Not explicitly mentioned.Percentage of organic solvent in the mobile phase varied by ± 10%.[4]

Experimental Protocols for Robustness Testing

The following is a generalized protocol for conducting robustness testing of a liquid chromatography-based analytical method for this compound, based on established practices.[1][4]

Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in its parameters.

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration.

  • Nominal Condition Analysis: Analyze the standard solution under the nominal (optimized) chromatographic conditions. This will serve as the control.

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time, while keeping others constant. Examples of parameters to vary include:

    • Flow Rate: ± 10% of the nominal flow rate.

    • Column Temperature: ± 5 °C of the nominal temperature.

    • Mobile Phase pH: ± 0.2 units of the nominal pH.

    • Mobile Phase Composition: ± 2% absolute in the organic modifier content.

    • Wavelength: ± 5 nm of the nominal wavelength.

  • Analysis under Varied Conditions: For each variation, inject the standard solution in triplicate and record the chromatographic data (e.g., peak area, retention time, tailing factor).

  • Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area and retention time for each varied condition. Compare these results to the data obtained under nominal conditions.

  • Acceptance Criteria: The method is considered robust if the %RSD for the peak area and retention time under all varied conditions is within the predefined acceptance criteria (typically ≤ 2%).

Experimental Workflow for Robustness Testing

The following diagram illustrates a typical workflow for the robustness testing of an analytical method.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome Start Define Method Parameters and Acceptance Criteria Prep_Standard Prepare Standard Solution of this compound Start->Prep_Standard Nominal_Analysis Analyze under Nominal Conditions Prep_Standard->Nominal_Analysis Vary_Params Systematically Vary Method Parameters (e.g., Flow Rate, Temp, pH) Nominal_Analysis->Vary_Params Varied_Analysis Analyze under Varied Conditions Vary_Params->Varied_Analysis Collect_Data Collect Data (Peak Area, Retention Time) Varied_Analysis->Collect_Data Compare_Results Compare Results to Nominal Conditions Collect_Data->Compare_Results Check_Criteria Check Against Acceptance Criteria Compare_Results->Check_Criteria Method_Robust Method is Robust Check_Criteria->Method_Robust Pass Method_Not_Robust Method is Not Robust (Requires Optimization) Check_Criteria->Method_Not_Robust Fail

Caption: Workflow for robustness testing of an analytical method.

Signaling Pathway

As robustness testing of an analytical method is a chemical measurement process, it does not directly involve biological signaling pathways. Therefore, a signaling pathway diagram is not applicable in this context.

References

A Researcher's Guide to Internal Standards for Desloratadine Bioanalysis: A Comparative Overview of Desloratadine-d5 and 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of desloratadine (B1670295), the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two commonly cited deuterated internal standards, desloratadine-d5 (B602666) and 3-hydroxy desloratadine-d4, clarifying their appropriate applications and presenting supporting experimental data for methods utilizing deuterated desloratadine.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard.[1] Their co-elution and similar physicochemical behavior to the analyte of interest allow for effective compensation for variability during sample preparation and analysis.[2] This guide will elucidate the distinct roles of desloratadine-d5 and this compound and provide a comparative performance overview based on published data.

The Critical Distinction: Analyte-Specific Internal Standards

A fundamental principle of internal standardization is the use of a compound that is structurally and chemically as similar to the analyte as possible. In the context of desloratadine and its major active metabolite, 3-hydroxy desloratadine, the appropriate choice of an internal standard is paramount.

  • Desloratadine-d5 is a deuterated analog of desloratadine and is the appropriate internal standard for the quantification of desloratadine .[1]

  • This compound is a deuterated analog of 3-hydroxy desloratadine and is the appropriate internal standard for the quantification of 3-hydroxy desloratadine .[3][4]

Methodologies that simultaneously measure both desloratadine and its metabolite, 3-hydroxy desloratadine, employ both deuterated internal standards in the same assay to ensure the highest accuracy for each analyte.[3][4] Therefore, a direct comparison of this compound and desloratadine-d5 for the quantification of desloratadine is not a valid analytical consideration. This guide will focus on the performance of deuterated desloratadine (d4 and d5) as the internal standard for desloratadine analysis.

Performance Characteristics of Deuterated Desloratadine Internal Standards

The following table summarizes the performance characteristics of bioanalytical methods using deuterated desloratadine (desloratadine-d5 or desloratadine-d4) as an internal standard for the quantification of desloratadine in human plasma.

Performance ParameterMethod Using Desloratadine-d5Method Using Desloratadine-d4
Linearity Range 5.0 - 5000.0 pg/mL[5]50.0 - 10000 pg/mL[6]
Correlation Coefficient (r²) ≥ 0.9994[5]> 0.99[6]
Lower Limit of Quantification (LLOQ) 5.0 pg/mL[5]50.0 pg/mL[6]
Intra-day Precision (%CV) 0.7 - 2.0%[5]< 5.71%[6]
Inter-day Precision (%CV) 0.7 - 2.7%[5]< 5.47%[6]
Intra-day Accuracy (% Nominal) 101.4 - 102.4%[5]-6.67 to 5.00%[6]
Inter-day Accuracy (% Nominal) 99.5 - 104.8%[5]-7.80 to 2.60%[6]
Mean Recovery (Desloratadine) 90.3%[5]Not explicitly stated
Mean Recovery (Internal Standard) 92.5% (Desloratadine-d5)[5]Not explicitly stated

Based on available data, methods utilizing desloratadine-d5 have been extensively validated and demonstrate excellent sensitivity, precision, and accuracy.[2] While desloratadine-d4 has also been used effectively, detailed performance metrics are not as comprehensively reported in the available literature.[2] For the development of new bioanalytical methods, desloratadine-d5 appears to be a more thoroughly documented and robust choice.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of desloratadine in human plasma using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 400 µL of human plasma, add 100 µL of the desloratadine-d5 internal standard working solution.[7]

  • Briefly vortex the sample.[7]

  • Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (e.g., ethyl acetate).[2][7]

  • Vortex for 10 minutes.[2]

  • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a suitable SPE cartridge with methanol (B129727) followed by deionized water.

  • To 200 µL of human plasma, add the internal standard working solution.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solution to remove interferences.

  • Elute the analyte and internal standard with an elution solvent.[9]

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[9]

LC-MS/MS Conditions
  • LC Column: A C18 column, such as a Hypurity Advance (50 x 4.6 mm, 5 µm), is commonly used.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and organic solvents like methanol and acetonitrile.[4][9]

  • Flow Rate: A flow rate of around 0.7 - 1.0 mL/min is often employed.[5][9]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[9]

    • MRM Transition for Desloratadine: m/z 311.2 → 259.2[5]

    • MRM Transition for Desloratadine-d5: m/z 316.2 → 264.3[5]

    • MRM Transition for 3-hydroxy desloratadine: m/z 327.1 → 275.1[6]

    • MRM Transition for this compound: m/z 331.1 → 279.1[6]

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the metabolic pathway of desloratadine and a typical bioanalytical workflow.

cluster_0 Metabolic Pathway of Desloratadine Desloratadine Desloratadine Metabolite 3-hydroxy desloratadine (Active Metabolite) Desloratadine->Metabolite Hydroxylation

Caption: Metabolic conversion of desloratadine to its active metabolite.

cluster_1 Bioanalytical Workflow for Desloratadine Quantification A Plasma Sample Collection B Addition of Internal Standard (Desloratadine-d5) A->B C Sample Preparation (LLE or SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: A typical workflow for the bioanalysis of desloratadine.

References

assessing the impact of isotopic labeling on analytical performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical research, particularly in drug development and the broader life sciences, the precise quantification of proteins and other biomolecules is paramount. Isotopic labeling, coupled with mass spectrometry, has emerged as a robust methodology for determining the relative abundance of proteins in complex biological samples. This guide provides an objective comparison of common isotopic labeling techniques—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)—against each other and the label-free approach. We will delve into their analytical performance, provide detailed experimental protocols, and visualize a key signaling pathway analyzed using these methods.

Comparing the Alternatives: Performance Metrics

The choice of a quantitative proteomics strategy hinges on factors such as the nature of the sample, the required depth of proteome coverage, quantitative accuracy, and the number of samples to be compared (multiplexing capability). Below is a summary of key performance indicators for popular isotopic labeling methods and the label-free alternative.

FeatureSILAC (Metabolic)TMT/iTRAQ (Isobaric Chemical)Dimethylation (Chemical)Label-Free
Labeling Stage In vivo (during cell culture)[1]In vitro (on digested peptides)[1]In vitro (on digested peptides)[1]N/A
Quantification Level MS1 (Precursor Ion)[1]MS2 / MS3 (Reporter Ion)[1]MS1 (Precursor Ion)[1]MS1 (Precursor Ion Intensity) or Spectral Counting[2][3]
Multiplexing Capacity Low (typically 2-5 plex)[1][4]High (up to 18-plex for TMT)[1]Low (typically 2-3 plex)[1]High (no theoretical limit)[2]
Key Advantages High accuracy and precision, low experimental variability as samples are mixed early.[5][6][7][8][9]High throughput and multiplexing capacity.[1][10]Cost-effective and simple procedure.[8]Simplicity, lower cost, and potentially higher proteome coverage.[3][5][6][7]
Key Disadvantages Limited to organisms that can be metabolically labeled, lower throughput, and higher cost of labeled amino acids.[10]Prone to co-isolation interference and ratio distortion, and the cost of reagents can be high.[10]Low multiplexing capacity and can increase the complexity of MS1 spectra.[1]Higher technical variability and a greater need for replicates to achieve statistical power.[5][6][7]

A systematic comparison of label-free, SILAC, and TMT techniques for studying the epidermal growth factor receptor (EGFR) signaling network in a colorectal cancer cell line revealed that while the label-free approach achieved superior proteome coverage, it was outperformed by the label-based methods in terms of technical variability, especially for the quantification of phosphorylation sites.[5][6][7] SILAC demonstrated the highest precision and was identified as the method of choice for analyzing cellular signaling in cell culture models.[5][6][7] TMT, on the other hand, showed the lowest coverage and the most missing values, with its performance notably decreasing when experimental replicates were distributed across multiple TMT plexes.[5][6][7]

Experimental Workflows and Signaling Pathways

To illustrate the practical application of isotopic labeling, we will visualize a generic experimental workflow and a key signaling pathway, the EGFR-MAPK pathway, which is crucial in cancer research and frequently studied using these quantitative proteomics techniques.[5][6][7]

Isotopic_Labeling_Workflow General Isotopic Labeling Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleA Sample A (e.g., Control) LabelA Labeling with 'Light' Isotope SampleA->LabelA SampleB Sample B (e.g., Treated) LabelB Labeling with 'Heavy' Isotope SampleB->LabelB Mix Combine Samples LabelA->Mix LabelB->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

A generic workflow for isotopic labeling experiments.

The EGFR signaling pathway and its downstream effector, the MAPK cascade, play a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Isotopic labeling techniques have been instrumental in quantifying the changes in protein and phosphorylation levels within this pathway upon therapeutic intervention.[5][6][7]

EGFR_MAPK_Pathway EGFR-MAPK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Key components of the EGFR-MAPK signaling cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key isotopic labeling techniques discussed.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids.[11]

  • Media Preparation: Prepare SILAC-compatible cell culture media deficient in the amino acids to be used for labeling (typically L-lysine and L-arginine). Supplement one batch of media with the "light" (natural abundance) amino acids and another with the "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) amino acids.[12]

  • Cell Adaptation: Culture the cells for at least five to six cell divisions in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids into the proteome.[13][14]

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one of the cell populations while the other serves as a control.

  • Cell Lysis and Protein Extraction: Harvest the "light" and "heavy" cell populations separately and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[12]

  • Protein Digestion: Reduce the disulfide bonds in the mixed protein sample, alkylate the cysteine residues, and digest the proteins into peptides using an enzyme such as trypsin.[13]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.[11]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Protocol

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[16]

  • Protein Extraction and Digestion: Extract proteins from each sample and quantify the protein concentration. Take an equal amount of protein from each sample, reduce, alkylate, and digest them into peptides with trypsin.[15]

  • iTRAQ Labeling: Resuspend each peptide digest in the iTRAQ dissolution buffer. Add the appropriate iTRAQ reagent (e.g., 114, 115, 116, 117 for 4-plex) to each sample and incubate at room temperature for 1-2 hours.[15][17]

  • Quenching and Pooling: Quench the labeling reaction and combine all labeled samples into a single tube.[17]

  • Sample Cleanup: Desalt the pooled sample using a C18 column to remove excess reagents and salts.[15]

  • Fractionation (Optional): To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture (or its fractions) by LC-MS/MS.[18]

  • Data Analysis: In the MS/MS spectra, the fragmentation of the isobaric tags generates reporter ions of different masses. The relative abundance of proteins across the samples is determined by comparing the intensities of these reporter ions.[18]

Tandem Mass Tags (TMT) Protocol

TMT is another isobaric chemical labeling technique, similar in principle to iTRAQ but with a higher multiplexing capacity.[19]

  • Protein Extraction and Digestion: As with iTRAQ, extract, quantify, reduce, alkylate, and digest proteins from each sample into peptides.[20]

  • TMT Labeling: Reconstitute the TMT label reagents in anhydrous acetonitrile. Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[20][21] The ratio of TMT reagent to peptide should be optimized.[19]

  • Quenching and Pooling: Quench the reaction with hydroxylamine (B1172632) and then combine all labeled samples in equal amounts into a new tube.[20][21]

  • Sample Cleanup: Desalt the pooled labeled peptide sample.[21]

  • Fractionation (Optional): Fractionate the complex peptide mixture to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS.[20]

  • Data Analysis: Quantify the relative protein abundance by comparing the intensities of the reporter ions generated from the fragmentation of the TMT tags in the MS/MS spectra.[19]

References

Validation of 3-Hydroxy Desloratadine-d4 for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful clinical research. This guide provides a comprehensive comparison of 3-hydroxy desloratadine-d4 as an internal standard in the bioanalysis of 3-hydroxy desloratadine (B1670295), a major active metabolite of desloratadine. The performance of this compound is compared with other commonly used internal standards, supported by experimental data from published studies.

Principles of Internal Standard Selection in Bioanalysis

An ideal internal standard (IS) is a compound that is added to samples at a known concentration to facilitate the quantification of an analyte. The IS should ideally have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to their ability to co-elute with the analyte and experience similar ionization and matrix effects, leading to high accuracy and precision.

The selection of a suitable internal standard is a critical step in the development of a robust bioanalytical method. The following diagram illustrates the logical workflow for this process.

A Define Analyte and Matrix B Consider Stable Isotope-Labeled (SIL) IS (e.g., this compound) A->B C Consider Structural Analog IS (e.g., Desloratadine-d5 (B602666), other antihistamines) A->C D Evaluate Commercial Availability and Cost B->D C->D E Assess Potential for Cross-talk/Interference D->E F Perform Initial Suitability Tests (Chromatographic behavior, MS response) E->F G Conduct Full Method Validation with Selected IS (Linearity, Precision, Accuracy, etc.) F->G H Final IS Selection G->H

Caption: Workflow for Internal Standard Selection in Bioanalysis.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of bioanalytical methods for the quantification of 3-hydroxy desloratadine using different internal standards. The data is compiled from various published studies.

Table 1: Performance Characteristics with this compound as Internal Standard
Validation ParameterPerformance MetricResultReference
Linearity Concentration Range50.0 - 10000 pg/mL[1]
Correlation Coefficient (r)> 0.99[1]
Precision Intra-day (%CV)< 5.10[1]
Inter-day (%CV)< 6.68[1]
Accuracy Intra-day (% Bias)-4.00 to 3.75[1]
Inter-day (% Bias)-6.00 to -0.25[1]
Lower Limit of Quantification (LLOQ) 50.0 pg/mL[1]
Table 2: Performance Characteristics with Desloratadine-d5 as Internal Standard
Validation ParameterPerformance MetricResultReference
Linearity Concentration Range100 - 11,000 pg/mL[2]
RegressionQuadratic (1/x²)[2]
Precision Within-batch (%CV) at LLOQ5.1[2]
Between-batch (%CV)5.0[2]
Accuracy Within-batch (% Nominal) at LLOQ99.9[2]
Between-batch (% Nominal)100[2]
Recovery Mean Recovery of 3-OH Desloratadine69.3%[2]
Mean Recovery of Desloratadine-d572.9%[2]
Lower Limit of Quantification (LLOQ) 100 pg/mL[2]
Table 3: Performance Characteristics with Non-Deuterated Alternative Internal Standards
Internal StandardAnalyte(s)Key Validation DataReference
Cyproheptadine & DiphenhydramineLoratadine (B1675096) & DesloratadineGood linear correlation over the concentration ranges.[3]
DesipramineLoratadine & DesloratadineIntra- and inter-batch precision (%CV) < 9%.[3]

Note: The data for non-deuterated internal standards were generated for the simultaneous analysis of loratadine and desloratadine, and not specifically for 3-hydroxy desloratadine. Direct comparative data for the sole quantification of 3-hydroxy desloratadine using these alternatives is limited.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the quantification of 3-hydroxy desloratadine in human plasma.

Method Using this compound as Internal Standard

This protocol is based on the method described by Muppavarapu et al.[1].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To an aliquot of human plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: Kromasil C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (B1220265) (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion turbo ion spray

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: m/z 327.10 → 275.10[1]

    • This compound: m/z 331.10 → 279.10[1]

Method Using Desloratadine-d5 as Internal Standard

This protocol is based on the method described by Hasnain et al.[2].

1. Sample Preparation (Solid-Phase Extraction)

  • To an aliquot of human plasma, add the internal standard solution (desloratadine-d5).

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: Hypurity Advance (50 x 4.6 mm, 5-µm)

  • Mobile Phase: A mixture of Solution A (acetonitrile:methanol, 40:60) and Solution B (methanol:water, 90:10) in a 90:10 ratio

  • Flow Rate: 1.0 mL/min

  • Mass Spectrometer: AB SCIEX API-4000 triple quadrupole

  • Ionization Mode: Positive ion mode with turbo ion spray

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 3-Hydroxy Desloratadine: m/z 326.97 → 274.97[2]

    • Desloratadine-d5: m/z 316.02 → 264.20[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of 3-hydroxy desloratadine using a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample B Add Internal Standard (this compound) A->B C Extraction (LLE or SPE) B->C D Evaporation & Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of 3-Hydroxy Desloratadine H->I

Caption: Bioanalytical Workflow for 3-Hydroxy Desloratadine Quantification.

Conclusion

The validation data presented demonstrates that this compound is a highly suitable internal standard for the accurate and precise quantification of 3-hydroxy desloratadine in clinical research. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is the preferred approach in bioanalysis. It effectively compensates for variations in sample preparation and instrument response, leading to reliable and robust data.

While other deuterated internal standards like desloratadine-d5 have also been successfully used for the simultaneous analysis of desloratadine and its 3-hydroxy metabolite, the use of this compound offers the closest possible physicochemical match for the analyte of interest. Non-deuterated, structural analog internal standards are generally considered less ideal due to potential differences in extraction efficiency, chromatographic behavior, and ionization response, which can compromise the accuracy of the results. For researchers and drug development professionals, the investment in a dedicated stable isotope-labeled internal standard like this compound is justified by the enhanced quality and reliability of the bioanalytical data.

References

A Comparative Pharmacokinetic Profile of Desloratadine and its Active Metabolite, 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of desloratadine (B1670295), a long-acting, non-sedating antihistamine, and its primary active metabolite, 3-hydroxydesloratadine (B129375). The information presented is collated from a range of clinical studies and is intended to support research and development activities in the field of pharmacology and drug metabolism.

Executive Summary

Desloratadine is the major active metabolite of loratadine (B1675096) and is itself a potent histamine (B1213489) H1-receptor antagonist.[1] Following oral administration, desloratadine is well-absorbed and undergoes extensive metabolism to form 3-hydroxydesloratadine, which also possesses antihistaminic activity.[2][3] Both compounds exhibit distinct pharmacokinetic profiles that are crucial for understanding the overall efficacy and safety of desloratadine. This guide summarizes key pharmacokinetic parameters, details the metabolic pathway, and outlines typical experimental protocols for their quantification in biological matrices.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of desloratadine and 3-hydroxydesloratadine have been characterized in various populations. The following tables summarize the key parameters from representative studies.

Pharmacokinetic Parameters in Healthy Adults (After a 5 mg single dose of Desloratadine)
ParameterDesloratadine3-HydroxydesloratadineReference
Cmax (ng/mL) ~3.98~1.99[4][5]
Tmax (hr) ~3.17~4.76[4][5]
AUC (ng·hr/mL) ~56.9 (AUC24h)~32.3 (AUC24h)[4][6]
Half-life (t½, hr) ~27~36[4][6]
Protein Binding 82% to 87%85% to 89%[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Pharmacokinetic Parameters in Special Populations

The pharmacokinetics of desloratadine and 3-hydroxydesloratadine can be influenced by intrinsic and extrinsic factors.

PopulationKey Findings for DesloratadineKey Findings for 3-HydroxydesloratadineReference
Geriatric (≥65 years) Cmax and AUC are approximately 20% higher compared to younger adults. The mean elimination half-life is extended to 33.7 hours.Similar Tmax and half-life values compared to desloratadine were observed.[8]
Hepatic Impairment (Moderate) Increased exposure to desloratadine compared to subjects with normal liver function.A similar degree of plasma protein binding was observed in healthy volunteers and subjects with moderate hepatic impairment.[9][10]
Renal Impairment (Severe) Exposure (AUC) to desloratadine was approximately 2 to 2.5-fold greater than in healthy subjects.Protein binding was unaltered in subjects with impaired renal function.[11][12]
Poor Metabolizers A subset of the population (approximately 7%) exhibits a decreased ability to form 3-hydroxydesloratadine, leading to a median exposure (AUC) to desloratadine that is about 6-fold greater.[8] This phenotype is more frequent in Black populations (approximately 20%).[8]Lower formation and plasma concentrations.[2][13]
Effect of Food The bioavailability (Cmax and AUC) of desloratadine is not affected by food.[14][15]Co-administration with food can lead to a significant decrease in Cmax and AUC in some populations.[14][15]

Metabolic Pathway of Desloratadine

Desloratadine is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine. This process involves a sequential three-step reaction: N-glucuronidation by UGT2B10, followed by 3-hydroxylation via CYP2C8, and subsequent non-enzymatic deconjugation. 3-hydroxydesloratadine is then further metabolized, primarily through glucuronidation, to an inactive form.[2]

metabolic_pathway desloratadine Desloratadine des_glucuronide Desloratadine N-glucuronide desloratadine->des_glucuronide UGT2B10 hydroxy_des_glucuronide 3-Hydroxydesloratadine N-glucuronide des_glucuronide->hydroxy_des_glucuronide CYP2C8 hydroxy_des 3-Hydroxydesloratadine (Active Metabolite) hydroxy_des_glucuronide->hydroxy_des Non-enzymatic deconjugation inactive_metabolite Inactive Glucuronide Metabolite hydroxy_des->inactive_metabolite Glucuronidation

Metabolic pathway of desloratadine.

Experimental Protocols

The quantification of desloratadine and 3-hydroxydesloratadine in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Bioanalytical Method for Quantification in Human Plasma

This section outlines a typical experimental protocol synthesized from validated methods.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add a known amount of a stable isotope-labeled internal standard (e.g., desloratadine-d5).

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes of interest using an appropriate solvent mixture (e.g., methanol/acetonitrile).

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for desloratadine, 3-hydroxydesloratadine, and the internal standard.

A typical experimental workflow for a pharmacokinetic study is illustrated in the diagram below.

experimental_workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase dosing Dosing of Subjects sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing sample_prep Sample Preparation (SPE or LLE) processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Data Acquisition and Quantification lcms_analysis->quantification pk_calc Pharmacokinetic Parameter Calculation quantification->pk_calc stat_analysis Statistical Analysis pk_calc->stat_analysis reporting Reporting stat_analysis->reporting

Typical pharmacokinetic study workflow.

References

The Gold Standard in Bioanalysis: A Comparative Evaluation of 3-Hydroxy Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of analytical methodologies for the evaluation of 3-hydroxy desloratadine (B1670295), the major active metabolite of the antihistamine desloratadine. The focus is on the performance of its deuterated stable isotope, 3-hydroxy desloratadine-d4, as an internal standard in various bioanalytical applications.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use is paramount for ensuring accuracy and precision by compensating for variability during sample preparation and analysis. This compound, being chemically identical to the analyte but with a distinct mass, co-elutes and experiences similar matrix effects, making it an ideal internal standard.

This guide delves into the performance of this compound in human plasma, comparing two common sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). While data on other biological fluids is limited in published literature, the principles and methodologies discussed here provide a robust framework for bioanalytical method development and validation.

Performance Characteristics in Human Plasma

The following table summarizes the performance of this compound as an internal standard in human plasma using different extraction methods, highlighting key validation parameters.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Alternative Internal Standard (e.g., Structural Analog)
Linearity Range 0.05 - 10 ng/mL[1][2]0.1 - 11 ng/mL[3]Data not available for 3-hydroxy desloratadine
Precision (%CV) <15%[1]Intra-day: <5.1%, Inter-day: <7.8%-
Accuracy (% Bias) Within ±15% of nominal values[1]99.9% at LLOQ-
Recovery Not explicitly statedMean recovery of 69.3%[3]Likely to be different from the analyte, leading to variability
Matrix Effect Not explicitly statedSignificantly reduced, with %CV <2.2%[3]Does not fully correct for matrix effects
Internal Standard This compoundThis compound, Desloratadine-d5[2][3]-

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the analysis of 3-hydroxy desloratadine in human plasma using this compound as an internal standard.

Liquid-Liquid Extraction (LLE) Protocol

This method is effective for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.

  • Sample Preparation: To 200 µL of human plasma, add the internal standard solution containing this compound.

  • Extraction: Add 1 mL of ethyl ether and vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This automated 96-well SPE method offers high-throughput sample processing.

  • Sample Pre-treatment: To 500 µL of human plasma, add the internal standard solution (desloratadine-d5 was used in this specific study for both analytes) and 400 µL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution.[3]

  • SPE Cartridge Conditioning: Condition Oasis HLB cartridges with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

  • Sample Loading: Load the pre-treated samples onto the SPE cartridges.[3]

  • Washing: Wash the cartridges with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.[3]

  • Elution: Elute the analytes with 1 mL of an elution solution (e.g., methanol).[3]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in 400 µL of the mobile phase.[3]

Chromatographic and Mass Spectrometric Conditions

ParameterRepresentative Conditions
LC System HPLC or UPLC system
Column C18 column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm)
Mobile Phase A mixture of 5mM ammonium (B1175870) formate (B1220265) in water, methanol, and acetonitrile (B52724) (e.g., 50:30:20, v/v/v)[2]
Flow Rate 0.2 - 1.0 mL/min
Injection Volume 10 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive ion electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 3-Hydroxy desloratadine: m/z 327.1 -> 275.1; this compound: m/z 331.1 -> 279.1[4]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logic behind choosing a deuterated internal standard, the following diagrams are provided.

Bioanalytical Workflow for 3-Hydroxy Desloratadine cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Fluid (e.g., Human Plasma) SpikeIS Spike with This compound BiologicalSample->SpikeIS Extraction Extraction (LLE or SPE) SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Experimental Workflow for 3-Hydroxy Desloratadine Analysis.

Internal Standard Comparison cluster_IS Choice of Internal Standard cluster_Properties Key Performance Properties IS_Choice Internal Standard Selection Deuterated_IS Deuterated Internal Standard (this compound) IS_Choice->Deuterated_IS Analog_IS Structural Analog (Alternative) IS_Choice->Analog_IS CoElution Co-elution with Analyte Deuterated_IS->CoElution Excellent SimilarRecovery Similar Extraction Recovery Deuterated_IS->SimilarRecovery Excellent MatrixEffectComp Compensation for Matrix Effects Deuterated_IS->MatrixEffectComp Excellent Analog_IS->CoElution Poor/Variable Analog_IS->SimilarRecovery Poor/Variable Analog_IS->MatrixEffectComp Poor/Variable

Comparison of Internal Standard Types.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-hydroxy desloratadine in human plasma. Both LLE and SPE sample preparation methods have been successfully validated, with SPE offering advantages in terms of automation and potential for higher throughput. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure accurate correction for variations in sample processing and matrix effects, leading to high-quality data essential for clinical and research applications. While the application of this internal standard in other biological fluids is not as extensively documented, the presented methodologies serve as a strong foundation for the development of validated bioanalytical methods in various matrices.

References

A Comparative Guide to Regulatory Guidelines for Validating Bioanalytical Methods Using 3-hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. When utilizing a stable isotope-labeled (SIL) internal standard such as 3-hydroxy desloratadine-d4, adherence to stringent regulatory guidelines is paramount. This guide provides an objective comparison of the key validation parameters and acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), who have adopted the International Council for Harmonisation (ICH) M10 guideline, creating a harmonized global standard.[1][2][3][4][5]

The use of a suitable internal standard is a fundamental requirement in bioanalytical method validation.[6] SIL internal standards, like this compound, are considered the "gold standard" in bioanalysis, particularly for mass spectrometry-based assays.[1][7] This is due to their similar physicochemical properties to the analyte, which allows them to effectively compensate for variability during sample processing and analysis.[6][8] this compound is specifically used as an internal standard for the quantitative analysis of 3-hydroxy desloratadine, a major active metabolite of desloratadine.[9][10]

Comparison of Key Bioanalytical Method Validation Parameters

The validation of a bioanalytical method must demonstrate that it is suitable for its intended purpose.[5][11] The core parameters for validation are largely harmonized between the FDA and EMA through the ICH M10 guideline.[3] Below is a summary of these parameters and their acceptance criteria.

Validation ParameterFDA (ICH M10) GuidelineEMA (ICH M10) Guideline
Selectivity/Interference The response of interfering components at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of interfering components at the retention time of the internal standard (IS) should be ≤ 5% of the IS response in the LLOQ sample. This should be assessed in at least six independent sources of the biological matrix.[1][2]The response of interfering components at the retention time of the analyte should not be more than 20% of the LLOQ response for the analyte. The response of interfering components at the retention time of the IS should not be more than 5% of the IS response in the LLOQ sample for each matrix evaluated.[2]
Accuracy and Precision The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). This should be determined using a minimum of five replicates per concentration level over at least three analytical runs.[8]The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[12]
Matrix Effect The matrix factor (MF) should be calculated for the analyte and the internal standard by comparing the peak areas in the presence and absence of the matrix. The IS-normalized MF should be calculated, and the CV of the IS-normalized MF across at least six different matrix lots should be ≤ 15%.[8]The matrix effect should be assessed to ensure that the precision and accuracy of the method are not compromised. The CV of the IS-normalized matrix factor should be ≤ 15%.[12]
Stability The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[7]Analyte and internal standard stability should be demonstrated in stock and working solutions, and in the biological matrix under expected storage and processing conditions. The stability samples should be analyzed against a freshly prepared calibration curve, and the mean concentration should be within ±15% of the nominal concentration.[12]
Internal Standard Response Variability The FDA provides specific guidance on evaluating internal standard response variability to identify and address potential issues that could affect data integrity.[1]While not as explicitly detailed as the FDA's guidance, the principles of monitoring IS response are inherent in ensuring method robustness and reliability.

Experimental Protocols for Key Validation Experiments

Detailed methodologies are crucial for the successful validation of a bioanalytical method using this compound.

1. Selectivity and Interference

  • Objective: To demonstrate that the method can differentiate and quantify the analyte and this compound from endogenous matrix components and other potential interferences.[8]

  • Methodology:

    • Obtain at least six different sources of the blank biological matrix (e.g., human plasma).[7]

    • Process one set of these blank matrices without adding the analyte or internal standard.

    • Process a second set of blank matrices spiked only with this compound at its working concentration.

    • Process a third set of blank matrices spiked with the analyte at the LLOQ and this compound at its working concentration.

    • Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

2. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

  • Methodology:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.[8]

    • Calculate the mean concentration, accuracy (% nominal), and precision (CV%) for each QC level within each run (intra-run) and across all runs (inter-run).

3. Matrix Effect

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and this compound.[8]

  • Methodology:

    • Obtain blank biological matrix from at least six different sources.[6]

    • Prepare three sets of samples:

      • Set A: Analyte and this compound prepared in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with the analyte and this compound post-extraction.

    • Analyze the samples and calculate the matrix factor (MF) for both the analyte and the internal standard for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF: IS-normalized MF = (Analyte MF) / (Internal Standard MF).

    • Calculate the coefficient of variation (CV) of the IS-normalized matrix factor across the different sources.

4. Stability

  • Objective: To evaluate the stability of the analyte and this compound in the biological matrix under various storage and handling conditions.[8]

  • Methodology:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended long-term storage temperature for a specified duration.

    • Stock and Working Solution Stability: Verify the stability of the stock and working solutions of the analyte and this compound at their storage temperatures.

Visualizing the Method Validation Workflow

A clear understanding of the experimental workflow is essential for planning and executing a successful validation study.

G cluster_prep Preparation cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting prep_method Method Development prep_protocol Validation Protocol Definition prep_method->prep_protocol prep_reagents Reagent & Standard Preparation (Analyte & this compound) prep_protocol->prep_reagents val_selectivity Selectivity & Interference prep_reagents->val_selectivity val_accuracy Accuracy & Precision prep_reagents->val_accuracy val_matrix Matrix Effect prep_reagents->val_matrix val_stability Stability prep_reagents->val_stability analysis_data Data Acquisition & Processing val_selectivity->analysis_data val_accuracy->analysis_data val_matrix->analysis_data val_stability->analysis_data analysis_eval Evaluation against Acceptance Criteria analysis_data->analysis_eval analysis_report Validation Report Generation analysis_eval->analysis_report

Caption: Experimental workflow for bioanalytical method validation.

References

Performance of 3-Hydroxy Desloratadine-d4 in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of 3-hydroxy desloratadine (B1670295), the active metabolite of desloratadine, the choice of a suitable internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of the performance characteristics of 3-hydroxy desloratadine-d4 against other commonly used internal standards, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. These compounds, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar extraction recovery and matrix effects, providing the most effective compensation for analytical variability.

Performance Characteristics of this compound

A robust LC-MS/MS method for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma has been developed and validated using [(2)H(4)]desloratadine and [(2)H(4)]3-OH desloratadine as internal standards.[1] This method demonstrated high accuracy and sensitivity, with a calibration curve ranging from 0.05 to 10 ng/mL for both analytes.[1]

The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method. The following diagram illustrates the logical workflow for this process.

Workflow for Internal Standard Selection in Bioanalysis A Define Analyte and Matrix B Identify Potential Internal Standards (IS) - Stable Isotope-Labeled (e.g., this compound) - Structural Analogs A->B C Evaluate Physicochemical Properties - Similarity to Analyte - Stability B->C D Method Development and Optimization - Sample Preparation - Chromatography - Mass Spectrometry C->D E Method Validation (ICH/FDA Guidelines) - Specificity, Linearity, Accuracy, Precision, etc. D->E F Select Optimal Internal Standard E->F

Caption: Logical workflow for selecting an internal standard in bioanalysis.

Comparative Performance with an Alternative Internal Standard

To provide a clear comparison, the performance of a method using this compound's parent compound's deuterated version, desloratadine-d5, as an internal standard for the analysis of 3-hydroxy desloratadine is presented alongside. This allows for an indirect assessment of the performance of a dedicated deuterated standard for the metabolite versus a deuterated standard of the parent drug.

Performance ParameterMethod using Desloratadine-d5 for 3-OH Desloratadine AnalysisMethod using [(2)H(4)]3-OH Desloratadine
Linearity Range 100 - 11,000 pg/mL50 - 10,000 pg/mL[1]
Lower Limit of Quantification (LLOQ) 100 pg/mL50 pg/mL[1]
Intra-day Precision (%CV) 5.1%Not explicitly stated, but method deemed accurate and rapid[1]
Inter-day Precision (%CV) 5.0%Not explicitly stated, but method deemed accurate and rapid[1]
Intra-day Accuracy (% Nominal) 99.9%Not explicitly stated, but method deemed accurate and rapid[1]
Inter-day Accuracy (% Nominal) 100%Not explicitly stated, but method deemed accurate and rapid[1]
Mean Recovery 69.3%Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are summaries of the experimental protocols used in the referenced studies.

Method 1: Using [(2)H(4)]3-OH Desloratadine as Internal Standard[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Human plasma samples were subjected to liquid-liquid extraction using ethyl ether.

  • Chromatography:

  • Mass Spectrometry:

    • Instrument: Sciex API3000 triple quadrupole mass spectrometer.

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Using Desloratadine-d5 as Internal Standard for 3-OH Desloratadine
  • Sample Preparation (Solid-Phase Extraction):

    • Details of the solid-phase extraction method were not fully specified in the abstract but were used for sample preparation.

  • Chromatography:

    • Column: Hypurity Advance (50 × 4.6 mm, 5-μm particle size).

    • Mobile Phase: A mixture of solution A and B in a ratio of 90:10.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 15 µL.

  • Mass Spectrometry:

    • Instrument: AB SCIEX API-4000 triple quadrupole mass spectrometer.

    • Ionization: Positive ion mode with turbo ion spray ionization.

The general workflow for the bioanalysis of 3-hydroxy desloratadine is depicted in the following diagram.

Experimental Workflow for 3-Hydroxy Desloratadine Bioanalysis A Plasma Sample Collection B Spiking with Internal Standard (e.g., this compound) A->B C Sample Preparation (LLE or SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Data Analysis and Quantification E->F

Caption: A typical experimental workflow for the bioanalysis of 3-hydroxy desloratadine.

Conclusion

The use of this compound as an internal standard provides a highly sensitive and accurate method for the quantification of 3-hydroxy desloratadine in biological matrices. Its performance, as demonstrated by the low LLOQ and wide linear range, makes it an excellent choice for pharmacokinetic and bioequivalence studies. While other deuterated internal standards, such as desloratadine-d5, can also be employed with good results, the use of a stable isotope-labeled analog of the specific metabolite is theoretically the most robust approach to correct for any analytical variability, ensuring the highest quality of data for drug development and research.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential, immediate safety and logistical information for the proper disposal of 3-Hydroxy desloratadine-d4. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, a precautionary approach is necessary, treating it as a potentially hazardous substance based on data from analogous compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and its non-deuterated form. Based on available safety data for similar compounds, appropriate personal protective equipment should be worn at all times.

Hazard Identification:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Warning)[1]
Causes serious eye damageSerious eye damage/eye irritation (Danger)[1]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin from exposure.

  • Respiratory Protection: If handling fine powders or aerosols, a dust mask or respirator may be necessary to prevent inhalation.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is through an approved waste disposal plant.[2][3][4] Adherence to local, state, and federal regulations is mandatory.

1. Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed waste container.[4]

  • Do not mix with other waste streams unless compatibility has been confirmed to avoid unintended chemical reactions.[4]

  • Solutions of this compound in organic solvents such as ethanol, DMSO, or DMF should be collected in a designated, compatible solvent waste container.[5]

2. Containerization:

  • Use a chemically resistant and sealable container for waste collection.

  • The container must be clearly labeled with the chemical name ("this compound") and associated hazard symbols.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • For the pure compound, storage at -20°C is recommended for stability.[5]

4. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.

  • Provide the waste disposal company with all available safety information, including the information presented in this guide.

  • Crucially, do not dispose of this compound down the drain or in regular trash. [3][6] This is to prevent environmental contamination, as the compound is toxic to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Assess Hazards: - Harmful if swallowed - Causes serious eye damage - Toxic to aquatic life A->B C Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat B->C D Is the waste solid or in solution? C->D E Collect in a labeled, sealed container for solids. D->E Solid F Collect in a labeled, sealed container for solvent waste. D->F Solution G Store waste container in a designated secure area. E->G F->G H Contact Approved Hazardous Waste Disposal Service. G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxy desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy desloratadine-d4

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₉H₁₅D₄ClN₂O
Molecular Weight 330.86 g/mol (approx.)
Appearance Crystalline solid[1]
Storage -20°C[1][2]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF)[1]
Stability Stable for at least 4 years when stored correctly[1]
Hazard Identification and Personal Protective Equipment (PPE)

3-Hydroxy desloratadine (B1670295) and its analogs are considered hazardous.[1] The non-deuterated form is classified as harmful if swallowed and causes serious eye damage.[3] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[4]To protect against splashes and solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Silver Shield).To prevent skin contact.
Body Protection Laboratory coat or chemical-resistant coveralls (e.g., Tychem 2000 for light splash protection).[5]To protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. If dust formation is likely, use a NIOSH-approved respirator.[6]To prevent inhalation of dust particles.

Operational and Disposal Plans

Adherence to the following procedural steps is critical for safe handling and disposal.

Experimental Protocols: Handling and Preparation of Solutions
  • Preparation : Before handling, ensure all safety equipment is readily available, including an eyewash station and safety shower. The work area, such as a chemical fume hood, should be clean and prepared.

  • Weighing : Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • Dissolving : To prepare a stock solution, dissolve the this compound in a suitable solvent like DMSO or DMF.[1] For aqueous buffers, first dissolve the compound in a minimal amount of DMF and then dilute with the aqueous buffer of choice.[1] It is recommended to purge the solvent with an inert gas to prevent oxidation.[1]

  • Storage of Solutions : Aqueous solutions are not recommended to be stored for more than one day.[1] For deuterated compounds, it is crucial to handle them under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange with atmospheric moisture.[7] Store solutions in tightly sealed containers in a dry environment.[7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation : Segregate waste into clearly labeled containers for solid and liquid waste.

  • Containerization : Use compatible, leak-proof containers for waste. The original container is often a good choice for waste storage.[8] Keep waste containers securely closed except when adding waste.[8][9]

  • Labeling : Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Eye Irritant").

  • Collection : Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[8][10] Do not pour chemical waste down the drain.[9]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_store Store Solution handle_dissolve->handle_store disp_segregate Segregate Waste handle_store->disp_segregate End of Use disp_label Label Container disp_segregate->disp_label disp_collect Arrange Collection disp_label->disp_collect

Caption: Workflow for handling and disposal of this compound.

cluster_ppe Personal Protective Equipment cluster_actions Researcher Actions compound This compound (Solid) action_handle Safe Handling compound->action_handle ppe_goggles Safety Goggles ppe_gloves Gloves ppe_coat Lab Coat action_dispose Proper Disposal action_handle->action_dispose

Caption: Logical relationship between the chemical, PPE, and required actions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.